3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
3-imidazol-1-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-8(14)5-9(4-7)16-2-1-15-6-16/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKULGYMCRGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline chemical properties
An In-Depth Technical Guide: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Executive Summary
This technical guide provides a comprehensive overview of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a pivotal chemical intermediate in modern pharmaceutical and materials science. Identified by CAS Number 641571-11-1, this fluorinated arylimidazole derivative is most recognized as a critical building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in cancer therapy.[1][2] Beyond its pharmaceutical significance, its unique electronic properties make it a valuable precursor for advanced optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3]
This document delves into the core chemical and physical properties of the compound, explores established synthetic routes with a focus on scalability and safety, outlines analytical methodologies for quality control, and provides essential safety and handling protocols. The insights herein are synthesized from patent literature, supplier technical data, and chemical databases to provide a field-proven perspective for professionals in research and development.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental design.
Nomenclature and Identifiers
The compound is systematically named and cataloged under various systems to ensure unambiguous identification in global research and commerce.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [4] |
| CAS Number | 641571-11-1 | [3][4] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [2][3][4] |
| Synonyms | Nilotinib Impurity A, 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | [3][4] |
| EC Number | 688-269-6 | [4] |
Physicochemical Data
The compound's physical properties dictate its handling, dissolution, and reactivity parameters. It typically presents as a stable, crystalline solid.
| Property | Value | Source(s) |
| Molecular Weight | 241.21 g/mol | [2][3][4] |
| Appearance | White to light grey/yellow crystalline powder | [2][3] |
| Melting Point | 124 - 133 °C | [2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (228.6 mg/L at 25°C) | [2] |
| Boiling Point | 372.14 °C (Predicted) | [2] |
| Density | 1.35 g/cm³ (Predicted) | [2] |
| LogP | 2.42 (Predicted) | [2] |
Significance and Applications in Advanced Research
The utility of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline stems from its trifunctional nature: a nucleophilic aniline group, a coordinating imidazole ring, and an electron-withdrawing trifluoromethyl group. This combination makes it highly versatile.
Critical Intermediate in Nilotinib Synthesis
The primary industrial application of this compound is as the penultimate amine precursor to Nilotinib. Nilotinib is a targeted therapy for chronic myeloid leukemia (CML) that inhibits the Bcr-Abl tyrosine kinase.[1] The aniline functionality of our topic compound is essential for the final amidation reaction that completes the Nilotinib molecule.
The logical placement of this intermediate within the overall synthesis is crucial for an efficient manufacturing process.
Caption: Role of the target intermediate in Nilotinib synthesis.
Building Block for Optoelectronic Materials
In materials science, the compound serves as a ligand for creating organometallic complexes, particularly with iridium, for OLED applications.[2][3]
-
Expertise & Causality: The imidazole and phenyl rings act as a bidentate ligand, coordinating with the metal center. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group is not merely a structural feature; it is a critical functional component. It lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the HOMO-LUMO energy gap.[3] This engineered energy gap results in a "blue shift," pushing the emitted light towards the higher-energy blue part of the spectrum, which is essential for full-color displays.[2][3]
Synthesis and Manufacturing Considerations
The transition from laboratory-scale synthesis to industrial manufacturing requires processes that are safe, scalable, and economically viable. Early synthetic routes often involved hazardous reagents like azides in Curtius rearrangement reactions, which are unsuitable for large-scale production due to safety concerns and costly purification needs.[1]
Modern Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
Current state-of-the-art methods favor a nucleophilic aromatic substitution (SₙAr) approach, which is more robust and safer. A common strategy involves the reaction of a suitably activated phenyl ring with 4-methylimidazole.
Caption: Scalable SₙAr synthesis and subsequent rearrangement.
Detailed Experimental Protocol: SₙAr and Hofmann Rearrangement
This protocol is a synthesized example based on methodologies described in patent literature, designed for reproducibility and validation.[1]
Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (SₙAr)
-
Inert Atmosphere: Equip a multi-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.
-
Causality: An inert atmosphere is critical as strong bases like sodium amide or potassium hydroxide are used, which can react with atmospheric moisture and CO₂.
-
-
Reagent Charging: To the flask, add dimethylacetamide (DMAc, 5 volumes) and 4-methylimidazole (1.2 eq). Stir for 15 minutes at ambient temperature (25-35°C).
-
Causality: DMAc is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the SₙAr mechanism without interfering with the nucleophile.
-
-
Base Addition: Carefully add a strong base such as sodium amide (NaH₂, 0.9 eq) or potassium hydroxide (KOH, 1.1 eq) portion-wise.
-
Causality: The base deprotonates the N-H of 4-methylimidazole, generating the potent nucleophile required to attack the electron-deficient aromatic ring.
-
-
Substrate Addition: Add 3-fluoro-5-(trifluoromethyl)benzamide (1.0 eq) to the reaction mass.
-
Reaction: Heat the mixture to 80-145°C and maintain for 4-12 hours, monitoring by HPLC for completion.
-
Causality: Heat is required to overcome the activation energy of the SₙAr reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing -CF₃ group.
-
-
Work-up and Isolation: Cool the reaction to room temperature. Quench by slowly adding water (25 volumes). The product will precipitate. Stir for 2-3 hours, filter the solid, wash thoroughly with water, and dry under vacuum at 60-70°C.
Step 2: Conversion to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Hofmann Rearrangement)
-
Reagent Preparation: In a separate flask, prepare a solution of sodium hydroxide (NaOH, 3.5 eq) in water (10 volumes) and cool to 0-5°C. Slowly add bromine (Br₂, 0.5 eq) to form a sodium hypobromite solution.
-
Causality: The Hofmann rearrangement requires an alkaline solution of a halogen to convert the primary amide to an amine with one less carbon.
-
-
Amide Addition: Add the benzamide intermediate from Step 1 to the cold hypobromite solution.
-
Reaction: Slowly heat the mixture to 85-95°C and hold for 3 hours. Monitor by HPLC.
-
Isolation: Cool the reaction mass to 25-35°C. The aniline product will precipitate. Stir for 3 hours, filter, wash with water, and dry under vacuum at 60-70°C to yield the final product.
-
Trustworthiness: This self-validating protocol concludes with a high-purity solid, which can be directly verified using the analytical methods described below. A final HPLC purity of >99.5% is typically achievable.[1]
-
Analytical Characterization and Quality Control
Rigorous analytical control is non-negotiable in pharmaceutical development to ensure purity, identity, and consistency.
Spectroscopic and Chromatographic Profile
-
¹H NMR: The proton NMR spectrum is used for structural confirmation, showing characteristic signals for the aromatic protons, the imidazole ring protons, and the methyl group. Purity can be assessed via NMR (>98%).[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (241.21 m/z for [M+H]⁺). MS is also a powerful tool for identifying impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis and impurity profiling. A typical reverse-phase method is used.[1]
Protocol: Quality Control Workflow via HPLC
Caption: Standard HPLC workflow for purity assessment.
Safety, Handling, and Storage
Proper handling procedures are essential due to the compound's toxicological profile.
GHS Hazard Classification
Data aggregated from ECHA notifications indicates the following primary hazards.[4]
| Pictogram(s) | GHS Code | Hazard Statement |
| 💀 | H301 | Toxic if swallowed |
| ❗ | H315 | Causes skin irritation |
| corrosive | H318 | Causes serious eye damage |
| environmentally-hazardous | H411 | Toxic to aquatic life with long lasting effects |
| ❗ | H335 | May cause respiratory irritation |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
Conclusion
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a high-value, versatile chemical intermediate whose importance is firmly established in both life sciences and materials science. Its well-defined physicochemical properties, coupled with modern, scalable synthetic routes, enable its production at the high purity required for pharmaceutical applications like the synthesis of Nilotinib. Concurrently, its unique electronic structure continues to open doors for innovation in advanced materials such as OLEDs. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is paramount for any researcher or developer utilizing this powerful building block.
References
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (2012).
-
Klarić, T., Galić, N., & Sertić, M. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS No. 943320-48-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a key chemical intermediate and a known impurity in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document delves into its chemical identity, synthesis, analytical characterization, its role as a pharmaceutical impurity, and safety considerations. The guide is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and synthetic chemistry.
Introduction: A Molecule of Pharmaceutical Significance
This compound, with the CAS number 943320-48-7, is a fluorinated aromatic amine containing an imidazole moiety.[1][2] While it is available commercially as a fine chemical and building block for organic synthesis, its primary significance in the pharmaceutical industry is its designation as "Nilotinib Impurity 2".[3] Nilotinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by authorities such as the FDA and EMA. Therefore, a thorough understanding of the formation, characterization, and potential impact of impurities like this compound is paramount for ensuring the safety and efficacy of Nilotinib. This guide aims to consolidate the available technical information on this compound to aid researchers and developers in managing it effectively.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its handling, analysis, and application.
| Property | Value | Source |
| CAS Number | 943320-48-7 | [1][2] |
| Molecular Formula | C₁₀H₈F₃N₃ | [1][2] |
| Molecular Weight | 227.19 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-aniline; 5-(Trifluoromethyl)aniline, 3-(1H-imidazol-1-yl)-; Nilotinib Impurity 2 | [1][3] |
| Appearance | Pale yellow solid (as per typical synthesis results) | [6][7] |
| Boiling Point (Predicted) | 365.8 ± 42.0 °C | |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | |
| Storage | 2-8°C, in a refrigerator, protected from light and moisture. | [1][2] |
Synthesis and Manufacturing
The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for toxicological studies. A common and effective method for its preparation is through a copper-catalyzed N-arylation reaction (Ullmann condensation).
Reaction Scheme:
Sources
- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Nilutamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core physicochemical properties of Nilutamide, a nonsteroidal antiandrogen agent. Designed for professionals in pharmaceutical research and development, this document moves beyond a simple recitation of facts to offer a detailed analysis of the experimental underpinnings and practical implications of each property. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for understanding and applying this critical data.
Chemical Identity and Molecular Structure
Nilutamide, chemically known as 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione, is a synthetic, orally active antiandrogen.[1][2] Its molecular structure is fundamental to its biological activity, facilitating its competitive antagonism of the androgen receptor.
Table 1: Chemical Identifiers of Nilutamide
| Identifier | Value | Source(s) |
| IUPAC Name | 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | [1][2] |
| CAS Number | 63612-50-0 | [1] |
| Chemical Formula | C₁₂H₁₀F₃N₃O₄ | [1][2] |
| Molecular Weight | 317.22 g/mol | [1] |
| SMILES | CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[O-])C(F)(F)F)C | [1] |
| InChI Key | XWXYUMMDTVBTOU-UHFFFAOYSA-N | [2] |
The structural integrity and purity of Nilutamide are paramount for its therapeutic efficacy and are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Solid-State Properties: Melting Point and Polymorphism
The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly influence its stability, dissolution rate, and bioavailability.
Melting Point
Nilutamide is a microcrystalline, white to practically white powder.[2] Its melting point is a key indicator of purity and is consistently reported to be in the range of 149 °C to 156 °C (300 °F to 312.8 °F) .[1][2]
Polymorphism
Nilutamide is known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[3][4] To date, at least five polymorphic forms (Form I, Form II, Form III, Form IV, and Form V) and a hydrate have been identified.[3][5] Form I is reported to be the most thermodynamically stable form.[4] The different polymorphic forms can exhibit variations in their physicochemical properties, which underscores the importance of stringent control during the manufacturing process.
Table 2: Known Crystalline Forms of Nilutamide
| Crystalline Form | Key Characteristics | Source(s) |
| Form I | Commercially available and thermodynamically most stable form. | [4][5] |
| Form II | A distinct polymorphic form. | [4][5] |
| Form III | An elusive polymorph with limited characterization data. | [4][5] |
| Form IV | Contains three symmetry-independent molecules in the asymmetric unit (Z′ = 3). | [3] |
| Form V | Contains two symmetry-independent molecules in the asymmetric unit (Z′ = 2). | [3] |
| Hydrate | A hydrated crystalline form has been identified. | [3] |
Experimental Protocol: Characterization of Polymorphs by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying and characterizing polymorphs by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the Nilutamide sample into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of each polymorphic form. The peak temperature and the area under the peak (enthalpy of fusion) are characteristic of each polymorph.
Causality: The distinct crystalline arrangements of polymorphs result in different lattice energies, which manifest as unique melting points and enthalpies of fusion in a DSC thermogram. This allows for the clear differentiation of various solid-state forms.
Solubility Profile
The solubility of Nilutamide is a critical determinant of its oral absorption and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.
Table 3: Solubility of Nilutamide in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble (<0.1% w/v at 25°C) | [2] |
| Methanol | Freely soluble | [2] |
| Ethanol | Freely soluble | [2] |
| Acetone | Freely soluble | [2] |
| Chloroform | Freely soluble | [2] |
| Dichloromethane | Freely soluble | [2] |
| Ethyl Acetate | Freely soluble | [2] |
| DMSO | Soluble | [2] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of Nilutamide to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of Nilutamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality: This method ensures that the solvent is fully saturated with the drug, providing a true measure of its intrinsic solubility under specific conditions. The use of HPLC allows for accurate and precise quantification, even at low concentrations.
Ionization and Lipophilicity
pKa
LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to partition between an organic and an aqueous phase. The LogP of Nilutamide is reported to be 1.8 .[1] This moderate lipophilicity is consistent with its good oral absorption.
Experimental Protocol: LogP Determination (Shake-Flask Method)
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination) and pre-saturate each phase with the other.
-
Partitioning: Dissolve a known amount of Nilutamide in one of the phases and add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases and then allow the layers to separate.
-
Quantification: Determine the concentration of Nilutamide in both the aqueous and organic phases using a suitable analytical technique like HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Causality: This experiment directly measures the distribution of the drug between a lipid-like and an aqueous environment, providing a reliable indicator of its potential to cross biological membranes.
Stability and Degradation
Understanding the stability of Nilutamide under various stress conditions is crucial for formulation development, storage, and ensuring patient safety. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
Nilutamide has been shown to degrade under acidic and basic conditions.[2]
Experimental Protocol: Forced Degradation Study
Methodology:
-
Stress Conditions: Expose solutions of Nilutamide to a variety of stress conditions, including:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).
-
Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative: 3-30% hydrogen peroxide at room temperature.
-
Thermal: Dry heat (e.g., 80-100 °C).
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify any degradation products.
Causality: By subjecting the drug to conditions more extreme than those it would typically encounter, potential degradation pathways can be elucidated. A stability-indicating HPLC method is essential to separate the parent drug from any degradation products, ensuring accurate quantification and purity assessment.
Mechanism of Action: Androgen Receptor Antagonism
Nilutamide exerts its therapeutic effect by acting as a pure, nonsteroidal antiandrogen.[1] It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.
Caption: Nilutamide's mechanism of action in the androgen receptor signaling pathway.
References
-
Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem. National Center for Biotechnology Information. [Link]
-
Polymorphs, cocrystal and hydrate of nilutamide - CrystEngComm (RSC Publishing). Royal Society of Chemistry. [Link]
-
Nilutamide - Wikipedia. Wikimedia Foundation. [Link]
-
Nilutamide Tablets, 150 mg - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut. World Journal of Advanced Research and Reviews. [Link]
-
Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects. PubMed. [Link]
-
Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects | Request PDF. ResearchGate. [Link]
Sources
- 1. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Polymorphs, cocrystal and hydrate of nilutamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of a Key Nilotinib Intermediate
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline, a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document consolidates available data, explains the scientific principles behind the physical properties, and presents detailed, field-proven protocols for their experimental determination. It is intended for researchers, chemists, and pharmaceutical development professionals who require a deep understanding of this compound's characteristics to ensure purity, optimize reaction conditions, and maintain quality control in the manufacturing process.
Introduction and Compound Identification
The subject of this guide is this compound. It is crucial to distinguish between two closely related structures often discussed in scientific literature:
-
This compound (the title compound)
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
While structurally similar, the latter compound, which features a methyl group on the imidazole ring, is the more prominently cited and commercially significant intermediate for the synthesis of Nilotinib.[1][2] Nilotinib is a vital antineoplastic agent used in the treatment of chronic myeloid leukemia (CML).[3][4] Due to the extensive public data and its direct relevance to pharmaceutical manufacturing, this guide will focus primarily on the methylated analogue , while providing distinct data for the non-methylated compound where available. The precise control over the physical properties of this intermediate is paramount for the purity and ultimate efficacy of the final active pharmaceutical ingredient (API).[5][6]
Summary of Physicochemical Properties
The fundamental physicochemical data for both compounds are summarized below. These values are critical reference points for identity, purity assessment, and process design.
| Property | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | This compound |
| CAS Number | 641571-11-1[7] | 943320-48-7 |
| Molecular Formula | C₁₁H₁₀F₃N₃[3] | C₁₀H₈F₃N₃ |
| Molecular Weight | 241.21 g/mol [3] | 227.19 g/mol |
| Appearance | White to light grey/yellow crystalline powder[1][3] | Pale yellow solid[8] |
| Melting Point | 124 – 133 °C (range from multiple sources)[1][3][9] | Not broadly reported; a single synthesis reports 1.2g of product without a specific melting point.[8] |
| Boiling Point | 372.14 °C (Predicted); Decomposes before boiling.[3] | Not reported; likely decomposes. |
In-Depth Analysis of the Melting Point
The melting point is a robust indicator of a crystalline solid's purity. For a pharmaceutical intermediate, a sharp, well-defined melting range is a primary quality attribute.
Interpreting the Data
For 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, various suppliers and databases report a melting range between 124°C and 133°C.[1][3][9][10] This includes ranges such as 126-129°C and 129-133°C.[1][9] A pure compound typically melts over a narrow range of 0.5-1.0°C. The observed variation across different sources can be attributed to:
-
Impurities: Residual solvents, starting materials, or side-products from the synthesis can depress the melting point and broaden the range.[11] Different synthetic routes, such as those described in various patents involving Ullmann coupling or other cross-coupling reactions, can introduce unique impurity profiles.[2][12]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. While not explicitly documented for this intermediate, it is a common phenomenon in complex organic molecules.
-
Analytical Method Variation: Minor differences in apparatus calibration, heating rate, and operator interpretation can lead to slight variations in reported values.
Causality: Why This Melting Point?
The melting point is dictated by the energy required to overcome the intermolecular forces in the crystal lattice. Key structural features contributing to this compound's melting point include:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor, and the nitrogen atoms on the imidazole ring are hydrogen bond acceptors. These interactions create a strong, stable crystal lattice requiring significant thermal energy to disrupt.
-
Dipole-Dipole Interactions: The highly polar trifluoromethyl (-CF₃) group creates strong dipole moments within the molecule, leading to significant dipole-dipole forces.
-
Pi-Stacking: The aromatic phenyl and imidazole rings can engage in π-stacking, further stabilizing the crystal structure.
Self-Validating Protocol for Melting Point Determination
This protocol ensures accuracy and reproducibility, adhering to standard laboratory practices.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction to complete melting is recorded.[11]
Apparatus:
-
Calibrated digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Mel-Temp).[13]
-
Glass capillary tubes (closed at one end).
-
Spatula and watch glass.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Initial Rapid Determination (Optional but Recommended): Place a sample in the apparatus and heat at a rapid rate (10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. b. Place a new capillary sample into the apparatus. c. Set the heating rate to a slow, controlled 1-2°C per minute. d. Record T₁: The temperature at which the first droplet of liquid is observed in the sample. e. Record T₂: The temperature at which the last solid particle melts, and the sample is completely transparent liquid.
-
Reporting: Report the result as a range from T₁ to T₂. For a reliable result, conduct the measurement in triplicate.
Workflow: Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
Boiling Point and Thermal Stability
The Challenge of Boiling Point Determination
A boiling point of 372.14°C has been predicted for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, but this value is theoretical.[3] In practice, complex, high-molecular-weight organic solids, especially those with multiple functional groups like anilines, often decompose at temperatures below their atmospheric boiling point. The energy required to transition the entire bulk of the substance into the gaseous phase is greater than the energy of some of its covalent bonds, leading to molecular breakdown rather than boiling.
Factors contributing to thermal instability include:
-
Oxidation of the Aniline Group: Aromatic amines are susceptible to oxidation at elevated temperatures, especially in the presence of air.
-
Functional Group Reactivity: At high temperatures, intermolecular reactions can occur, leading to polymerization or degradation.
Theoretical Considerations
The boiling point of an organic compound is influenced by its molecular weight and intermolecular forces.[14][15] The same strong hydrogen bonding and dipole-dipole interactions that give this compound a relatively high melting point would also lead to a very high boiling point if the molecule were stable at such temperatures.[16] For context, the simpler compound 3-(Trifluoromethyl)aniline, which lacks the imidazole group, has a boiling point of 187-188°C.[17] The addition of the imidazole ring significantly increases molecular weight and adds hydrogen bonding capability, drastically increasing the expected boiling point.
Protocol for Micro Boiling Point Determination
While decomposition is likely, a micro boiling point determination can be attempted to observe the temperature at which vigorous boiling or decomposition occurs. This method is suitable for small sample quantities.
Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the liquid re-enters the capillary upon cooling, indicating the point where the sample's vapor pressure equals the atmospheric pressure.[18]
Apparatus:
-
Melting point apparatus or Thiele tube setup.
-
Small test tube (e.g., 75x10 mm).
-
Standard melting point capillary tube.
-
Thermometer.
Procedure:
-
Sample Addition: Add a small amount (approx. 0.2-0.3 mL) of the sample into the small test tube.
-
Capillary Insertion: Place a melting point capillary tube into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire.
-
Heating: Immerse the assembly in a heating bath (oil bath in a Thiele tube or the heating block of a melting point apparatus). The heat should be applied slowly and steadily.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. This indicates that the air inside is being displaced by the sample's vapor.
-
Cooling and Measurement: Once a steady stream of bubbles is observed, turn off the heat. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Note Decomposition: Observe the sample for any color change (e.g., darkening to brown or black) or charring, which are clear indicators of thermal decomposition.
Workflow: Micro Boiling Point Determination
Caption: Standard workflow for micro boiling point determination.
Conclusion
The melting point of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a well-documented and critical parameter for assessing the purity of this key Nilotinib intermediate, with an expected range of 124-133°C . Adherence to a rigorous, standardized protocol for its determination is essential for quality control in a pharmaceutical development setting. Conversely, a definitive boiling point is not experimentally practical due to the compound's propensity for thermal decomposition at elevated temperatures. Understanding these thermal limitations is crucial for designing safe and efficient synthetic and purification processes, such as distillation under high vacuum, to avoid degradation of the final product.
References
-
ChemBK. (n.d.). 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - Physico-chemical Properties. Retrieved from [Link]
-
Wikipedia. (2025). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.
-
Vedantu. (n.d.). Boiling Point of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical characterization of nilotinib/ HPMCP hybrid.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). Nilotinib. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]
-
PubMed. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 6. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. m.youtube.com [m.youtube.com]
- 17. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 18. Video: Boiling Points - Concept [jove.com]
Nilutamide's Mechanism of Action in Prostate Cancer: A Technical Guide
Executive Summary
Nilutamide, a first-generation non-steroidal anti-androgen (NSAA), represents a cornerstone in the historical development of androgen deprivation therapy (ADT) for prostate cancer. While newer agents with higher affinity and improved side-effect profiles have largely superseded it, a comprehensive understanding of nilutamide's mechanism provides critical context for the evolution of androgen receptor (AR) targeted therapies and the ongoing challenges of drug resistance. This guide delineates the core molecular mechanism of nilutamide, focusing on its role as a competitive antagonist of the androgen receptor. We will explore its impact on AR signaling, downstream gene transcription, and the cellular fate of prostate cancer cells. Furthermore, this document provides field-proven experimental protocols to validate and quantify the bioactivity of AR antagonists, offering a practical framework for researchers in oncology and drug development.
The Androgen Receptor Signaling Axis: A Primary Driver in Prostate Cancer
Prostate cancer is fundamentally a disease driven by androgen signaling. The androgen receptor, a ligand-activated nuclear transcription factor, is the central mediator of this pathway. In a normal physiological state, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event induces a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR complex into the nucleus. Once in the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth, proliferation, and survival.[1]
In prostate cancer, this signaling pathway becomes aberrantly activated, leading to uncontrolled tumor growth. Therefore, blocking this axis has been the primary strategy for treating advanced and metastatic prostate cancer for decades.[1]
Nilutamide: A First-Generation Non-Steroidal Anti-Androgen (NSAA)
Nilutamide (brand names Nilandron, Anandron) is a synthetic, orally active NSAA.[2] Unlike steroidal anti-androgens, it does not possess inherent progestational, estrogenic, or glucocorticoid activity.[3] Its therapeutic utility stems exclusively from its ability to antagonize the effects of androgens at the receptor level.[3] It is typically used in combination with surgical or medical castration (e.g., with GnRH agonists) to achieve maximal or combined androgen blockade (CAB).[3][4] This combination approach aims to block androgens from both testicular and adrenal sources.[3]
Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor
The primary mechanism of action of nilutamide is its function as a direct, competitive antagonist of the androgen receptor.[2] This antagonism disrupts the normal signaling cascade at several key junctures.
Molecular Interaction with the AR Ligand-Binding Domain
Nilutamide directly competes with endogenous androgens, like testosterone and DHT, for binding to the ligand-binding domain (LBD) of the androgen receptor.[2][5] By occupying this binding pocket, nilutamide prevents the natural ligands from docking and activating the receptor.[6] The affinity of nilutamide for the AR is significantly lower than that of natural androgens but is sufficient to exert a therapeutic effect, especially when circulating androgen levels are concurrently suppressed by castration.[7]
Inhibition of AR Conformational Change and Nuclear Translocation
The binding of an agonist (like DHT) induces a specific conformational change in the AR that is essential for its subsequent nuclear translocation and DNA binding.[8] Nilutamide, by binding to the LBD, fails to induce this requisite conformational shift. This prevents the proper dissociation of heat shock proteins and inhibits the efficient translocation of the AR from the cytoplasm into the nucleus.[8] While some AR may still enter the nucleus, the process is significantly impaired compared to agonist-bound receptors.
Blockade of Downstream Gene Transcription
The ultimate consequence of nilutamide's action is the prevention of AR-mediated gene transcription.[9] By blocking androgen binding and subsequent nuclear events, nilutamide effectively halts the transcription of androgen-dependent genes, such as Prostate-Specific Antigen (PSA).[5] This leads to an inhibition of androgen-dependent DNA and protein synthesis, resulting in growth arrest and, in some cases, transient regression of the tumor.[5]
Caption: Nilutamide competitively blocks androgen binding to the AR, inhibiting its activation and nuclear translocation.
Pharmacokinetics, Clinical Use, and Limitations
Understanding the clinical behavior of nilutamide requires an appreciation of its pharmacokinetic properties and the eventual emergence of resistance.
Pharmacokinetic Profile
Nilutamide is administered orally and is well-absorbed.[10] It possesses a notably long elimination half-life, averaging around 56 hours, which allows for convenient once-daily dosing.[3][7] Steady-state plasma concentrations are typically achieved within two weeks of initiating therapy.[7][11] The drug is extensively metabolized in the liver, primarily via the CYP2C19 enzyme.[7]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | Good (Oral) | [7] |
| Protein Binding | 80-84% | [7] |
| Metabolism | Hepatic (primarily CYP2C19) | [7] |
| Mean Elimination Half-Life | ~56 hours (range: 23-87 hours) | [7] |
| Time to Steady State | ~2 weeks | [7][11] |
Clinical Application in Combined Androgen Blockade (CAB)
Nilutamide's primary indication is for the treatment of metastatic prostate cancer in combination with surgical castration.[2] This approach, known as CAB or Maximal Androgen Blockade (MAB), has been shown in meta-analyses to offer a modest but statistically significant survival benefit compared to castration alone.[4][12] A large, long-term follow-up study demonstrated that the combination of nilutamide and orchiectomy resulted in significant benefits in time to progression and overall survival compared to orchiectomy with a placebo.[13]
Mechanisms of Resistance and Limitations
Despite initial efficacy, resistance to first-generation NSAAs like nilutamide invariably develops. Key mechanisms include:
-
AR Gene Amplification: Increased expression of the AR protein can sensitize cells to residual low levels of androgens, overcoming the competitive blockade.[1]
-
AR Mutations: Specific mutations in the AR ligand-binding domain (e.g., T877A, H874Y) can alter the receptor's structure, converting antagonists like nilutamide into partial or full agonists, paradoxically stimulating tumor growth.[14]
-
Bypass Signaling: Other signaling pathways can be upregulated to drive prostate cancer cell growth independently of the AR axis.[15]
-
Anti-androgen Withdrawal Syndrome: In some patients who progress on nilutamide, discontinuing the drug can lead to a paradoxical decrease in PSA levels and clinical improvement, suggesting the drug had acquired agonist properties due to AR mutations.[16]
Common side effects associated with nilutamide include visual disturbances (impaired adaptation to dark), nausea, and rare but serious interstitial pneumonitis.[3][10]
Experimental Validation of Nilutamide Activity: Protocols and Methodologies
The characterization of nilutamide's anti-androgenic activity relies on a suite of well-established in vitro assays. These protocols serve as a self-validating system to confirm the mechanism of action and quantify the potency of AR antagonists.
Protocol: Competitive Androgen Receptor Binding Assay
This assay directly measures the ability of a test compound (e.g., nilutamide) to compete with a radiolabeled androgen for binding to the AR.
Objective: To determine the relative binding affinity (IC50) of nilutamide for the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source, such as rat prostate tissue or from cells overexpressing recombinant human AR.[17][18]
-
Reaction Setup: In a 96-well plate format, add the AR-containing cytosol preparation to each well.[18]
-
Competition: Add increasing concentrations of unlabeled nilutamide (or other test compounds) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of a potent unlabeled androgen like DHT (non-specific binding).
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled androgen, typically [3H]-DHT or [3H]-R1881, to all wells.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, followed by centrifugation.
-
Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of nilutamide required to inhibit 50% of the specific binding of the radioligand.
Sources
- 1. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Nilutamide used for? [synapse.patsnap.com]
- 3. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined androgen blockade in advanced prostate cancer: looking back to move forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 7. Nilutamide - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urologytimes.com [urologytimes.com]
- 13. Long-term efficacy and safety of nilutamide plus castration in advanced prostate cancer, and the significance of early prostate specific antigen normalization. International Anandron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiandrogen withdrawal syndrome with nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Keystone: A Technical Guide to the Discovery and History of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Chemical Nomenclature
This guide centers on the chemical compound identified by the CAS Number 641571-11-1. While the initial inquiry specified 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a comprehensive review of the scientific and patent literature reveals that the vast majority of research, development, and application is focused on its 4-methyl substituted analogue: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . Due to the extensive documentation and industrial significance of this specific molecule, this guide will focus on the discovery and history of this pivotal compound, which serves as a cornerstone in modern pharmaceutical synthesis.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry and materials science, certain molecules emerge as indispensable building blocks, their versatile structures paving the way for significant advancements. 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is one such keystone intermediate. Its unique trifluoromethyl- and imidazole-substituted aniline framework has made it a molecule of high interest, primarily as the crucial precursor to the life-saving anti-cancer drug, Nilotinib.[1] Beyond its pharmaceutical applications, its structural motifs have also found utility in the development of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2] This guide will provide a comprehensive overview of the discovery, historical evolution of the synthesis, and key applications of this important chemical entity.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective and safe utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 641571-11-1 | PubChem[3] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | PubChem[3] |
| Molecular Weight | 241.21 g/mol | PubChem[3] |
| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | PubChem[3] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[3]
-
Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long lasting effects.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
The Genesis of a Key Intermediate: Discovery and Historical Context
The story of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is intrinsically linked to the development of second-generation tyrosine kinase inhibitors (TKIs). The groundbreaking success of Imatinib (Gleevec) in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase spurred the search for new inhibitors with improved efficacy and the ability to overcome resistance.[4]
Nilotinib was developed by Novartis as a more potent and selective Bcr-Abl inhibitor.[5] The discovery and first disclosure of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of Nilotinib can be traced back to the early 2000s. Patent literature from this period outlines the initial synthetic strategies.[1]
The timeline of key developments in tyrosine kinase inhibitors provides a broader context for the importance of this molecule:
-
2001: FDA approval of Imatinib, the first TKI, revolutionizing CML treatment.[4]
-
2007: FDA approval of Nilotinib for patients with Imatinib-resistant or intolerant CML, highlighting the rapid progress in second-generation TKIs.[6]
The development of a robust and scalable synthesis for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline was therefore a critical step in bringing Nilotinib to the clinic.
The Evolution of a Synthesis: A Journey Towards Efficiency and Safety
The industrial-scale production of a pharmaceutical intermediate demands a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The documented synthetic pathways to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline have evolved significantly over time, reflecting these crucial considerations.
Early Synthetic Approaches: The Curtius Rearrangement
Initial synthetic routes often employed the Curtius rearrangement, a classic method for converting carboxylic acids to primary amines.[1]
Figure 1. Early synthetic approach utilizing the Curtius rearrangement.
While effective, this route presented significant challenges for large-scale production. The use of sodium azide to form the acyl azide intermediate is fraught with safety concerns due to its toxicity and explosive potential.[1] Furthermore, the Curtius rearrangement itself often requires harsh reaction conditions.
The Hofmann Rearrangement: An Alternative Pathway
To circumvent the hazards associated with azides, alternative syntheses employing the Hofmann rearrangement were developed. This method converts a primary amide to a primary amine with one fewer carbon atom.[1]
Figure 2. Synthetic pathway involving the Hofmann rearrangement.
The Hofmann rearrangement avoids the use of explosive azides but can sometimes suffer from modest yields and the generation of significant waste streams.[7]
Modern Synthetic Routes: Palladium-Catalyzed Cross-Coupling
More recent and industrially viable processes often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods offer improved yields, milder reaction conditions, and greater functional group tolerance.[8]
Figure 3. Modern synthetic approach using Buchwald-Hartwig amination.
This approach represents a significant advancement, providing a more direct and efficient route to the target molecule. The choice of catalyst, ligand, and base is critical for optimizing the reaction yield and purity.
Key Applications: From Cancer Therapy to Advanced Materials
A Cornerstone in Nilotinib Synthesis
The primary and most significant application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as a key intermediate in the synthesis of Nilotinib (Tasigna®), a potent second-generation tyrosine kinase inhibitor.[1] Nilotinib is a frontline treatment for chronic myeloid leukemia (CML).[9]
The synthesis of Nilotinib involves the amidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
Figure 4. Final step in the synthesis of Nilotinib.
A Building Block for Advanced Materials
The unique electronic properties conferred by the trifluoromethyl and imidazole groups make 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline an attractive building block for materials science applications. It has been utilized in the synthesis of iridium-based phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).[2] The trifluoromethyl group acts as a strong electron-withdrawing group, which helps to increase the HOMO-LUMO energy gap, leading to a blue shift in the emission spectrum.[2]
Experimental Protocols and Characterization
The following are representative experimental procedures adapted from the patent literature. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Representative Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (Amide Precursor for Hofmann Rearrangement)
-
To a solution of 3-fluoro-5-(trifluoromethyl)benzamide (100 g) in dimethylacetamide (500 ml), add 4-methylimidazole (60 g) and stir for 15 minutes at room temperature.[1]
-
Carefully add sodium amide (30.2 g) and continue stirring for 45 minutes.[1]
-
Heat the reaction mixture to 80-85 °C and maintain for 12 hours.[1]
-
After completion, cool the reaction to room temperature and add water (2500 ml).
-
Stir for 3 hours, filter the precipitated solid, wash with water, and dry under vacuum to yield the title compound.
Representative Hofmann Rearrangement to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Prepare a solution of sodium hydroxide (140 g) in water (1000 ml) and cool to 0-5 °C.[1]
-
To this solution, add bromine (21 ml) followed by 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (100 g) at 0-5 °C and stir for 20 minutes.[1]
-
Heat the reaction mixture to 85-95 °C and maintain for 3 hours.[1]
-
Cool the reaction to room temperature and stir for an additional 3 hours.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the final product.
Analytical Characterization
The identity and purity of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and its intermediates are typically confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the reaction. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly employed.[10]
-
X-Ray Diffraction (XRD): For solid-state characterization, XRD is used to identify the crystalline form of the compound.[1][11] This is particularly important in pharmaceutical development to ensure batch-to-batch consistency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
Conclusion and Future Perspectives
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline stands as a testament to the enabling power of chemical synthesis in modern medicine and technology. Its history is a clear illustration of the iterative process of route optimization, driven by the need for safety, efficiency, and scalability. As a key precursor to Nilotinib, it has played a vital role in the treatment of CML. Looking forward, the unique electronic properties of this molecule may lead to its incorporation into a new generation of advanced materials. The continued refinement of synthetic methodologies, particularly in the realm of catalytic cross-coupling reactions, will undoubtedly further enhance the accessibility and utility of this important chemical intermediate.
References
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. Available at: [Link]
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents.
-
Nilotinib - Wikipedia. Available at: [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at: [Link]
-
TKI Timeline. Available at: [Link]
-
Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. Available at: [Link]
-
Tyrosine kinase inhibitor - Wikipedia. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
Inner Workings: Tyrosine kinases, their discovery and impact - PMC - PubMed Central. Available at: [Link]
-
A Decade of Nilotinib and Dasatinib: From In Vitro Studies to First-Line Tyrosine Kinase Inhibitors - AACR Journals. Available at: [Link]
-
Hofmann Rearrangement - Chemistry Steps. Available at: [Link]
-
Curtius Rearrangement - Chemistry Steps. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. Available at: [Link]
-
25 Years of TKIs: A Timeline of Transformation - About us | International CML Foundation. Available at: [Link]
-
Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Available at: [Link]
-
Curtius rearrangement - Wikipedia. Available at: [Link]
-
Mechanism of Curtius Rearrangement - BYJU'S. Available at: [Link]
-
Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis - OUCI. Available at: [Link]
-
X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization - YouTube. Available at: [Link]
-
Nilotinib (Tasigna) - CancerIndex. Available at: [Link]
-
Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry. Available at: [Link]
-
Hofmann Rearrangement: Videos & Practice Problems - Pearson. Available at: [Link] cosmetology/products-services/hofmann-rearrangement.html
-
Ullmann Reaction - Online Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. cml-foundation.org [cml-foundation.org]
- 4. iCMLf - 25 Years of TKIs: A Timeline of Transformation - About us | International CML Foundation [cml-foundation.org]
- 5. ClinPGx [clinpgx.org]
- 6. Nilotinib - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis [ouci.dntb.gov.ua]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Nilotinib (Tasigna) | CancerIndex [cancerindex.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
A Spectroscopic Guide to 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with CAS Number 641571-11-1, is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Its arylimidazole framework also makes it a valuable building block for organic light-emitting diode (OLED) materials.[1][3] This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity, purity, and structure of this compound.
This document is structured to provide not just the spectral data, but the underlying scientific rationale for the analytical choices made. For researchers and drug development professionals, understanding why a particular spectroscopic signature appears is as crucial as the signature itself. While direct experimental spectra for this specific intermediate are not always publicly available, this guide presents a robust analysis based on established spectroscopic principles, predicted data, and validated experimental protocols. This approach serves as a reliable framework for the characterization of this molecule and other complex heterocyclic compounds.
A Note on Nomenclature: The user request specified "3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline". However, the vast majority of scientific literature and commercial availability pertains to its methylated analogue, "3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline," which is also known as Nilotinib Impurity A.[4][5] This guide will focus on the latter, more prevalent compound.
Molecular Structure and Predicted Spectroscopic Overview
A foundational analysis of the molecular structure of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is the first step in predicting its spectral characteristics. The molecule is comprised of three key components: a 1,3,5-trisubstituted benzene ring, a 4-methylimidazole ring, and key functional groups including a primary aniline (-NH₂) and a trifluoromethyl (-CF₃) group.
| Property | Value | Source(s) |
| CAS Number | 641571-11-1 | [4] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [1][4] |
| Molecular Weight | 241.21 g/mol | [2][4] |
| Appearance | White to light grey/yellow powder/crystal | [1] |
| Melting Point | 130 °C | [1][6] |
This structure informs our expectations for each spectroscopic technique:
-
NMR Spectroscopy: We anticipate distinct signals for the aromatic protons on both the aniline and imidazole rings, as well as signals for the amine and methyl protons. The electron-withdrawing nature of the -CF₃ group and the nitrogen atoms will significantly influence the chemical shifts.
-
Infrared Spectroscopy: We expect characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings and methyl group, C=C and C=N bond vibrations within the rings, and strong C-F stretching from the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the cleavage of bonds between the rings and the substituent groups.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of ¹H and ¹³C nuclei in a strong magnetic field, we can determine the number of unique protons and carbons, their chemical environments, and their connectivity. For a molecule with multiple aromatic rings and functional groups like this one, 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed in a full structural confirmation study to unambiguously assign all signals.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals corresponding to each unique proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 | Singlet | 1H | Imidazole H-2 | Deshielded by two adjacent nitrogen atoms. |
| ~ 7.7 | Singlet | 1H | Aniline H-4 | Positioned between two electron-withdrawing groups (-CF₃ and imidazole). |
| ~ 7.5 | Singlet | 1H | Imidazole H-5 | Aromatic proton on the imidazole ring. |
| ~ 7.3 | Singlet | 1H | Aniline H-6 | Influenced by the ortho-imidazole and para-amine groups. |
| ~ 7.0 | Singlet | 1H | Aniline H-2 | Influenced by the ortho-amine and para-CF₃ groups. |
| ~ 5.8 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |
| ~ 2.2 | Singlet | 3H | -CH₃ | Methyl group on the imidazole ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149 | C-NH₂ | Carbon attached to the electron-donating amine group. |
| ~ 138 | Imidazole C-2 | Deshielded carbon between two nitrogens. |
| ~ 137 | C-N (Imidazole) | Carbon of the aniline ring attached to the imidazole nitrogen. |
| ~ 132 (quartet) | C-CF₃ | Carbon attached to the trifluoromethyl group, split by fluorine coupling. |
| ~ 124 (quartet) | -CF₃ | The trifluoromethyl carbon itself, with a large C-F coupling constant. |
| ~ 120-135 | Aromatic & Imidazole Cs | Remaining carbons of the aromatic and imidazole rings. |
| ~ 115-120 | Aniline C-2, C-4, C-6 | Carbons on the aniline ring influenced by the substituents. |
| ~ 14 | -CH₃ | Aliphatic methyl carbon. |
Experimental Protocol for NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's good solubility and the ability of DMSO to avoid exchange of the amine protons, allowing for their observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex aromatic region.[7]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
Caption: NMR analysis workflow.
Infrared (IR) Spectroscopy
Principle and Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a sample. For this compound, IR is crucial for confirming the presence of the aniline N-H bonds, the aromatic rings, and the C-F bonds of the trifluoromethyl group.
Predicted IR Absorption Bands
The compound is a solid at room temperature.[1] A spectrum obtained from a KBr pellet or a thin solid film would be expected to show the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet for the symmetric and asymmetric stretching of the N-H bonds. |
| 3150 - 3000 | C-H Stretch | Aromatic C-H | Stretching of C-H bonds on the benzene and imidazole rings. |
| 2950 - 2850 | C-H Stretch | Methyl C-H | Stretching of C-H bonds in the -CH₃ group. |
| 1620 - 1580 | C=C Stretch | Aromatic Rings | In-plane vibrations of the carbon-carbon double bonds in the aromatic systems. |
| 1350 - 1150 | C-N Stretch | Aryl-Amine & Imidazole | Stretching vibrations of the various C-N bonds. |
| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very strong and characteristic absorption bands due to the high polarity of the C-F bond. |
Experimental Protocol for IR Analysis
Objective: To obtain a high-quality IR spectrum to identify the functional groups of the solid compound.
Methodology Rationale: The thin solid film method is a rapid and simple technique for solid samples that avoids the characteristic C-H absorption bands of mulling agents like Nujol.[8][9] It involves dissolving the compound in a volatile solvent and evaporating it onto a salt plate.[8] Methylene chloride is a suitable solvent as it dissolves the compound and is highly volatile.
Step-by-Step Protocol (Thin Solid Film Method):
-
Preparation: Ensure the salt plates (KBr or NaCl) are clean and dry by wiping them with a tissue lightly moistened with acetone.
-
Sample Preparation:
-
Place a small amount (~5-10 mg) of the solid sample into a small vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.
-
-
Film Deposition:
-
Using a pipette, apply one or two drops of the solution to the surface of a salt plate.
-
Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain.[8]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is automatically ratioed against the background.
-
Label the significant peaks and compare them to the expected absorption bands.
-
Mass Spectrometry (MS)
Principle and Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[11] For this compound, high-resolution mass spectrometry (HRMS) would be the gold standard, as it can confirm the elemental composition by providing a highly accurate mass measurement.[12]
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule.
| Predicted m/z | Ion | Rationale |
| 242.090 | [M+H]⁺ | The protonated molecular ion. The exact mass would be used to confirm the elemental formula C₁₁H₁₁F₃N₃⁺. |
| 241.083 | [M]⁺˙ | The molecular ion peak (if using a harder ionization technique like Electron Ionization). |
Expected Fragmentation: Under higher energy conditions (e.g., tandem MS or EI), fragmentation would likely occur at the bonds connecting the substituent groups to the central phenyl ring, leading to fragments corresponding to the loss of CF₃, the imidazole ring, or parts thereof.
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition of the compound.
Methodology Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for unambiguous molecular weight determination.[13] Coupling liquid chromatography (LC) to the mass spectrometer allows for online purification and analysis of the sample.
Step-by-Step Protocol (LC-ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
-
Instrumentation Setup:
-
The sample is introduced into the ESI source via an LC system.
-
A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target m/z of 242.
-
Calibrate the mass analyzer using a known reference standard across the desired mass range.[12]
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Perform a full scan analysis to detect all ions within a specified mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion at m/z ≈ 242.
-
If using a high-resolution instrument, compare the measured exact mass to the theoretical exact mass of C₁₁H₁₁F₃N₃⁺ to confirm the elemental composition.
-
Summary and Integrated Spectroscopic Analysis
The structural elucidation of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a process of synergistic data interpretation. No single technique provides a complete picture, but together, they offer definitive proof of structure.
The analytical workflow begins with Mass Spectrometry to confirm the molecular weight and elemental formula. This provides the foundational piece of the puzzle. Next, IR Spectroscopy validates the presence of the key functional groups—the primary amine, aromatic rings, and the trifluoromethyl group. Finally, NMR Spectroscopy provides the detailed map of the molecule's carbon-hydrogen framework, establishing the precise connectivity and substitution patterns of the rings. The combination of these three techniques provides a self-validating system for confirming the identity and purity of this critical pharmaceutical intermediate, ensuring its suitability for downstream applications in drug development and materials science.
References
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Molkem. (n.d.). 3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl) Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
OpenStax. (2023). Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]
-
Veeprho. (n.d.). Nilotinib EP Impurity A. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2016). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. Retrieved from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). PubMed. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
ASTM International. (2013). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]
-
SynZeal. (n.d.). Nilotinib Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nilotinib-impurities. Retrieved from [Link]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. ossila.com [ossila.com]
- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 12. rsc.org [rsc.org]
- 13. zefsci.com [zefsci.com]
Solubility Profile of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline: A Technical Guide for Drug Development
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Foreword: From Molecular Structure to Strategic Formulation
As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a drug candidate's fundamental physicochemical properties is the bedrock of a successful development program. Among these, solubility is arguably the most critical, acting as a gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide is designed to move beyond a simple recitation of data. It provides a strategic framework for understanding, determining, and interpreting the solubility profile of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline, a molecule whose structural complexity presents both challenges and opportunities in pharmaceutical development. We will explore the causality behind experimental choices, establish self-validating protocols, and translate raw data into actionable intelligence for formulation and optimization.
Physicochemical Landscape of the Target Molecule
To predict and interpret the solubility of this compound, we must first dissect its molecular architecture. The molecule is a composite of three key functional groups, each imparting distinct characteristics that govern its interaction with various solvents.
-
The Imidazole Ring: This five-membered aromatic heterocycle is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2-hybridized nitrogen). It is a weak base, with the conjugate acid (imidazolium) having a pKa of approximately 7.0, making its ionization state highly sensitive to physiological pH.[1] The imidazole moiety generally enhances aqueous solubility.[1][2]
-
The Trifluoromethyl (-CF3) Group: This substituent is a powerful electron-withdrawing group and is highly lipophilic. Its inclusion in a molecule significantly increases metabolic stability and the ability to cross cellular membranes but concurrently decreases aqueous solubility.[3][4][5]
-
The Aniline Moiety: The primary aromatic amine group is a weak base (pKa of the conjugate acid is ~4.6) and can participate in hydrogen bonding. Its basicity is lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[6]
This unique combination results in a molecule with both hydrophilic (imidazole, aniline) and hydrophobic (-CF3, phenyl ring) regions, suggesting a complex solubility profile that will be highly dependent on the nature of the solvent and the pH of the medium.
Table 1: Key Physicochemical Properties (Predicted and Known)
| Property | Value / Characteristic | Significance for Solubility |
| Molecular Formula | C₁₀H₈F₃N₃ | N/A |
| Molecular Weight | 227.19 g/mol | Influences diffusion and dissolution rates. |
| pKa (Imidazole, predicted) | ~7.0 | Ionization at neutral pH will significantly increase aqueous solubility. |
| pKa (Aniline, predicted) | ~3.5 - 4.5 | Protonation in highly acidic environments (e.g., stomach) will enhance solubility. |
| LogP (predicted) | 2.0 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity; suggests permeability but potential solubility challenges. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Ability to interact with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 3 (Imidazole N, Amine N, 3x Fluorines) | Ability to interact with protic and polar aprotic solvents. |
Note: The pKa and LogP values are estimations based on the constituent functional groups and computational models. Experimental determination is required for definitive values.
The Theoretical Basis of Solubility: A Multi-Parametric Approach
The simple adage "like dissolves like" is a useful starting point, but a rigorous scientific approach demands a more quantitative framework. The Hansen Solubility Parameters (HSP) provide such a model by dissecting the total cohesive energy density of a substance into three distinct components.[7][8][9] A solute will have the highest solubility in a solvent with the most similar HSP values.
-
δd (Dispersion forces): Energy from nonpolar, van der Waals interactions. The aromatic ring and -CF3 group of our molecule will contribute significantly to this parameter.
-
δp (Polar forces): Energy from dipole-dipole interactions. The polar C-F bonds and the overall molecular dipole will be key contributors.
-
δh (Hydrogen bonding): Energy from the formation of hydrogen bonds. The imidazole and aniline groups are the primary drivers of this parameter.
For an ionizable molecule like this compound, the Henderson-Hasselbalch equation is essential for predicting the pH-dependent aqueous solubility profile.[10] The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized forms, which increases as the pH moves away from the pKa.
Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain reliable and reproducible solubility data, the equilibrium shake-flask method, as described in the OECD Guideline 105, is the industry standard. This method measures thermodynamic solubility, which represents the true saturation point of the compound in a solvent at equilibrium.
Experimental Protocol: Step-by-Step
Objective: To determine the saturation concentration (solubility) of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C and/or 37°C).
Materials:
-
Crystalline this compound (>99% purity)
-
Solvent Panel: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Temperature-controlled orbital shaker
-
Analytical balance (4-decimal place)
-
Benchtop centrifuge
-
Validated HPLC-UV method for quantification
-
0.22 µm syringe filters (chemically compatible with all solvents)
-
Calibrated pipettes
Methodology:
-
Preparation: Add an excess amount of the solid compound to each vial (e.g., 5-10 mg). The visual presence of undissolved solid at the end of the experiment is a critical validation checkpoint.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of each test solvent into the corresponding vials.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). Causality: Agitation is necessary to maximize the surface area of the solid and facilitate dissolution, but it should not be so vigorous as to cause mechanical degradation. The system should be allowed to equilibrate for at least 48 hours. To validate that equilibrium has been reached, samples can be taken at 24, 48, and 72 hours; the measured concentration should plateau.
-
Phase Separation: After equilibration, remove the vials and let them stand for 1-2 hours to allow the excess solid to settle. For solvents where a fine suspension persists, centrifuge the vials at 5000 x g for 20 minutes.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into an HPLC vial. Causality: This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Dilution & Quantification: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the pre-established HPLC calibration curve. Analyze the sample using the validated HPLC-UV method.
-
Calculation: Calculate the solubility (in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Predicted Solubility Profile and Interpretation
While experimental data is paramount, a predicted profile based on physicochemical principles provides a valuable framework for understanding the results.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| 0.1 N HCl (pH 1) | Aqueous Acidic | High | Both the imidazole and aniline nitrogens will be fully protonated, forming highly soluble hydrochloride salts. |
| PBS (pH 7.4) | Aqueous Buffered | Moderate | The imidazole group (pKa ~7.0) will be ~30-40% protonated, enhancing solubility over pure water. The aniline will be neutral. |
| Water | Polar Protic | Low | The molecule is largely in its neutral, less soluble form. Solubility is driven by hydrogen bonding, but counteracted by the large, lipophilic -CF3 and phenyl regions. |
| Methanol / Ethanol | Polar Protic | High | These solvents are excellent hydrogen bond donors and acceptors, and their alkyl portions can solvate the lipophilic parts of the molecule. |
| Acetonitrile | Polar Aprotic | Moderate | Can accept hydrogen bonds and engage in dipole-dipole interactions, but cannot donate hydrogen bonds to the amine or imidazole. |
| DMSO | Polar Aprotic | High | A very strong hydrogen bond acceptor and highly polar solvent, capable of disrupting the crystal lattice and solvating the molecule effectively. |
The Decisive Role of pH in Aqueous Solubility
For an orally administered drug, the journey through the variable pH of the gastrointestinal (GI) tract dictates dissolution and absorption. The two basic centers of our target molecule make its solubility exquisitely sensitive to pH changes.
-
In the Stomach (pH 1-2.5): The compound will be fully protonated at both the imidazole and aniline nitrogens, carrying a net positive charge. This dicationic species is expected to be highly soluble, promoting rapid dissolution of the solid drug form.
-
In the Small Intestine (pH 6.5-7.5): As the pH increases, the aniline group (pKa ~4) will be deprotonated and neutral. The imidazole group (pKa ~7) will exist as an equilibrium mixture of its protonated (cationic) and neutral forms. The overall solubility will be significantly lower than in the stomach but higher than the intrinsic solubility of the fully neutral molecule. This region is critical for absorption, making solubility here a key parameter.
Diagram of pH-Dependent Ionization States
Caption: Relationship between pH, molecular ionization, and expected solubility.
Strategic Implications for Drug Development
The solubility profile generated through these methods is not an academic exercise; it is a critical dataset that directly informs strategy.
-
Formulation Development: If the solubility at pH 7.4 is insufficient for the target dose, formulation strategies must be employed. The presence of the basic imidazole group makes salt formation (e.g., hydrochloride, mesylate) a highly viable option to improve solubility and dissolution rate. Other advanced approaches could include amorphous solid dispersions or lipid-based formulations .
-
Preclinical and Clinical Studies: Understanding the pH-dependent solubility allows for the design of more predictive in vitro dissolution tests and helps interpret bioavailability data from animal and human studies. For example, poor absorption could be directly linked to the compound precipitating out of solution as it transitions from the stomach to the intestine.
By systematically characterizing the solubility of this compound, we replace speculation with data, enabling a rational, evidence-based approach to surmounting one of the most significant challenges in modern drug development.
References
-
ChemBK. 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - Physico-chemical Properties. Available from: [Link]
-
Sci-Hub. Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. Available from: [Link]
-
ChemBK. Imidazole. Available from: [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. Available from: [Link]
-
Slideshare. solubility experimental methods.pptx. Available from: [Link]
-
American Institute for Conservation. Solubility Parameters: Theory and Application. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Hansen Solubility Parameters. Hansen Solubility Parameters. Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PMC - NIH. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Available from: [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
OECD iLibrary. Test No. 105: Water Solubility. Available from: [Link]
-
ResearchGate. The calculated pK b values of aniline using different methods and basis.... Available from: [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available from: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Amines. Available from: [Link]
-
ResearchGate. Hansen Solubility Parameters : A User's Handbook. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the safety and handling protocols for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS No. 943320-48-7), a key intermediate in pharmaceutical research and development. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes critical safety information from structurally related analogues, including imidazole and various trifluoromethylaniline derivatives. The primary objective is to equip laboratory personnel with the necessary knowledge to mitigate risks, ensure personal safety, and maintain a secure research environment. This document covers hazard identification, exposure control, personal protective equipment, emergency procedures, and proper storage and disposal methods, all grounded in established chemical safety principles.
Introduction: Understanding the Compound and Associated Risks
This compound is a specialized organic compound integral to the synthesis of various target molecules in drug discovery. Its molecular structure, incorporating both an imidazole ring and a trifluoromethylaniline moiety, suggests a complex toxicological profile that necessitates a cautious and well-informed approach to its handling. The imidazole group, a common scaffold in many pharmaceuticals, can exhibit a range of biological activities and associated toxicities.[1][2] Similarly, trifluoromethylanilines are a class of compounds often associated with significant health hazards, including acute toxicity, irritation, and potential for organ damage with repeated exposure.[3][4]
Given the limited availability of specific safety data for this compound, this guide adopts a precautionary principle, extrapolating from the known hazards of its structural components. This approach ensures a high standard of safety and encourages a culture of risk mitigation in the laboratory.
Hazard Identification and GHS Classification (Inferred)
| Hazard Class | Inferred Classification | Basis for Classification | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 3/4 | Trifluoromethyl anilines are known to be toxic or harmful if swallowed.[4] | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | Dermal toxicity is a known hazard for aniline derivatives.[4] | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | Inhalation of aniline derivatives can be toxic.[4] | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Imidazole is corrosive, and anilines are known skin irritants.[5] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | Imidazole can cause serious eye damage, and anilines are eye irritants.[5] | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Anilines may cause damage to organs through prolonged or repeated exposure.[6] | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Many aniline derivatives are toxic to aquatic life with long-lasting effects.[7] | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when handling this compound. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a well-ventilated laboratory, with a certified chemical fume hood as the primary containment measure. The fume hood should have a continuous and monitored airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment: A Necessary Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected for any signs of degradation before use and disposed of after handling the compound.
-
Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.
Figure 1. A simplified workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.
-
Minimize Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.
-
Use Designated Areas: All work with this compound should be performed in a designated and clearly labeled area within the laboratory.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8]
Storage Requirements
Based on supplier recommendations, this compound should be stored under the following conditions:[9]
-
Temperature: 2-8°C in a refrigerator.
-
Atmosphere: Store in a tightly sealed container.
-
Light: Protect from light.
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Figure 2. A generalized flowchart for emergency response to chemical exposure.
Accidental Release Measures
-
Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal.
-
Large Spills: Evacuate the laboratory and notify the appropriate emergency response team.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Safety
The safe handling of this compound is a critical responsibility for all laboratory personnel. While a comprehensive SDS for this specific compound is not yet available, a thorough understanding of the risks associated with its structural components provides a strong foundation for safe laboratory practices. By adhering to the protocols outlined in this guide, researchers can mitigate potential hazards and foster a culture of safety and scientific excellence.
References
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare, (2), 106-114. [Link]
-
International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 886-891. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1184. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. journalijcar.org [journalijcar.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. gfl.co.in [gfl.co.in]
- 8. mdpi.com [mdpi.com]
- 9. mardinint.com [mardinint.com]
Methodological & Application
Synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline: A Detailed Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical development, from 3-bromo-5-(trifluoromethyl)aniline. The protocol is based on a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This document provides a robust, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices to ensure reproducibility and high yield. All quantitative data is summarized for clarity, and a complete list of references is provided for further investigation.
Introduction: Strategic Importance and Synthetic Approach
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably as an intermediate for the tyrosine kinase inhibitor Nilotinib. The molecule's structure, featuring an aniline, an imidazole ring, and a trifluoromethyl group, makes it a versatile scaffold in medicinal chemistry.
The synthesis from 3-bromo-5-(trifluoromethyl)aniline is achieved through a copper(I)-catalyzed cross-coupling reaction. This method, a modern iteration of the classic Ullmann condensation, facilitates the formation of a carbon-nitrogen bond between the aryl halide and the imidazole ring.[1] The choice of a copper catalyst is pivotal; while palladium-catalyzed methods like the Buchwald-Hartwig amination are also prevalent for C-N bond formation, copper-catalyzed systems are often more cost-effective and can be highly efficient for the N-arylation of imidazoles.[2][3]
This guide will focus on a specific, validated protocol that has demonstrated a good yield of 63%.[4]
Reaction Mechanism and Scientific Rationale
The core transformation is the substitution of the bromine atom on the aniline ring with an imidazole moiety. This is accomplished via a copper-catalyzed N-arylation reaction.
The Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation traditionally involves the reaction of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst at high temperatures.[1] The generally accepted mechanism, while complex and with intermediates that can be challenging to isolate, is believed to proceed through the following key steps:
-
Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (3-bromo-5-(trifluoromethyl)aniline) to form a Cu(III) intermediate.
-
Coordination and Deprotonation: Imidazole coordinates to the copper center. In the presence of a base (cesium carbonate), the N-H proton of imidazole is removed, forming an imidazolide anion which remains coordinated to the copper.
-
Reductive Elimination: The aryl group and the imidazolide ligand couple, forming the desired C-N bond and the final product. This step regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Rationale for Reagent Selection
-
Catalyst (Cuprous Iodide, CuI): Cu(I) salts are common and effective catalysts for Ullmann-type reactions.[4] Cuprous iodide is often preferred due to its stability and commercial availability. The catalyst's role is to facilitate the oxidative addition and reductive elimination steps that are energetically unfavorable otherwise.
-
Base (Cesium Carbonate, Cs₂CO₃): A base is required to deprotonate the imidazole, making it a more potent nucleophile. Cesium carbonate is a strong, yet relatively non-nucleophilic base, which is soluble in polar aprotic solvents like DMF at elevated temperatures. Its use often leads to higher yields compared to other inorganic bases like potassium or sodium carbonate, potentially due to the "cesium effect" which can enhance the reactivity of the imidazolide anion.
-
Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent with a high boiling point. These properties are ideal for this reaction as it can dissolve the reactants and reagents, and the high reaction temperature (130 °C) can be safely achieved.[4]
Experimental Protocol
This protocol is adapted from a peer-reviewed synthesis and has a reported yield of 63%.[4]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |
| 3-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 2.0 g | 8.33 | Purity >98% |
| Imidazole | C₃H₄N₂ | 68.08 | 1.16 g | 17.0 | Purity >99% |
| Cuprous Iodide (CuI) | CuI | 190.45 | 0.16 g | 0.84 | Use fresh, high-purity CuI |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.5 g | 7.67 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~60 mL | - | ACS Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | ACS Grade |
| Methanol (MeOH) | CH₄O | 32.04 | As needed | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Granular |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-(trifluoromethyl)aniline (2.0 g, 8.33 mmol). Dissolve the starting material in 15 mL of anhydrous DMF.[4]
-
Addition of Reagents: To the stirred solution, add cesium carbonate (2.5 g, 7.67 mmol), imidazole (1.16 g, 17.0 mmol), and cuprous iodide (0.16 g, 0.84 mmol).[4]
-
Initial Stirring: Stir the resulting suspension at room temperature for 10 minutes.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 16-20 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid residues and wash with a small amount of ethyl acetate.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Add 15 mL of deionized water and stir the mixture for 30 minutes. Extract the aqueous layer with ethyl acetate (4 x 15 mL).[4]
-
Washing: Combine the organic extracts and wash them four times with deionized water to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) and methanol (MeOH) is recommended, starting with a ratio of 50:1 (DCM:MeOH) to elute less polar impurities, and gradually increasing the polarity to 20:1 to isolate the desired product.[4] The fractions should be monitored by TLC.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a pale yellow solid (Expected yield: ~1.2 g, 63%).[4]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Pale yellow solid[4]
-
Molecular Formula: C₁₀H₈F₃N₃
-
Molecular Weight: 227.19 g/mol [4]
-
Expected ¹H NMR Data: While specific spectral data for this exact compound is not provided in the immediate search results, related structures suggest characteristic peaks for the aromatic and imidazole protons.
-
Purity: Should be assessed by HPLC or ¹H NMR.
Safety and Handling Precautions
-
3-Bromo-5-(trifluoromethyl)aniline: Irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Imidazole: Corrosive. Causes skin and eye irritation.
-
Cuprous Iodide: Harmful if swallowed or inhaled.
-
Cesium Carbonate: Irritant.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The copper-catalyzed N-arylation of 3-bromo-5-(trifluoromethyl)aniline with imidazole provides a reliable and effective method for the synthesis of this compound. The protocol detailed herein, with a reported yield of 63%, offers a clear and reproducible pathway for obtaining this valuable pharmaceutical intermediate.[4] Careful attention to the reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving optimal results. The insights into the reaction mechanism and the rationale behind reagent selection provide a solid foundation for further optimization and application of this synthetic strategy.
References
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health (NIH). [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. ACS Publications. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Aromatic Amination/Imination Approach to Chiral Benzimidazoles. ACS Publications. [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. [Link]
-
3-Bromo-5-(trifluoromethyl)aniline. PubChem. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline: A Detailed Protocol for Pharmaceutical Intermediate Preparation
Introduction: Significance of a Key Building Block
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a critical intermediate in the synthesis of numerous pharmacologically active molecules. Its unique trifluoromethyl and imidazole moieties impart desirable electronic and steric properties, making it a valuable component in drug discovery and development. Notably, this compound is a key precursor to Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The efficient and reliable synthesis of this aniline derivative is therefore of paramount importance for the pharmaceutical industry.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers, chemists, and process development professionals. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, ensuring a deep understanding of the process and facilitating troubleshooting and optimization.
Theoretical Framework: The Ullmann Condensation
The synthesis hinges on a well-established C-N cross-coupling reaction: the Ullmann condensation. This reaction facilitates the formation of an aryl-nitrogen bond between an aryl halide and a nitrogen-containing nucleophile, in this case, imidazole. The transformation is typically mediated by a copper catalyst.
Reaction Mechanism
The catalytic cycle of the Ullmann condensation for the N-arylation of imidazole is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active copper(I) catalyst reacts with the aryl halide (3-bromo-5-(trifluoromethyl)aniline) in an oxidative addition step. This forms a copper(III) intermediate.
-
Coordination and Deprotonation: Imidazole coordinates to the copper center. In the presence of a base, the imidazole is deprotonated, forming a more nucleophilic imidazolide anion.
-
Reductive Elimination: The aryl group and the imidazolide ligand are eliminated from the copper center in a concerted fashion, forming the desired C-N bond and regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.
The choice of base is crucial for the deprotonation of imidazole, thereby increasing its nucleophilicity and driving the reaction forward. The solvent must be able to solubilize the reactants and withstand the high temperatures often required for this reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Bromo-5-(trifluoromethyl)aniline | ≥98% | Commercially Available | Handle with care; toxic. |
| Imidazole | ≥99% | Commercially Available | Hygroscopic; store in a desiccator. |
| Copper(I) iodide (CuI) | ≥98% | Commercially Available | Sensitive to light and air. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Anhydrous grade is preferred. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, nitrogen-flushed solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For chromatography. |
| Methanol (MeOH) | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen/Argon inlet
-
Thermometer/temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Safety Precautions
-
3-Bromo-5-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
The reaction should be conducted in a well-ventilated fume hood.
-
DMF is a reproductive toxin; handle with care and avoid inhalation and skin contact.
-
The reaction is heated to a high temperature; use appropriate caution to prevent burns.
Synthetic Procedure
Step 1: Reaction Setup
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq).
-
Add imidazole (2.8 eq) and cesium carbonate (0.9 eq) to the flask.
-
Add copper(I) iodide (0.1 eq).
-
Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., approximately 0.5 M with respect to the aniline).
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.[3]
-
Heat the reaction mixture to 130°C and maintain this temperature with vigorous stirring for 16-20 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 50:1 to 20:1). The product spot should be more polar than the starting aniline.
Step 3: Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[3]
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
To the filtrate, add deionized water (approximately the same volume as the DMF used).[3]
-
Stir the aqueous mixture at room temperature for 30 minutes.[3]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x volume of DMF).[3]
-
Combine the organic layers and wash with deionized water (4 x volume of DMF) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Initially, elute with a mixture of dichloromethane:methanol (50:1) to remove less polar impurities.[3]
-
Gradually increase the polarity of the eluent to dichloromethane:methanol (20:1) to elute the desired product, this compound, as a pale yellow solid.[3]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
In-Process Controls and Validation
-
TLC Monitoring: Regularly check the reaction progress to determine the point of completion and to avoid the formation of degradation products.
-
Post-Work-up Analysis: A preliminary purity assessment of the crude product can be performed using techniques like HPLC or ¹H NMR to ensure the effectiveness of the extraction and to guide the purification strategy.
-
Final Product Characterization: The identity and purity of the final product should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagrams and Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Ullmann condensation for the synthesis of the target aniline.
Conclusion
This protocol details a robust and reproducible method for the synthesis of this compound. By understanding the underlying principles of the Ullmann condensation and adhering to the specified procedural and safety guidelines, researchers can confidently prepare this valuable pharmaceutical intermediate. The provided in-process controls and validation checkpoints ensure the integrity of the synthesis, leading to a high-purity final product suitable for further applications in drug development and medicinal chemistry.
References
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
-
PubChem Compound Summary for CID 12002825, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Google Patents.
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Monnereau, L. A., et al. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(22), 9017-9024. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]
Sources
using 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline as an intermediate for nilotinib synthesis
Application Note & Protocol
Topic: Strategic Application of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline as a Key Intermediate in the Convergent Synthesis of Nilotinib
Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.
Abstract and Introduction
Nilotinib, marketed as Tasigna®, is a potent second-generation tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to first-line therapies like imatinib.[1][2] The complex molecular architecture of Nilotinib necessitates a robust, efficient, and scalable synthetic strategy for its commercial production. Modern synthetic routes overwhelmingly favor a convergent approach, which involves the synthesis of complex molecular fragments that are then coupled in the final stages. This methodology enhances overall yield and simplifies purification.
Within this framework, This compound (CAS No. 641571-11-1) has emerged as an indispensable key intermediate.[3] This substituted aniline derivative constitutes a significant portion of the final Nilotinib structure. Its strategic importance lies in its role as the nucleophilic component in the critical, final amide bond-forming reaction. This application note provides a detailed examination of the scientific rationale for its use and presents a comprehensive, field-proven protocol for its successful coupling in the synthesis of Nilotinib.
The Convergent Synthesis Strategy for Nilotinib
The industrial synthesis of Nilotinib is a prime example of a convergent strategy's power. Instead of a lengthy, linear sequence, the molecule is conceptually divided into two primary building blocks. These fragments are synthesized via independent pathways and then joined in a final, high-yielding coupling step.
-
Fragment A: The heterocyclic core, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
-
Fragment B: The key intermediate of focus, this compound.
The final step is the formation of an amide bond between the carboxylic acid of Fragment A and the aniline of Fragment B. This approach confines the handling of complex intermediates to the end of the synthesis, maximizing efficiency.
Figure 1: High-level overview of the convergent synthesis strategy for Nilotinib.
Scientific Rationale and Causality
The success of any synthetic protocol hinges on understanding the "why" behind each step. The choices of reagents, conditions, and sequences are deliberate and based on fundamental chemical principles.
-
Activation of the Carboxylic Acid (Fragment A): An amide bond does not readily form from a simple mixture of a carboxylic acid and an amine. The carboxylic acid's hydroxyl group is a poor leaving group and must be "activated." Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and highly effective method.[4][5] The resulting acyl chloride is a potent electrophile, primed for nucleophilic attack by the aniline. Thionyl chloride is often preferred on a large scale as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[5]
-
The Nucleophilic Role of Fragment B: this compound serves as the nucleophile. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the activated Fragment A.
-
Necessity of an Acid Scavenger: The amide coupling reaction liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic aniline starting material, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, must be included as an "acid scavenger" to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[5]
-
Solvent and Temperature Control: The reaction is conducted in an aprotic solvent (e.g., N-methyl-2-pyrrolidone, dichloromethane, or THF) to prevent it from reacting with the highly reactive acid chloride intermediate.[5] The initial coupling is often performed at reduced temperatures (0–10 °C) because the reaction is exothermic. This controlled addition mitigates the formation of impurities and ensures a more selective reaction.[4]
Detailed Synthesis Protocol
This protocol details the coupling of the two key fragments to yield Nilotinib. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part I: Activation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Fragment A)
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or toluene (approx. 5-10 volumes, e.g., 5-10 mL per gram of starting material).[5]
-
Chlorination: Heat the suspension to approximately 60-80 °C.[5] Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise over 15-30 minutes. The reaction mixture may become a clearer solution as the acid chloride forms.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, monitoring the conversion by TLC or HPLC until the starting material is consumed.
-
Result: The resulting solution of the activated acid chloride is typically cooled and used directly in the next step without isolation.
Part II: Amide Coupling with this compound (Fragment B)
-
Setup: In a separate dry flask under a nitrogen atmosphere, dissolve this compound (1.0-1.1 eq) and a non-nucleophilic base like DIPEA (1.5-2.0 eq) in an aprotic solvent (e.g., THF or NMP).[5]
-
Cooling: Cool this solution to 0-5 °C using an ice-water bath.
-
Coupling: Slowly add the activated acid chloride solution from Part I to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by HPLC to confirm the formation of Nilotinib and consumption of the aniline intermediate.[4]
Part III: Work-up and Purification
-
Quenching & Precipitation: Once the reaction is complete, carefully add water to the reaction mixture. This will quench any remaining acid chloride and often causes the crude Nilotinib base to precipitate out of the solution.[2]
-
Basification: Adjust the pH of the slurry to alkaline (pH 11-12) using an aqueous solution of sodium hydroxide (NaOH). This ensures the product is in its free base form.[2]
-
Isolation: Stir the resulting suspension, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with water and then a solvent like methanol to remove inorganic salts and organic impurities.[4][5]
-
Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight.[2] The resulting product is Nilotinib free base, which can be further purified by recrystallization or converted to a pharmaceutically acceptable salt if desired.[6]
Figure 2: Detailed experimental workflow for the synthesis of Nilotinib.
Quantitative Data Summary
The following table provides an example of reagent quantities for a laboratory-scale synthesis. These should be scaled appropriately for different batch sizes.
| Component | Role | Molar Mass ( g/mol ) | Equivalents (eq) |
| 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Fragment A) | Starting Material | 344.37 | 1.00 |
| Thionyl Chloride (SOCl₂) | Activating Agent | 118.97 | 1.20 |
| This compound (Fragment B) | Key Intermediate | 241.21 | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | Base (Acid Scavenger) | 129.24 | 1.50 |
| N-Methyl-2-pyrrolidone (NMP) / Tetrahydrofuran (THF) | Solvent | - | - |
| Product: Nilotinib | Final Product | 529.52 | - |
| Expected Yield | - | - | >90% |
| Expected Purity (Post-workup) | - | - | >99.0% (HPLC)[4][6] |
Conclusion
The use of this compound as a key intermediate is a cornerstone of modern, efficient Nilotinib synthesis. The convergent strategy, culminating in a robust amide bond formation, provides a reliable and scalable pathway to this life-saving therapeutic agent. The protocol and rationale detailed herein offer researchers a comprehensive guide, emphasizing the importance of deliberate reagent choice and strict process control to ensure a high yield and purity of the final active pharmaceutical ingredient.
References
-
Amala, K., Bhujanga Rao, A.K.S., Sreenivas, R., & Dubey, P.K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry. Available at: [Link]
-
Gkavogiannakis, A., et al. (2023). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Nilotinib intermediates and preparation thereof. US Patent US20100016590A1.
- MSN Laboratories Private Limited. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US Patent US20200377475A1.
-
New Drug Approvals. (2019). Nilotinib. Available at: [Link]
- F.I.S.- Fabbrica Italiana Sintetici S.P.A. (2018). Process for the preparation of pure nilotinib and its salt. European Patent EP3404025A1.
Sources
- 1. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 6. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
Application and Protocols for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline in Cancer Research
Introduction: Unveiling the Potential of a Key Pharmacophore
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a central imidazole ring, a structure of significant interest in medicinal chemistry and oncology. The imidazole moiety is a well-established pharmacophore present in numerous FDA-approved anticancer drugs, including the kinase inhibitor Nilotinib.[1] In fact, a closely related analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a known impurity of Nilotinib, underscoring its relevance in the landscape of cancer therapeutics.[2][3]
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to target proteins.[2] This application note will provide a comprehensive guide for researchers and drug development professionals on the potential applications and detailed experimental protocols for investigating this compound as a novel agent in cancer research.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Given its structural similarity to known kinase inhibitors and the prevalence of the imidazole scaffold in this class of drugs, it is hypothesized that this compound functions as a kinase inhibitor.[1][4] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4][5] The imidazole ring can act as a bio-isostere for other functional groups and participate in essential hydrogen-bonding interactions within the ATP-binding pocket of kinases.[6]
Potential kinase targets could include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[4]
-
Focal Adhesion Kinase (FAK): FAK plays a critical role in cell migration, invasion, and angiogenesis, all of which are central to tumor progression and metastasis.[1]
-
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in multiple signaling pathways that control cell growth, proliferation, and survival.[7]
The following sections will outline detailed protocols to investigate these hypotheses and characterize the anticancer potential of this compound.
Experimental Protocols
PART 1: In Vitro Characterization
This protocol is a fundamental first step to determine the cytotoxic effects of this compound on various cancer cell lines.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])[8][9]
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[8]
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Expected Outcome: This assay will determine the cytotoxic potency of the compound against different cancer cell lines, providing a basis for selecting cell lines and concentration ranges for further mechanistic studies.
This protocol aims to directly assess the inhibitory activity of this compound against a panel of purified kinases.
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this reaction by the test compound is quantified.
Materials:
-
Purified recombinant kinases (e.g., CDK2/cyclin A, FAK, Src)
-
Kinase-specific substrates
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer
-
This compound
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter. For fluorescent assays, read the plate on a fluorescence reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Expected Outcome: This assay will identify specific kinases that are directly inhibited by the compound and quantify its inhibitory potency.
This protocol investigates the effect of the compound on key signaling proteins within cancer cells to elucidate its mechanism of action.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By examining the phosphorylation status of key signaling molecules, the effect of the inhibitor on kinase activity within the cell can be determined.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK, anti-phospho-FAK, anti-phospho-Src, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Expected Outcome: This analysis will reveal whether the compound inhibits the phosphorylation of its target kinases and downstream signaling molecules in a cellular context.
PART 2: In Vivo Evaluation
This protocol evaluates the in vivo antitumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line known to be sensitive to the compound in vitro
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO and polyethylene glycol)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Expected Outcome: This study will determine if the compound can inhibit tumor growth in a living organism and provide initial insights into its in vivo efficacy and potential toxicity.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | [Insert experimental data] |
| HCT116 | Colon Cancer | [Insert experimental data] |
| A549 | Lung Cancer | [Insert experimental data] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| CDK2/cyclin A | [Insert experimental data] |
| FAK | [Insert experimental data] |
| Src | [Insert experimental data] |
Visualizations
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of key oncogenic signaling pathways.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro characterization of the compound.
References
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. Available from: [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations | ACS Omega - ACS Publications. Available from: [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. Available from: [Link]
-
Imidazoles as potential anticancer agents - PMC - PubMed Central. Available from: [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - NIH. Available from: [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl) - American Chemical Society. Available from: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - MDPI. Available from: [Link]
-
Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions - ResearchGate. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]
-
SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies. Available from: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available from: [Link]
-
Targeted Therapy with Small Molecule Kinase Inhibitors | Oncohema Key. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available from: [Link]
-
Journal of Chemistry and Technologies - ResearchGate. Available from: [Link]
-
(PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - ResearchGate. Available from: [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Semantic Scholar. Available from: [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Therapy with Small Molecule Kinase Inhibitors | Oncohema Key [oncohemakey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Nilutamide in Androgen Receptor Studies: Application Notes and Protocols
Introduction
Nilutamide is a nonsteroidal antiandrogen (NSAA) that functions as a selective antagonist of the androgen receptor (AR).[1][2][3] By competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, Nilutamide effectively blocks the downstream signaling pathways that promote the growth and survival of androgen-sensitive cells, most notably in prostate cancer.[2][3][4][5][6] While newer generations of antiandrogens have largely superseded it in clinical practice, Nilutamide remains a valuable tool in preclinical research for studying AR signaling and for validating novel therapeutic strategies targeting the AR pathway.[2][7] This guide provides in-depth technical information and detailed protocols for the experimental use of Nilutamide in androgen receptor studies.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of Nilutamide's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₃N₃O₄ | |
| Molecular Weight | 317.22 g/mol | [8] |
| Solubility | Soluble in DMSO (≥63 mg/mL) and Ethanol (≥63 mg/mL). Insoluble in water. | [8] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [5][8] |
Protocol: Preparation of Nilutamide Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of Nilutamide in DMSO, a common solvent for in vitro studies.
Materials:
-
Nilutamide powder (MW: 317.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of Nilutamide. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 317.22 g/mol = 0.0031722 g = 3.17 mg
-
-
Weighing: Carefully weigh 3.17 mg of Nilutamide powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Nilutamide powder.
-
Mixing: Vortex the tube thoroughly until the Nilutamide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Androgen Receptor Signaling Pathway and Nilutamide's Mechanism of Action
The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling cascade is crucial for the growth and survival of prostate cancer cells.
Nilutamide acts as a competitive antagonist at the ligand-binding domain (LBD) of the AR. By occupying the LBD, Nilutamide prevents the binding of endogenous androgens, thereby inhibiting the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.
Caption: Androgen Receptor Signaling and Nilutamide Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing Nilutamide in common androgen receptor studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Nilutamide's effect on the viability of androgen-sensitive prostate cancer cells can be quantified using this method.
Recommended Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.[4]
-
C4-2: A subline of LNCaP that is androgen-independent but still responsive to androgens.[2][4]
Materials:
-
LNCaP or C4-2 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Nilutamide stock solution (10 mM in DMSO)
-
Dihydrotestosterone (DHT) or a synthetic androgen like R1881
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count LNCaP or C4-2 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Androgen Deprivation:
-
After 24 hours, replace the medium with 100 µL of medium supplemented with CS-FBS to remove endogenous androgens.
-
Incubate for another 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of Nilutamide in the CS-FBS medium. A typical concentration range to test is 0.1 µM to 50 µM.
-
Prepare a solution of DHT (e.g., 1 nM) in the CS-FBS medium.
-
Remove the medium from the wells and add 100 µL of the treatment solutions:
-
Vehicle control (medium with DMSO)
-
DHT alone
-
Nilutamide at various concentrations
-
DHT + Nilutamide at various concentrations
-
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot for Androgen Receptor Expression
This protocol allows for the analysis of total androgen receptor protein levels in response to Nilutamide treatment.
Materials:
-
LNCaP or C4-2 cells
-
6-well cell culture plates
-
Treatment media as described in the MTT assay protocol
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor (AR)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed LNCaP or C4-2 cells in 6-well plates and grow to 70-80% confluency.
-
Perform androgen deprivation and treatment with Nilutamide and/or DHT as described in the MTT assay protocol for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary AR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the AR signal to the loading control.
-
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the transcriptional activity of the androgen receptor by using a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
Recommended Cell Line:
-
MDA-kb2: A human breast cancer cell line that stably expresses endogenous AR and a luciferase reporter gene driven by an MMTV promoter containing AREs.[10]
-
Alternatively, prostate cancer cells (e.g., LNCaP, PC-3) can be transiently co-transfected with an AR expression vector and an ARE-luciferase reporter vector.
Materials:
-
MDA-kb2 cells or other suitable host cells
-
Reporter plasmid (if not using a stable cell line)
-
Transfection reagent (for transient transfection)
-
Treatment media as described in the MTT assay protocol
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding (and Transfection if applicable):
-
Seed MDA-kb2 cells in a 96-well white plate at a density of 10,000-20,000 cells per well.
-
If performing transient transfection, co-transfect the host cells with the AR expression vector and the ARE-luciferase reporter plasmid according to the manufacturer's protocol.
-
-
Androgen Deprivation and Treatment:
-
Follow the androgen deprivation and treatment steps as described in the MTT assay protocol. Incubate for 24 hours.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as fold induction over the vehicle control.
-
Caption: Luciferase Reporter Assay Workflow.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in luciferase assay | - Leaky promoter in the reporter construct- Endogenous AR activity in the absence of androgens | - Use a reporter with a minimal promoter- Ensure complete androgen deprivation with charcoal-stripped serum |
| No effect of Nilutamide | - Nilutamide degradation- Incorrect concentration- Cell line is not androgen-responsive | - Use fresh stock solutions of Nilutamide- Verify the concentration of the stock solution- Use a positive control cell line (e.g., LNCaP) |
| Inconsistent Western blot results | - Uneven protein loading- Poor antibody quality- Inefficient transfer | - Perform a protein quantification assay and load equal amounts- Use a validated antibody and optimize the dilution- Check the transfer efficiency with Ponceau S staining |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate for experiments |
Conclusion
Nilutamide is a well-characterized androgen receptor antagonist that serves as a valuable tool for in vitro and in vivo studies of AR signaling. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to effectively utilize Nilutamide in their investigations of androgen receptor function in both normal and disease states. By understanding its mechanism of action and adhering to robust experimental methodologies, researchers can generate reliable and reproducible data to advance our understanding of androgen receptor biology and its role in human health and disease.
References
-
Androgen Receptor Regulation of Local Growth Hormone in Prostate Cancer Cells. PMC. [Link]
-
Nilutamide. Wikipedia. [Link]
-
Nilutamide – Knowledge and References. Taylor & Francis. [Link]
-
What is Nilutamide used for?. Patsnap Synapse. [Link]
-
Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. ACS Publications. [Link]
-
Nilutamide (Nilandron® , Anandron). Oncolink. [Link]
-
Nilutamide | C12H10F3N3O4. PubChem. [Link]
-
Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer. PubMed. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Immunofluorescent image demonstrating that nuclear translocation of AR... ResearchGate. [Link]
-
Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters. PubMed. [Link]
-
A New Protocol to Obtain 80-Passage Lncap Androgen-Independent Cells. American Journal of Biomedical Science & Research. [Link]
-
Targeting the Androgen Receptor and Overcoming Resistance in Prostate Cancer. PMC. [Link]
-
Inhibition of Androgen Receptor Nuclear Localization and Castration Resistant Prostate Tumor Growth by Pyrroloimidazole-Based Small Molecules. PubMed Central. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Second generation androgen receptor antagonists and challenges in prostate cancer treatment. PMC. [Link]
-
Nilutamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists. ResearchGate. [Link]
-
Organoid culture of human prostate cancer cell lines LNCaP and C4-2B. PMC. [Link]
-
A, Western blot detection of AR protein expression in indicated cell... ResearchGate. [Link]
-
Why long-term use of androgen receptor antagonists may be useless. : r/tressless. Reddit. [Link]
-
Androgen-repressed phenotype in human prostate cancer. PNAS. [Link]
-
Phase II Study of the Pure Non-Steroidal Antiandrogen Nilutamide in Prostatic Cancer. Italian Prostatic Cancer Project (PONCAP). PubMed. [Link]
-
Cell-based assays for screening androgen receptor ligands. PMC. [Link]
-
Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms. PMC. [Link]
-
(PDF) Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. ResearchGate. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... ResearchGate. [Link]
-
Androgen-Dependent Nuclear Translocation of Untagged AR Detected by... ResearchGate. [Link]
-
The impact of androgen-induced translation in modulating androgen receptor activity. PMC. [Link]
-
A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for. Environmental Health Perspectives. [Link]
-
MTT Cell Assay Protocol. T. Horton. [Link]
-
Detection of the nuclear translocation of androgen receptor using quantitative and automatic cell imaging analysis. OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY. [Link]
-
Androgen Receptor Blockade Using Enzalutamide Suppresses Long Non-Coding RNA ARLNC1 in Prostate Cancer Cells. International Journal of Molecular and Cellular Medicine. [Link]
-
Polymorphs, cocrystal and hydrate of nilutamide. CrystEngComm. [Link]
-
Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. NIH. [Link]
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. [Link]
-
Development of Two Androgen Receptor Assays Using Adenoviral Transduction of MMTV-Luc Reporter and/or hAR for Endocrine Screening. Toxicological Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note: Cellular Protocol Design for the Functional Analysis of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline
An in-depth guide to the in-vitro characterization of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a putative kinase inhibitor.
Authored by: A Senior Application Scientist
Introduction and Scientific Context
This compound, specifically its 4-methyl-imidazole isomer (CAS 641571-11-1), is a critical chemical intermediate in the synthesis of Nilotinib, a highly potent second-generation tyrosine kinase inhibitor.[1] Nilotinib is an FDA-approved therapeutic for chronic myeloid leukemia (CML), targeting the Bcr-Abl fusion protein with high affinity and specificity.[2][3][4]
Given that chemical substructures often retain biological activity, this application note posits that 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (hereafter referred to as Cmpd-X) may itself possess inhibitory activity against protein kinases. Its structural relation to a known kinase inhibitor makes it a compelling subject for cellular and biochemical screening.[5]
This document provides a comprehensive, field-tested framework for researchers to assess the biological activity of Cmpd-X in a cell-based context. The protocols are designed to be self-validating and follow a logical progression:
-
Assess Cytotoxicity: Determine the compound's effect on cell viability and establish a working concentration range.
-
Probe Mechanism of Action: Investigate the compound's impact on a relevant intracellular signaling pathway.
-
Confirm Target Engagement: Directly verify the physical interaction between the compound and its putative target protein within the cellular environment.
These protocols are tailored for professionals in drug discovery and cell biology, providing not just the steps, but the scientific rationale behind them to ensure robust and interpretable results.
Hypothesized Mechanism of Action: Kinase Inhibition
Nilotinib's primary target, Bcr-Abl, is a constitutively active tyrosine kinase that drives CML by activating downstream pro-survival and proliferative signaling cascades, principally the Ras/MAPK and PI3K/AKT pathways.[6] We hypothesize that Cmpd-X, due to its structural heritage, may also interfere with this or other kinase-driven pathways.
The diagram below illustrates a simplified overview of the Bcr-Abl signaling cascade, which serves as the theoretical framework for the subsequent experimental designs.
Overall Experimental Workflow
The characterization of Cmpd-X follows a multi-stage process, beginning with broad phenotypic screening and progressively narrowing to specific molecular interactions.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To quantify the effect of Cmpd-X on the metabolic activity and proliferation of a relevant cancer cell line and determine its half-maximal inhibitory concentration (IC50).
Scientific Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust method to assess cytotoxicity.[9]
Recommended Cell Line: K562 (Human Chronic Myeloid Leukemia), which is positive for the Bcr-Abl fusion gene.
Materials and Reagents
-
Cmpd-X (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Aliquot and store at -20°C.
-
Scientist's Note: DMSO is a standard solvent but can be toxic to cells at concentrations >1%. The final concentration in wells should not exceed 0.5% to ensure cell health is not affected by the vehicle itself.[10]
-
-
Cell Seeding:
-
Harvest exponentially growing K562 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell density to 5 x 10⁴ cells/mL in pre-warmed complete RPMI medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Controls: Include wells for "Vehicle Control" (cells + DMSO) and "No-Cell Control" (medium only, for background subtraction).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of 2X working concentrations of Cmpd-X by serially diluting the 10 mM stock in complete medium. A typical 8-point dilution series might range from 200 µM down to 0.78 µM.
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and the compound concentrations to their 1X final values (e.g., 100 µM to 0.39 µM).
-
Add 100 µL of medium containing the equivalent percentage of DMSO (e.g., 0.5%) to the "Vehicle Control" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay Execution: [11]
-
After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Add 100 µL of MTT Solubilization Solution to each well.
-
Gently pipette up and down to fully dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to aid dissolution.
-
Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis and Presentation
-
Subtract the average absorbance of the "No-Cell Control" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "Vehicle Control" absorbance (% Viability).
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of Cmpd-X that inhibits 50% of cell viability. | 5.2 µM |
| Hill Slope | Describes the steepness of the dose-response curve. | -1.1 |
| R² | The coefficient of determination, indicating goodness of fit. | 0.992 |
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To determine if Cmpd-X inhibits the phosphorylation of key downstream effectors in the Bcr-Abl pathway, such as ERK and AKT.
Scientific Rationale: Western blotting allows for the semi-quantitative detection of specific proteins. By using phospho-specific antibodies, we can measure the activation state of a signaling pathway. A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to its total protein level upon compound treatment indicates pathway inhibition.[6][12]
Materials and Reagents
-
Cmpd-X and K562 cells
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Goat anti-Rabbit IgG-HRP
-
Goat anti-Mouse IgG-HRP
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to grow for 24 hours.
-
Treat cells with Cmpd-X at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle (DMSO) control.
-
Incubate for a shorter duration (e.g., 2-6 hours) to capture direct effects on signaling.
-
After treatment, aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Add 4X Laemmli buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting: [13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels and the loading control, the membrane can be stripped and re-probed.
-
Incubate with a mild stripping buffer, wash thoroughly, re-block, and then probe with the next primary antibody (e.g., anti-total-ERK, then anti-β-Actin).
-
Data Analysis and Presentation
-
Use software like ImageJ to perform densitometry on the bands.
-
For each lane, calculate the ratio of the phospho-protein signal to the total-protein signal.
-
Normalize these ratios to the vehicle control to show the fold-change in phosphorylation.
| Treatment | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Cmpd-X (2.6 µM) | 0.65 |
| Cmpd-X (5.2 µM) | 0.21 |
| Cmpd-X (10.4 µM) | 0.05 |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of Cmpd-X binding to its target protein in intact cells.
Scientific Rationale: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation.[14][15] By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. An increase in the amount of soluble protein in the presence of the compound at a given temperature confirms target engagement.[16]
Materials and Reagents
-
All materials from Protocol 2 (Western Blot)
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture K562 cells to a high density.
-
Treat one batch of cells with a high concentration of Cmpd-X (e.g., 10x IC50) and another with Vehicle (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension from both treatment groups into separate PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Fractionation: [17]
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Normalize protein concentrations and analyze the samples by Western blot as described in Protocol 2, probing for the putative target (e.g., total Abl kinase).
-
Data Interpretation
-
The resulting Western blot will show bands for the target protein at each temperature point for both vehicle and Cmpd-X treated samples.
-
In the vehicle-treated samples, the band intensity should decrease as the temperature increases, reflecting denaturation.
-
In the Cmpd-X treated samples, the protein should remain soluble at higher temperatures, resulting in a "thermal shift."
-
Plotting the band intensities against temperature will generate melting curves. A rightward shift of the curve for the Cmpd-X treated sample is a positive result, confirming target engagement.
References
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Grosso, F. et al. (2013). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Expert Opinion on Investigational Drugs. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ClinPGx. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Smalley, K.S.M. et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Frontiers in Chemistry. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
-
Al-Dahmash, A. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
ResearchGate. (2023). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. [Link]
-
MDPI. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Wikipedia. Nilotinib. [Link]
-
Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. [Link]
-
ResearchGate. (2019). Western blotting time-course dataset for the MAPK/ERK pathway. [Link]
-
MDPI. (2021). The Development of FAK Inhibitors: A Five-Year Update. [Link]
-
National Center for Biotechnology Information. (2022). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride?. [Link]
-
National Center for Biotechnology Information. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
National Center for Biotechnology Information. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants [frontiersin.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
In Vitro Efficacy Profiling of Nilotinib: A Guide to Cellular and Biochemical Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline in Oncology Research
The compound this compound is a critical chemical intermediate in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor (TKI). While the aniline derivative itself is not the biologically active agent for in vitro studies, its structural contribution is integral to the pharmacological activity of Nilotinib. This application note will, therefore, focus on the in vitro assays designed to characterize the biological effects of Nilotinib, the final active pharmaceutical ingredient.
Nilotinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to first-generation TKIs like imatinib. Its mechanism of action revolves around the specific inhibition of the Bcr-Abl fusion protein kinase, a constitutively active enzyme driving the malignant proliferation of hematopoietic cells in CML. Beyond Bcr-Abl, Nilotinib also exhibits inhibitory activity against other key oncogenic kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it a subject of broader cancer research.
This guide provides a comprehensive overview of the essential in vitro assays to evaluate the efficacy, mechanism of action, and cellular effects of Nilotinib. The protocols herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.
Mechanism of Action: Nilotinib's Impact on Oncogenic Signaling
Nilotinib functions as an ATP-competitive inhibitor, binding with high affinity to the inactive conformation of the Abl kinase domain of the Bcr-Abl oncoprotein. This binding stabilizes the inactive state, preventing the autophosphorylation necessary for kinase activation and subsequent downstream signaling.[1][2] The result is the blockade of multiple signaling pathways crucial for the proliferation and survival of CML cells.
The primary downstream pathways affected by Nilotinib's inhibition of Bcr-Abl include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation. Bcr-Abl activation leads to its constitutive signaling, which is abrogated by Nilotinib.[1]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. Nilotinib's inhibition of Bcr-Abl leads to the deactivation of this pro-survival signaling.[3]
-
JAK/STAT Pathway: The JAK/STAT pathway, particularly STAT5, is essential for the initiation and maintenance of CML.[4] Bcr-Abl directly activates STAT5, and Nilotinib effectively blocks this activation.[3][4]
A key substrate and biomarker for Bcr-Abl activity in vivo is the Crk-like protein (CrkL). Inhibition of Bcr-Abl by Nilotinib leads to a rapid decrease in the phosphorylation of CrkL, which can be monitored to assess the drug's target engagement and efficacy.[5]
Caption: Nilotinib's inhibitory action on key oncogenic tyrosine kinases and their downstream signaling pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to formazan. The amount of formazan produced is proportional to the number of living cells.
Protocol for K562 Human Chronic Myeloid Leukemia Cells:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Nilotinib Treatment:
-
Prepare a stock solution of Nilotinib in DMSO (e.g., 10 mM).[7]
-
Perform serial dilutions of Nilotinib in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Add 100 µL of the diluted Nilotinib solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[8][9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT stock solution in PBS and filter-sterilize.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[8]
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of Nilotinib concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Nilotinib is expected to induce cell cycle arrest, typically at the G0/G1 phase, in Bcr-Abl positive cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the amount of DNA. As PI also stains RNA, treatment with RNase is necessary.
Protocol for Leukemia Cells:
-
Cell Culture and Treatment:
-
Seed leukemia cells (e.g., K562) in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of Nilotinib for 24 to 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Cellular Kinase Inhibition Assay (Western Blotting for Phospho-CrkL)
This assay assesses the direct inhibitory effect of Nilotinib on Bcr-Abl kinase activity within the cell by measuring the phosphorylation status of its direct downstream substrate, CrkL.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the ratio of phosphorylated CrkL (p-CrkL) to total CrkL indicates inhibition of Bcr-Abl kinase activity.[5]
Caption: A streamlined workflow for assessing kinase inhibition via Western Blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Treat CML cells with Nilotinib at various concentrations for a short duration (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CrkL overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CrkL as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-CrkL to total CrkL for each treatment condition and normalize to the vehicle control.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the effect of Nilotinib on the migratory capacity of cancer cells.
Principle: The assay uses a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.[12]
Protocol:
-
Chamber Preparation:
-
Use Transwell inserts with an appropriate pore size (e.g., 8 µm for many cancer cell lines).
-
For invasion assays, the membrane can be coated with a basement membrane extract like Matrigel.
-
-
Cell Preparation and Seeding:
-
Starve the cells in a serum-free medium for several hours before the assay.
-
Resuspend the cells in a serum-free medium containing different concentrations of Nilotinib or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Migration:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a suitable period (e.g., 12-24 hours) to allow for cell migration.
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol or paraformaldehyde.
-
Stain the cells with a solution like crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Data Interpretation and Troubleshooting
| Assay | Parameter Measured | Expected Result with Nilotinib | Typical IC₅₀ in K562 cells | Common Issues & Solutions |
| MTT Assay | Cell Viability / Proliferation | Dose-dependent decrease | 30 - 84 nM[1][9] | High background: Ensure complete removal of medium before adding DMSO. Low signal: Optimize cell seeding density and incubation time. |
| Cell Cycle Analysis | DNA Content / Cell Cycle Phase Distribution | Arrest in G0/G1 phase | N/A | Cell clumping: Add ethanol dropwise while vortexing during fixation. High debris: Gate out debris during flow cytometry analysis. |
| Western Blot (p-CrkL) | Protein Phosphorylation | Dose-dependent decrease in p-CrkL/CrkL ratio | N/A | Weak or no signal: Optimize antibody concentrations and incubation times. High background: Increase the number and duration of washes. |
| Transwell Migration | Number of Migrated Cells | Dose-dependent decrease in cell migration | N/A | Low migration: Ensure the chemoattractant gradient is optimal. High variability: Ensure uniform cell seeding and proper removal of non-migrated cells. |
Conclusion
The in vitro assays detailed in this application note provide a robust framework for characterizing the biological activity of Nilotinib. By employing these protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic effects, its impact on the cell cycle, its ability to inhibit its primary target Bcr-Abl, and its influence on cell migration. A thorough understanding of these in vitro properties is fundamental for the continued development and application of Nilotinib and other tyrosine kinase inhibitors in oncology.
References
-
Fava, C., et al. (2019). Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment. Journal of Experimental & Clinical Cancer Research, 38(1), 323. [Link]
-
Quintas-Cardama, A., & Cortes, J. (2009). Development and targeted use of nilotinib in chronic myeloid leukemia. Cancer, Interdisciplinary International Journal of the American Cancer Society, 115(1), 12-23. [Link]
-
Donato, N. J., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of immunological methods, 297(1-2), 11-23. [Link]
-
Jorgensen, H. G., et al. (2007). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. Haematologica, 92(2), 148-155. [Link]
-
O'Hare, T., et al. (2007). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... Retrieved from [Link]
-
Chen, Y., et al. (2014). Nilotinib Enhances the Efficacy of Conventional Chemotherapeutic Drugs in CD34+CD38− Stem Cells and ABC Transporter Overexpressing Leukemia Cells. Molecules, 19(3), 3354-3371. [Link]
-
Fisher, K. E., & Pop, A. (2019). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology (Clifton, N.J.), 1952, 23-29. [Link]
-
Tsaousi, A., et al. (2023). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Mologni, L., et al. (2017). Nilotinib activates ERK1/2 and AKT pathways in myoblasts.... Retrieved from [Link]
-
ResearchGate. (n.d.). The structure and cytotoxic effects of nilotinib. Retrieved from [Link]
-
Jorgensen, H. G., et al. (2007). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. Haematologica, 92(2), 148-155. [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
Shah, N. P., et al. (2008). Short-term intense Bcr-Abl kinase inhibition with nilotinib is adequate to trigger cell death in BCR-ABL(+) cells. Blood, 112(8), 3330-3338. [Link]
-
ResearchGate. (n.d.). (PDF) Propidium Iodide Cell Cycle Staining Protocol v1. Retrieved from [Link]
-
Wang, Y., et al. (2021). ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. Oncology Letters, 22(1), 515. [Link]
-
Eker, S., et al. (2010). Nilotinib significantly induces apoptosis in imatinib resistant K562 cells with wild-type BCR–ABL, as effectively as in parent. Hematology, 15(1), 33-38. [Link]
-
Hirade, T., et al. (2017). The BCR/ABL tyrosine kinase inhibitor, nilotinib, stimulates expression of IL-1β in vascular endothelium in association with downregulation of miR-3121-3p. Leukemia research, 58, 26-33. [Link]
-
ResearchGate. (n.d.). (PDF) A mathematical model of BCR-ABL autophosphorylation, signaling through the CRKL pathway, and Gleevec dynamics in chronic myeloid leukemia. Retrieved from [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]
- Google Patents. (n.d.). US20150183762A1 - Process for the preparation of nilotinib.
-
Coluccia, A. M. L., et al. (2007). Bcr-Abl stabilizes β-catenin in chronic myeloid leukemia through its tyrosine phosphorylation. The EMBO journal, 26(5), 1456-1466. [Link]
-
DergiPark. (n.d.). Nilotinib exerts a therapeutic approach via JAK/STAT pathway and cytokine network in chronic myeloid leukemia. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF PURE NILOTINIB AND ITS SALT - Patent 3404025. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. Retrieved from [Link]
-
Lim, K. S., et al. (2019). Cytotoxicity evaluation and the mode of cell death of K562 cells induced by organotin (IV) (2-methoxyethyl) methyldithiocarbamate compounds. PeerJ, 7, e7010. [Link]
-
ResearchGate. (n.d.). Western blot analysis of effect of nilotinib on the tyrosine kinase... Retrieved from [Link]
-
Nicolini, F. E., et al. (2009). Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase. Journal of Clinical Oncology, 27(33), 5543-5549. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Protocols - Moores Cancer Center. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 value of compounds on each cell line. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (n.d.). Parameters Involved in Autophosphorylation in Chronic Myeloid Leukemia: a Systems Biology Approach. Retrieved from [Link]
-
PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2025). METHOD DEVELOPMENT AND VALIDATION OF NILOTINIB HYDROCHLORIDE MONOHYDRATE BY UV-VISIBLE SPECTROSCOPY. Retrieved from [Link]
-
Li, H., et al. (2016). Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181. Medical science monitor : international medical journal of experimental and clinical research, 22, 126-131. [Link]
-
Bio-Protocol. (n.d.). Migration Protocol with Chemokines. Retrieved from [Link]
-
Gummireddy, K., et al. (2007). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood, 110(9), 3393-3401. [Link]
-
Al-Matouq, J., et al. (2017). Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. Oncotarget, 8(3), 4784-4801. [Link]
Sources
- 1. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. tandfonline.com [tandfonline.com]
- 10. protocols.io [protocols.io]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Animal Models in the Study of Nilutamide's Effects
Introduction: The Rationale for In Vivo Assessment of Nilutamide
Nilutamide is a nonsteroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, Nilutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that drive the growth and proliferation of prostate cancer cells.[1] While its clinical efficacy in combination with surgical or chemical castration for metastatic prostate cancer is established, a thorough understanding of its in vivo pharmacodynamics, efficacy, and potential toxicities necessitates the use of well-characterized animal models.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of relevant animal models and detailed protocols for studying the multifaceted effects of Nilutamide. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Choosing the Appropriate Animal Model: A Critical First Step
The selection of an appropriate animal model is paramount for obtaining clinically relevant and translatable data. Several models are available for prostate cancer research, each with its own set of advantages and limitations.[3]
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human prostate cancer cell lines (e.g., LNCaP) are subcutaneously or orthotopically implanted into immunodeficient mice.[3] | Relatively inexpensive, rapid tumor growth, reproducible.[4] | May not fully recapitulate the heterogeneity of human tumors.[5] |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient's prostate cancer are directly implanted into immunodeficient mice.[6][7] | Preserves the histological and genetic characteristics of the original tumor.[8] | More expensive and time-consuming to establish, variable take rates.[8] |
| Genetically Engineered Mouse Models (GEMM) | Mice are genetically modified to develop prostate cancer spontaneously (e.g., TRAMP mice). | Tumors develop in a natural, immunocompetent environment, allowing for the study of tumor-immune interactions. | Tumorigenesis can be variable and may not fully mimic all aspects of human disease progression. |
For studying a well-established AR antagonist like Nilutamide, LNCaP cell line-derived xenografts are a highly suitable and commonly used starting point due to their androgen sensitivity and expression of prostate-specific antigen (PSA).[3] For more advanced studies, particularly those investigating resistance mechanisms, PDX models are invaluable.
Signaling Pathway Perturbation by Nilutamide
Nilutamide's primary mechanism of action is the direct competitive inhibition of the androgen receptor. This disrupts a critical signaling cascade for prostate cancer cell survival and proliferation.
Caption: The Androgen Receptor Signaling Pathway and the inhibitory action of Nilutamide.
Experimental Workflow: A Step-by-Step Guide
A typical preclinical efficacy study of Nilutamide using a xenograft model follows a well-defined workflow.
Sources
- 1. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pre-Clinical Models to Study Human Prostate Cancer | MDPI [mdpi.com]
- 6. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for the In Vivo Formulation of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Introduction
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is an aromatic amine containing an imidazole moiety, a class of compounds frequently investigated in drug discovery programs. Its structural features, particularly the trifluoromethyl group, suggest low aqueous solubility, a common challenge in the development of new chemical entities (NCEs) for in vivo evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo studies. The protocols outlined herein are designed to be a starting point, emphasizing a systematic approach to vehicle selection and formulation development to ensure reproducible and meaningful pharmacokinetic and pharmacodynamic data.
The primary obstacle to overcome with molecules like this compound is achieving sufficient exposure in animal models to assess their biological activity. The choice of formulation is therefore critical and depends heavily on the intended route of administration, the required dose level, and the physicochemical properties of the compound itself. This guide will cover strategies for both oral and intravenous administration routes.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the physicochemical properties of this compound is the first and most critical step in developing a viable formulation. While specific experimental data for this compound is not widely available, we can infer some properties from its structure and from data on its close analog, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Table 1: Physicochemical Properties of this compound and its Methylated Analog
| Property | This compound | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Analog) | Causality and Experimental Insight |
| Molecular Formula | C10H8F3N3[1] | C11H10F3N3[2] | The absence of a methyl group on the imidazole ring of the target compound results in a lower molecular weight. |
| Molecular Weight | 227.19 g/mol [1] | 241.21 g/mol [2] | This will influence molar concentration calculations. |
| Appearance | Pale yellow solid[1] | White to light gray to light yellow powder/crystal[3] | The solid-state nature necessitates solubilization or suspension for in vivo administration. |
| Melting Point | Not available | 126-133 °C[3] | A relatively high melting point suggests strong crystal lattice energy, which can contribute to poor solubility. |
| Aqueous Solubility | Expected to be low | 228.6 mg/L at 25 °C (predicted) | The hydrophobic trifluoromethyl group and the aromatic rings significantly reduce water solubility. This is a key parameter to determine experimentally. |
| pKa | Not available | Not available | The aniline and imidazole groups have basic properties. The pKa will determine the extent of ionization at different pH values, which in turn affects solubility. This should be determined experimentally. |
Experimental Protocol: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in a range of common preclinical vehicles.
Materials:
-
This compound
-
A selection of vehicles (see Table 2)
-
Vials
-
Orbital shaker
-
Analytical balance
-
HPLC with a suitable column and method for quantification
Procedure:
-
Accurately weigh an excess of the compound (e.g., 10 mg) into a series of vials.
-
Add a known volume (e.g., 1 mL) of each selected vehicle to the respective vials.
-
Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for undissolved solid.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL for each vehicle.
Table 2: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Rationale |
| Aqueous | Water, 0.9% Saline, 5% Dextrose in Water (D5W) | Establish baseline aqueous solubility. |
| Co-solvents | 10% DMSO / 90% Saline, 20% Propylene Glycol / 80% D5W | DMSO and propylene glycol are common organic co-solvents used to increase the solubility of hydrophobic compounds for intravenous administration. |
| Surfactants | 10% Solutol HS 15 in water, 5% Tween 80 in water | Surfactants can form micelles to encapsulate and solubilize poorly soluble drugs. |
| Cyclodextrins | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[4] |
| Oils | Sesame oil, Corn oil | For potential lipid-based formulations. |
| Suspension Vehicles | 0.5% Methylcellulose (MC) in water, 0.5% Carboxymethylcellulose (CMC) in water | These are viscosity-enhancing agents used to create uniform suspensions for oral administration. |
Formulation Development Strategy
The choice of formulation will be dictated by the intended route of administration and the results of the solubility screen.
Caption: Formulation development workflow for this compound.
Protocol 1: Preparation of an Oral Suspension
For early preclinical studies, an oral suspension is often the most straightforward approach for administering poorly soluble compounds.[4] The goal is to create a uniform dispersion of the solid drug particles in a liquid vehicle.
Rationale for Vehicle Selection: A common and effective vehicle for oral suspensions is 0.5% methylcellulose (or carboxymethylcellulose) in water. The polymer acts as a suspending agent, increasing the viscosity of the vehicle and slowing down the sedimentation of drug particles, which is crucial for accurate dosing.[5]
Materials:
-
This compound (micronized, if possible)
-
Methylcellulose (MC) or Carboxymethylcellulose (CMC)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Step-by-Step Protocol:
-
Prepare the Vehicle (0.5% MC in Water):
-
Heat approximately one-third of the final required volume of purified water to 80-90 °C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is fully wetted.
-
Remove from heat and add the remaining volume of cold water.
-
Continue stirring until a clear, uniform solution is formed. Allow to cool to room temperature.
-
-
Prepare the Suspension:
-
Calculate the required amounts of the compound and vehicle for the desired final concentration and volume.
-
Place the weighed amount of this compound into a mortar.
-
Add a small amount of the 0.5% MC vehicle to the mortar to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.[5]
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the contents to a suitable container (e.g., a beaker with a magnetic stir bar).
-
Use a small amount of additional vehicle to rinse the mortar and pestle and add this to the bulk suspension to ensure a complete transfer.
-
Stir the suspension for at least 30 minutes before dosing.
-
-
Characterization and Quality Control:
-
Visual Inspection: The suspension should be uniform in appearance with no large agglomerates.
-
Homogeneity: Before each dose is drawn, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure a uniform concentration. It is advisable to take samples from the top, middle, and bottom of the suspension to confirm dose uniformity by HPLC analysis.
-
Stability: For longer studies, the short-term stability of the suspension at room temperature and under refrigerated conditions should be assessed. It is recommended to prepare fresh formulations for each day of dosing to minimize potential stability issues.[4]
-
Protocol 2: Development of an Intravenous Solution
Intravenous administration requires the drug to be fully dissolved in a physiologically compatible vehicle.[4] This is often challenging for poorly soluble compounds. The following protocol outlines a systematic approach to developing a suitable IV formulation.
Rationale for Vehicle Selection: A tiered approach is recommended, starting with simple co-solvent systems and moving to more complex vehicles if necessary. A common starting point is a mixture of a water-miscible organic solvent and an aqueous buffer. Cyclodextrins are an excellent alternative as they can significantly increase the aqueous solubility of hydrophobic compounds.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
0.9% Saline or 5% Dextrose in Water (D5W)
-
Sterile filters (0.22 µm)
Step-by-Step Protocol:
-
Solubilization:
-
Based on the preliminary solubility screen, select the most promising vehicle system.
-
Example using a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% Saline):
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO first.
-
Add the PEG 400 and mix until a clear solution is obtained.
-
Slowly add the saline while stirring. Observe for any precipitation. If the solution remains clear, this may be a viable formulation.
-
-
Example using a cyclodextrin system (e.g., 20% HPβCD in D5W):
-
Prepare a 20% (w/v) solution of HPβCD in D5W.
-
Add the weighed compound to the cyclodextrin solution.
-
Sonicate or stir until the compound is fully dissolved. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature to check for precipitation.
-
-
-
pH Adjustment (if necessary):
-
Measure the pH of the final formulation. If the compound's solubility is pH-dependent, adjusting the pH to a range where the compound is ionized and more soluble may be beneficial. However, the final pH must be within a physiologically tolerable range (typically pH 4-9 for IV administration).
-
-
Sterilization:
-
Once a clear, stable solution is obtained, it must be sterilized by filtration through a 0.22 µm sterile filter into a sterile container.
-
-
Characterization and Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
Concentration Verification: The concentration of the active compound in the final formulation should be confirmed by HPLC.
-
Stability: The solution should be visually inspected for any signs of precipitation before administration. It is highly recommended to use the formulation immediately after preparation. If storage is necessary, a short-term stability study should be conducted.
-
Data Presentation and Interpretation
All quantitative data, such as solubility and stability results, should be tabulated for easy comparison and interpretation.
Table 3: Example of a Stability Assessment for an Oral Suspension
| Time Point | Storage Condition | Concentration (Top) | Concentration (Middle) | Concentration (Bottom) | Appearance |
| 0 hr | Room Temp | 10.1 mg/mL | 10.0 mg/mL | 9.9 mg/mL | Uniform white suspension |
| 4 hr | Room Temp | 9.8 mg/mL | 9.9 mg/mL | 9.7 mg/mL | Slight sedimentation, easily redispersed |
| 24 hr | Room Temp | 9.5 mg/mL | 9.6 mg/mL | 9.4 mg/mL | Significant sedimentation, redisperses with vigorous shaking |
Conclusion and Further Considerations
The formulation of this compound for in vivo studies requires a systematic, data-driven approach. Due to its presumed low aqueous solubility, simple aqueous solutions are unlikely to be feasible for achieving adequate exposure. For oral administration, a well-characterized suspension in a viscosity-enhancing vehicle is a robust and practical choice. For intravenous administration, a careful screening of solubilizing excipients such as co-solvents and cyclodextrins is necessary to develop a stable, clear solution.
It is imperative that any formulation is assessed for tolerability in a small number of animals before being used in a larger study. The protocols provided here serve as a foundational guide. The specific details of the formulation will ultimately be determined by the experimental data generated for this compound.
References
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
-
Request PDF. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. admescope.com [admescope.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. This critical building block, notably used in the synthesis of the tyrosine kinase inhibitor nilotinib, presents unique challenges in its preparation.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate and optimize this synthesis, ensuring higher yields, purity, and reproducibility. We will delve into the common pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and industrially relevant method is a transition-metal-catalyzed cross-coupling reaction. Specifically, this involves the N-arylation of imidazole with a 3-substituted-5-(trifluoromethyl)aniline derivative. The two main approaches are:
-
Ullmann-Type Coupling: This classic method uses a copper catalyst (e.g., CuI, Cu2O) to couple imidazole with an aryl halide, typically 3-bromo- or 3-iodo-5-(trifluoromethyl)aniline.[3][4] Traditional Ullmann conditions are often harsh, requiring high temperatures (150-200 °C), but modern variations use ligands to facilitate the reaction under milder conditions.[5][6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful alternative for forming C-N bonds.[7] While extensively used for coupling amines with aryl halides, its application for N-arylation of imidazoles is also well-established and can offer advantages in terms of catalyst turnover and milder conditions compared to classic Ullmann reactions.[8][9][10]
Q2: Which starting material is better: 3-bromo- or 3-iodo-5-(trifluoromethyl)aniline?
A2: Aryl iodides are generally more reactive than aryl bromides in both copper- and palladium-catalyzed coupling reactions.[5][11] This increased reactivity can lead to lower reaction temperatures and shorter reaction times. However, aryl iodides are typically more expensive and can be less stable. The choice often comes down to a balance of reactivity, cost, and availability. For process development, an aryl bromide is often preferred if efficient catalytic systems can be found.[3]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for deprotonating the N-H of imidazole, generating the imidazolide anion, which is the active nucleophile in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium phosphate (K3PO4) are commonly used.[3][4][11] Cs2CO3 is often favored in modern protocols due to its high solubility in organic solvents and its ability to effectively promote the reaction, though it is more expensive.[4][11]
-
Soluble organic bases can sometimes be used to create a more homogeneous reaction mixture, potentially improving reaction kinetics.[12]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: Provides a quick and straightforward way to visualize the consumption of the starting aryl halide and the formation of the product. A typical eluent system for this analysis is a mixture of dichloromethane (DCM) and methanol (MeOH).[4]
-
HPLC/LC-MS: Offers a more quantitative assessment of the reaction, allowing you to determine the conversion percentage and identify the formation of any side products. This is essential for optimization and quality control.[13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Inactive Catalyst
-
The "Why": Both copper and palladium catalysts can be sensitive to air and moisture. The active form of the catalyst (typically Cu(I) or Pd(0)) can be oxidized to an inactive state (e.g., Cu(II) or Pd(II)), halting the catalytic cycle. Furthermore, impurities in reagents or solvents can act as catalyst poisons.
-
Solutions:
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use Schlenk techniques or a glovebox for adding reagents.[3]
-
Use High-Purity Reagents: Use anhydrous solvents and high-purity reagents. Degas the solvent before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Check Catalyst Source: Ensure the copper or palladium salt is from a reliable source and has been stored correctly. For copper-catalyzed reactions, Cu(I) salts like CuI or CuBr are preferred.[4][11]
-
Consider Ligand Addition: Ligands, such as 1,10-phenanthroline derivatives or 8-hydroxyquinoline for copper catalysis, can stabilize the active catalytic species, prevent catalyst deactivation, and accelerate the reaction.[5][12]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
The "Why": Cross-coupling reactions are highly sensitive to temperature, solvent, and reagent stoichiometry. The trifluoromethyl group on the aniline is strongly electron-withdrawing, which generally facilitates the reaction, but optimal conditions are still crucial.[2][11]
-
Solutions:
-
Temperature Optimization: If the reaction is sluggish, a higher temperature may be required. However, excessively high temperatures (>150-165°C) can lead to side product formation and decomposition.[3][5] A systematic temperature screen is recommended.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are typically effective as they help dissolve the reagents and facilitate the reaction.[4][11] The choice of solvent can influence reaction rate and should be optimized.
-
Reagent Stoichiometry: Ensure the correct molar ratios are used. A slight excess of imidazole (e.g., 1.5 to 2.5 equivalents) and base (e.g., 2 equivalents) relative to the aryl halide is common to drive the reaction to completion.[3][4]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ossila.com [ossila.com]
- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline
Welcome to the dedicated technical support guide for the purification of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this important chemical intermediate. As a key building block in pharmaceutical synthesis, particularly for kinase inhibitors, achieving high purity is paramount.[1][2] This guide moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, ensuring you can diagnose and resolve issues encountered during column chromatography.
Section 1: Compound Characteristics & Purification Principles
Before diving into troubleshooting, understanding the molecule's inherent properties is critical for designing a successful purification strategy.
Key Molecular Features
| Property | Value / Description | Source |
| Chemical Formula | C₁₁H₁₀F₃N₃ | [3] |
| Molecular Weight | 241.21 g/mol | [3] |
| Appearance | White to grey crystalline powder | [2] |
| Melting Point | 126-129 °C | [2] |
| Functional Groups | Aniline (basic), Imidazole (basic), Trifluoromethyl (electron-withdrawing) | [2] |
The presence of two basic nitrogen centers (the aniline amine and the imidazole ring) is the most crucial factor influencing its chromatographic behavior. These groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to common purification challenges.
Section 2: Recommended Starting Protocol
This protocol is a robust starting point, derived from analogous purifications and general best practices.[4] Always begin by developing the separation on a Thin-Layer Chromatography (TLC) plate before committing your crude material to the column.
Step-by-Step Experimental Workflow
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spot on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a starting mobile phase of 95:5 Ethyl Acetate / Methanol .
-
Visualize under UV light (254 nm).
-
Goal: Aim for a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. Adjust the solvent ratio as needed. If streaking is observed, add 0.5-1% triethylamine (TEA) to the mobile phase.
-
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica weight to crude material weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (approx. 1-2x the weight of your crude material) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading prevents dissolution issues at the column head and promotes a narrow, concentrated starting band, leading to sharper peaks and better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials. The size of the fractions should be approximately one-quarter of the column's dead volume.
-
Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and checking under UV light.
-
-
Analysis and Product Isolation:
-
Run a TLC of all collected fractions, spotting multiple fractions per plate.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow for Column Chromatography
Caption: Standard workflow for purification by column chromatography.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this specific molecule.
Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What's happening and how do I fix it?
A1: This is the most frequent issue for basic amines on silica gel. The basic nitrogen atoms in your compound are forming strong ionic interactions with the acidic silanol (Si-OH) groups on the silica surface. This causes some molecules to "stick" and elute slowly, creating a tail or streak.
-
Solution: Add a basic modifier to your mobile phase.
-
Triethylamine (TEA): Start by adding 0.5% (v/v) TEA to your ethyl acetate/methanol mobile phase. TEA is a volatile base that will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Ammonia: For very strong interactions, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., 98:2 DCM / (7N NH₃ in MeOH)).
-
Q2: My compound won't move from the origin on the TLC plate (Rf = 0), even with 100% ethyl acetate.
A2: Your mobile phase is not polar enough to displace the compound from the silica gel. This compound is quite polar due to its two nitrogen-containing rings.
-
Solution: Increase the polarity of your mobile phase.
-
Add Methanol (MeOH): Begin adding methanol to your ethyl acetate. Start with a 95:5 EtOAc/MeOH mixture and increase the methanol percentage incrementally (e.g., 90:10, 85:15) until you achieve the desired Rf of 0.25-0.35.
-
Alternative Solvents: A Dichloromethane (DCM) / Methanol system is another excellent choice and often provides different selectivity compared to EtOAc/MeOH, which might help separate stubborn impurities.
-
Q3: My product is eluting too quickly, near the solvent front (Rf > 0.8). I have no separation from non-polar impurities.
A3: Your mobile phase is too polar. The solvent is moving your compound through the column so quickly that there is no time for effective interaction and separation on the stationary phase.
-
Solution: Decrease the polarity of your mobile phase.
-
If you are using an EtOAc/MeOH mixture, reduce or eliminate the methanol.
-
If 100% EtOAc is still too polar, switch to a less polar system. A good starting point would be a Hexanes/EtOAc or Heptane/EtOAc gradient. Start with a high percentage of the non-polar solvent (e.g., 70:30 Hexanes/EtOAc) and gradually increase the ethyl acetate concentration.
-
Q4: I've successfully separated my product, but my final yield is very low. Where did my compound go?
A4: This is likely due to irreversible adsorption onto the silica gel, a common consequence of the streaking issue discussed in Q1. If you run the column without a basic modifier, a significant portion of your product can remain permanently stuck to the column.
-
Solution:
-
Primary Fix: Always use a basic modifier (like TEA) in your eluent when purifying this compound on silica gel.
-
Column Flush: If you suspect material is still on the column after your run, you can try flushing the column with a very strong, basic solvent system (e.g., 80:18:2 DCM/MeOH/Ammonium Hydroxide) to recover the remaining compound, although its purity may be compromised.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting TLC development.
References
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
PubChem National Center for Biotechnology Information . 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Welcome to the technical support resource for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for the common solubility challenges encountered with this compound in aqueous media. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the core reasons for its limited aqueous solubility.
Q1: What is this compound?
This compound is a heterocyclic aromatic amine. Its key structural features, chemical formula (C₁₀H₈F₃N₃), and molecular weight (227.19 g/mol ) define its physicochemical behavior.[1] It is a solid at room temperature, often appearing as a pale yellow or white powder.[1][2] This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably as a building block for the tyrosine kinase inhibitor Nilotinib, which is used in cancer therapy.[3]
Q2: Why is this compound so poorly soluble in neutral aqueous solutions?
The limited aqueous solubility is a direct consequence of its molecular structure, which presents a classic conflict between hydrophilic and hydrophobic regions:
-
Hydrophobic Character: The molecule is dominated by a trifluoromethyl-substituted benzene ring. The trifluoromethyl (-CF₃) group is intensely lipophilic (fat-loving) and hydrophobic (water-repelling), significantly contributing to the compound's low affinity for water.[4][5] The aniline and imidazole rings, while containing nitrogen, are also largely nonpolar aromatic structures.
-
Weak Basicity: The compound possesses two basic nitrogen centers: one on the aniline moiety and two within the imidazole ring. In neutral water (pH ~7), these groups are predominantly in their neutral, un-ionized state. The uncharged form of a molecule is almost always less soluble in water than its charged, salt form.
-
High Crystal Lattice Energy: As a solid with a defined melting point, energy is required to break apart the crystal lattice before the individual molecules can be solvated by water. If the energy gained from solvation does not overcome the lattice energy, solubility will be poor.
Q3: What do the LogP and pKa values tell us about its solubility?
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A positive LogP means the compound prefers an oily, nonpolar environment (like octanol) over an aqueous one. A structurally similar compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, has a calculated LogP of 2.42, indicating a significant preference for nonpolar environments and thus, low water solubility.[6]
-
pKa (Acid Dissociation Constant): This value indicates the strength of an acid or, for this molecule, the acidity of its conjugate acid forms. The aniline group is weakly basic (pKa of anilinium is ~4.6), and the imidazole ring is also basic (pKa of imidazolium is ~7.0). This means that to achieve significant protonation and form a more soluble salt, the pH of the solution must be lowered to be at or below these pKa values.
Part 2: Troubleshooting Guide for Aqueous Formulations
This section provides a systematic, question-driven approach to resolving solubility issues during your experiments.
Q4: I've added the compound to my neutral buffer, and it's just a suspension. What is the first and most effective step to try?
Answer: pH Adjustment.
This should always be your initial strategy. By lowering the pH, you can protonate the basic nitrogen atoms on the aniline and imidazole rings, converting the neutral molecule into a more soluble cationic salt.
Causality (The "Why"): The fundamental principle is that ionic species have much stronger and more favorable interactions with polar water molecules than their neutral counterparts.[7] By adding an acid (e.g., HCl), you increase the concentration of H⁺ ions in the solution, shifting the equilibrium towards the protonated, charged form of the molecule, as dictated by the Henderson-Hasselbalch equation.[8]
Workflow for pH-Based Solubilization
Caption: A stepwise workflow for attempting to dissolve the compound using pH modification.
Experimental Protocol 1: Solubilization via pH Adjustment
-
Preparation: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, Tris).
-
Dispersion: Add the weighed amount of this compound to the buffer. It will likely form a cloudy suspension.
-
Titration: While vigorously stirring, add a dilute acid solution (e.g., 0.1 M or 1 M HCl) drop by drop.
-
Observation: Continue adding acid and stirring until the solution clarifies, indicating full dissolution.
-
Finalization: Measure and record the final pH of the solution. Ensure this final pH is compatible with your downstream application (e.g., cell viability, enzyme activity).
Q5: The required pH for dissolution is too acidic for my experiment. What is my next best option?
Answer: Use a Co-solvent.
If pH manipulation is not viable, the next strategy is to alter the solvent itself by introducing a water-miscible organic co-solvent.
Causality (The "Why"): Co-solvents work by reducing the overall polarity of the aqueous medium.[9][10] Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute like ours disrupts this network, which is energetically unfavorable. A co-solvent, such as ethanol or DMSO, has both polar and nonpolar regions. It breaks up the water's hydrogen-bonding network and creates a less polar, more "hospitable" environment for the hydrophobic compound to dissolve in.[11]
Data Table: Common Co-solvents for Biological Applications
| Co-solvent | Typical Starting Concentration (% v/v) | Pros | Cons |
| DMSO | 0.1 - 1% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | 1 - 5% | Biologically compatible at low concentrations; volatile. | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 1 - 10% | Low toxicity; commonly used in pharmaceutical formulations. | More viscous; may be less effective than DMSO. |
| PEG 400 | 5 - 20% | Very low toxicity; good for in vivo studies. | High viscosity; may require heat to prepare stock solutions. |
Experimental Protocol 2: Co-Solvent Titration
-
Stock Solution: First, attempt to dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a highly concentrated stock (e.g., 10-50 mM). This is often the most efficient method.
-
Dilution: Serially dilute this stock solution into your aqueous buffer, ensuring rapid mixing to avoid localized precipitation.
-
Direct Method (if stock is not feasible): Add the co-solvent to your aqueous buffer first (e.g., to a final concentration of 5% v/v ethanol). Then, attempt to dissolve the solid compound directly into this mixed-solvent system.
-
Optimization: If solubility is still insufficient, incrementally increase the co-solvent percentage, keeping in mind the tolerance of your experimental system.
Q6: My cell-based assay is very sensitive to organic solvents. Are there solvent-free alternatives?
Answer: Yes, use solubilizing excipients like cyclodextrins.
For applications intolerant to organic solvents, cyclodextrins offer a powerful alternative for enhancing aqueous solubility.
Causality (The "Why"): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[12] They can encapsulate the hydrophobic part of a guest molecule—in this case, the trifluoromethylphenyl group—within their cavity, forming a water-soluble "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[14]
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with excellent solubilizing capacity, especially for cationic drugs.
Experimental Protocol 3: Solubilization with Cyclodextrins
-
Preparation: Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.
-
Addition: Add the solid this compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating or sonication can sometimes accelerate this process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material before use.
References
-
3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - ChemBK. ChemBK. [Link]
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. PubMed. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. NIH. [Link]
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. MDPI. [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent - ResearchGate. ResearchGate. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. NIH. [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. MDPI. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
managing side reactions in the synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. This critical building block, often used in the development of pharmaceuticals, can present synthetic challenges. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic protocols.
Introduction to the Synthesis
The synthesis of this compound typically involves the coupling of an imidazole moiety with a substituted aniline precursor. The most common methods employed are variations of the Ullmann condensation and the Buchwald-Hartwig amination. While both are powerful C-N bond-forming reactions, they are not without their complexities. This guide will focus on identifying and mitigating the common side reactions associated with these methods to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both reactions involve the coupling of an imidazole (or a substituted variant like 4-methylimidazole) with an aryl halide, typically 3-bromo-5-(trifluoromethyl)aniline or 3-fluoro-5-(trifluoromethyl)aniline.[1][2]
Q2: What is the primary side product I should be concerned about?
A2: The most common and often most difficult to separate side product is the undesired regioisomer. For instance, when using 4-methylimidazole, the coupling can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of products.[3][4]
Q3: Can the trifluoromethyl group react under the synthesis conditions?
A3: While generally robust, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid under harsh basic conditions, although this is less common under standard Ullmann or Buchwald-Hartwig conditions. It is a potential side reaction to be aware of, especially during workup or if using very strong bases at elevated temperatures.
Q4: My reaction is sluggish or stalls completely. What are the likely causes?
A4: Incomplete reactions can be due to several factors, including inactive catalyst, improper solvent or base selection, or the presence of impurities. For palladium-catalyzed reactions, imidazoles themselves can inhibit the formation of the active catalytic species.[3][4] For copper-catalyzed reactions, the quality of the copper source is crucial.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, their underlying causes, and actionable solutions.
Issue: Formation of Regioisomers
The formation of regioisomers is a significant challenge, particularly when using unsymmetrical imidazoles. The desired product is the N1-arylated imidazole; however, N3-arylation can also occur.
Root Cause Analysis:
The regioselectivity of the arylation is governed by a combination of steric and electronic factors. The N1 and N3 positions of the imidazole ring have different steric environments and electronic densities, which can influence the approach of the arylating agent.[5][6]
-
Steric Hindrance: Substituents on the imidazole ring can sterically hinder one nitrogen over the other. For example, in 4-methylimidazole, the methyl group can influence the preference for N1 arylation to avoid steric clash.[6]
-
Electronic Effects: The electronic nature of the aryl halide and the imidazole also plays a role. The relative nucleophilicity of the two imidazole nitrogens can be influenced by the reaction conditions.[7]
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Ligand Selection in Palladium Catalysis | Utilize bulky phosphine ligands in Buchwald-Hartwig reactions. | Bulky ligands can enhance selectivity by sterically directing the arylation to the less hindered nitrogen of the imidazole. |
| Catalyst Pre-activation | Pre-mix the palladium source (e.g., Pd2(dba)3) and the phosphine ligand in the absence of the imidazole before adding the imidazole and aryl halide.[3][4] | Imidazoles can inhibit the formation of the active Pd(0)-ligand complex. Pre-activation ensures the catalyst is ready for the coupling reaction.[3][4] |
| Choice of Coupling Reaction | Palladium-catalyzed N-arylation has been shown to provide higher N1-selectivity compared to traditional copper-catalyzed Ullmann couplings for unsymmetrical imidazoles.[3][4] | The mechanism of the Buchwald-Hartwig amination with appropriate ligand systems allows for greater control over regioselectivity. |
Experimental Protocol for High N1-Selectivity (Buchwald-Hartwig):
-
In a glovebox, to a solution of the palladium precatalyst (e.g., Pd2(dba)3) in an appropriate solvent (e.g., toluene), add the phosphine ligand.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
In a separate flask, combine 3-bromo-5-(trifluoromethyl)aniline, imidazole, and a suitable base (e.g., K3PO4 or Cs2CO3) in the reaction solvent.
-
Transfer the pre-activated catalyst solution to the mixture of reactants.
-
Heat the reaction mixture to the desired temperature and monitor for completion by TLC or LC-MS.
Issue: Incomplete Conversion and Catalyst Deactivation
Low yields or stalled reactions are often attributable to problems with the catalyst's activity.
Root Cause Analysis:
-
Inhibition by Substrate/Product: As mentioned, imidazoles can coordinate to the metal center and inhibit catalyst activity, particularly in palladium-catalyzed reactions.[3][4] The product itself can also sometimes act as an inhibitor.
-
Catalyst Oxidation: The active form of the catalyst (Pd(0) or Cu(I)) can be sensitive to air and moisture.
-
Ligand Degradation: Phosphine ligands used in Buchwald-Hartwig amination can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Base-Mediated Decomposition: In some cases, the base can contribute to catalyst deactivation. For example, in Ullmann couplings, ligation of carbonate to the active copper species can be a deactivation pathway.[8]
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Rigorous Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | Minimizes oxidation of the catalyst and sensitive reagents. |
| High-Purity Reagents | Use high-purity, anhydrous solvents and reagents. Ensure the copper(I) source for Ullmann reactions is fresh and not discolored. | Water and other impurities can lead to side reactions and catalyst deactivation. |
| Optimize Catalyst Loading | While minimizing catalyst loading is desirable, for challenging couplings, a slightly higher loading may be necessary to overcome deactivation pathways. | Ensures a sufficient concentration of active catalyst throughout the reaction. |
| Screening of Ligands and Bases | For Buchwald-Hartwig reactions, screen different generations of ligands. For Ullmann couplings, consider alternative bases to carbonates if deactivation is suspected. | Different ligands and bases have varying stabilities and abilities to promote the desired reaction over deactivation pathways. |
Workflow for Troubleshooting Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete reactions.
Issue: Purification Challenges
Separating the desired product from starting materials, the regioisomeric byproduct, and other impurities can be challenging.
Root Cause Analysis:
The structural similarity between the desired product and the regioisomer, as well as unreacted starting materials, can make chromatographic separation difficult due to similar polarities.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Column Chromatography Optimization | Use a high-resolution silica gel and screen different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent system (e.g., ethyl acetate or methanol in dichloromethane) is often effective.[2] | Fine-tuning the eluent polarity can improve the separation of compounds with similar Rf values. |
| Acid-Base Extraction | The aniline functionality of the product allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product re-extracted into an organic solvent. | This can effectively remove non-basic impurities. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | This method can significantly improve the purity of the final product, especially in removing minor impurities. |
General Purification Workflow:
Caption: A general workflow for the purification of this compound.
Conclusion
The synthesis of this compound, while achievable through established methods like the Ullmann condensation and Buchwald-Hartwig amination, requires careful attention to reaction conditions to minimize side reactions. By understanding the root causes of common issues such as regioisomer formation and catalyst deactivation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.
References
- U.S. Patent US20200377475A1, "An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link].
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link].
- Canadian Patent CA2833394C, "Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Fors, B. P., & Buchwald, S. L. (2009). A general and efficient method for the palladium-catalyzed amination of heteroaryl halides. Organic letters, 11(24), 5762–5765. [Link].
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of chemical research, 48(4), 1053–1064. [Link].
-
Troubleshooting Ullmann Coupling. Reddit r/Chempros. Accessed January 2024. [Link].
-
Scott, T. G., & Daugulis, O. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic letters, 21(10), 3897–3901. [Link].
-
Elejalde-Cadena, N. R., García-Olave, M., Figueroa, D., Vidossich, P., Miscione, G. P., & Portilla, J. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules (Basel, Switzerland), 27(4), 1165. [Link].
-
Singh, A. K., & Kumar, R. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. [Link].
- European Patent EP3904342A1, "Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6191–6194. [Link].
-
César, V., & Lavigne, G. (2016). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Catalysts, 6(1), 12. [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 2024. [Link].
-
Foley, B. J., & Blackmond, D. G. (2018). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical science, 9(33), 6847–6852. [Link].
-
Cui, Y. L., Guo, X., Yingyong, W., & Guo, X. Y. (2015). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. ResearchGate. [Link].
-
Scott, T. G. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link].
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Accessed January 2024. [Link].
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Accessed January 2024. [Link].
-
Elejalde-Cadena, N. R., García-Olave, M., Figueroa, D., Vidossich, P., Miscione, G. P., & Portilla, J. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. PubMed. [Link].
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Accessed January 2024. [Link].
Sources
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C-N Cross-Coupling Reactions of 4-Methylimidazole
Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to navigate the common challenges encountered when forming C-N bonds with this important heterocyclic building block. 4-Methylimidazole is a cornerstone in the synthesis of numerous pharmaceuticals, and mastering its coupling is a critical skill. This guide will equip you with the knowledge to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
Introduction: The Nuances of Coupling 4-Methylimidazole
4-Methylimidazole presents a unique set of challenges in C-N cross-coupling reactions. As an unsymmetrical azole, the issue of regioselectivity is paramount. The desired N1-arylated product is often the target in pharmaceutical synthesis, but the formation of the N3-arylated isomer can complicate product purification and reduce yields. Furthermore, the imidazole ring itself can act as a ligand for the metal catalyst, leading to catalyst inhibition and sluggish or incomplete reactions.[1][2] This guide will address these core issues and provide a systematic approach to overcoming them.
We will focus on the two most prevalent methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
General Workflow for Optimizing 4-Methylimidazole Coupling Reactions
Below is a generalized workflow to guide your optimization efforts. Each step is elaborated upon in the subsequent FAQ and troubleshooting sections.
Caption: A general workflow for optimizing 4-methylimidazole coupling reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the coupling of 4-methylimidazole.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the most common causes?
A1: This is a frequent issue, and the root cause often lies in one of the following areas:
-
Catalyst Inactivation/Inhibition: 4-Methylimidazole can act as a ligand and inhibit the formation of the active catalytic species, particularly in Palladium-catalyzed reactions.[1][2]
-
Solution (Buchwald-Hartwig): Pre-activate your catalyst. Before adding 4-methylimidazole, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a few minutes. This allows for the formation of the active Pd(0)-ligand complex, which is less susceptible to inhibition by the imidazole.[1][2]
-
Solution (Ullmann): Ensure you are using a high-purity Cu(I) source (e.g., CuI). If your CuI is old or discolored, it may be oxidized to the less active Cu(II).
-
-
Inadequate Reaction Conditions: The choice of ligand, base, and solvent is critical and highly substrate-dependent.
-
Solution: A systematic screening of these parameters is often necessary. Start with conditions known to be effective for N-heterocycle coupling and broaden your search if initial attempts fail.
-
-
Poor Quality Reagents or Solvents: Water and oxygen can be detrimental to cross-coupling reactions.
-
Solution: Use anhydrous, degassed solvents. Ensure your 4-methylimidazole and aryl halide are pure and dry.
-
Q2: I'm observing the formation of a significant amount of dehalogenated arene. How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations. It can arise from a competing β-hydride elimination pathway or from protic impurities.
-
Solution:
-
Ensure Strictly Anhydrous Conditions: Dry all reagents, solvents, and glassware thoroughly.
-
Optimize the Ligand: Some ligands are more prone to promoting dehalogenation than others. Screening different ligands can help identify one that favors the desired C-N bond formation.
-
Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation.
-
Regioselectivity Issues
Q3: I am getting a mixture of N1 and N3-arylated products. How can I improve the regioselectivity for the N1 isomer?
A3: Achieving high N1-selectivity is a key challenge. The regiochemical outcome is influenced by a combination of steric and electronic factors.
-
For Buchwald-Hartwig Amination:
-
Ligand Choice is Crucial: The Buchwald group has demonstrated that the use of sterically bulky biaryl phosphine ligands, such as L1 (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), can lead to complete N1-selectivity. The steric bulk of the ligand is thought to favor the formation of the less sterically hindered N1-palladium complex.[1][2]
-
Base Selection: While the ligand plays the primary role, the base can also have an effect. It is advisable to screen different bases in conjunction with the optimal ligand.
-
-
For Ullmann Condensation:
-
Controlling regioselectivity in Ullmann couplings can be more challenging. The outcome is often influenced by the specific ligand and reaction conditions. Screening of ligands such as 1,10-phenanthroline and its derivatives may be necessary.
-
| Parameter | Buchwald-Hartwig (for N1-selectivity) | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI, Cu₂O, or Cu powder |
| Ligand | Bulky biaryl phosphines (e.g., L1) | 1,10-phenanthroline, amino acids |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Toluene |
| Temperature | 80-120 °C | 100-160 °C |
Table 1: General starting conditions for screening 4-methylimidazole coupling reactions.
Purification Challenges
Q4: My product is very polar, and I'm having difficulty with purification. What strategies can I use?
A4: N-aryl-4-methylimidazoles can be quite polar, making them challenging to purify by standard silica gel chromatography.
-
Solution:
-
Reverse-Phase Chromatography: If your compound is water-soluble, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often effective.
-
Amine-Functionalized Silica: For normal-phase chromatography, using an amine-functionalized silica gel can improve peak shape and reduce streaking for basic compounds.
-
Modified Eluent Systems: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., in a dichloromethane/methanol gradient) can help to improve the chromatography on standard silica gel.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
Detailed Experimental Protocols
Protocol 1: N1-Selective Buchwald-Hartwig Arylation of 4-Methylimidazole
This protocol is adapted from the work of the Buchwald group and is optimized for N1-selectivity.[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
4-Methylimidazole (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Ligand L1 (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, ligand L1, and K₃PO₄.
-
Add the anhydrous, degassed toluene.
-
Pre-activation: Stir the mixture at 100-110 °C for 10-15 minutes. The solution should change color, indicating the formation of the active catalyst.
-
Cool the mixture to room temperature.
-
Add the aryl halide and 4-methylimidazole.
-
Heat the reaction mixture to 100-110 °C and monitor the progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Sources
Technical Support Center: Scale-Up Synthesis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Welcome to the technical support center for the commercial production of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling this synthesis from the laboratory to commercial production. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including Nilotinib, robust and efficient production is critical.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, troubleshooting strategies, and critical quality attributes necessary for a successful and scalable manufacturing process.
Recommended Synthetic Pathway: The Ullmann Condensation
For the large-scale synthesis of this compound, the most industrially viable route is the copper-catalyzed N-arylation of imidazole with 3-bromo-5-(trifluoromethyl)aniline, a variant of the Ullmann condensation.[3][4] While palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann approach is often more cost-effective at scale, avoiding the higher costs and stringent handling requirements of palladium catalysts and their associated phosphine ligands.[4][5][6]
The core transformation is as follows:
Caption: Decision tree for troubleshooting low reaction conversion.
Q&A Format:
Issue 1: Low Yield or Incomplete Reaction
-
Question: My reaction has stalled, with significant amounts of 3-bromo-5-(trifluoromethyl)aniline remaining even after 24 hours. What's wrong?
-
Answer:
-
Catalyst Activity: Copper(I) iodide can be sensitive to oxidation. Ensure you are using a high-quality, fresh batch of CuI and that the reaction is maintained under a strictly inert atmosphere.
-
Base Strength and Solubility: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is highly effective due to its high basicity and solubility in DMF. [3]However, for commercial scale, tripotassium phosphate (K₃PO₄) is a more cost-effective and suitable strong base. [4]Potassium carbonate (K₂CO₃) may not be strong enough for this transformation, leading to slower reaction rates. Ensure the base is anhydrous, as water can inhibit the reaction.
-
Temperature: This reaction requires high temperatures, often in the range of 130-165 °C. [3][4]In a large reactor, ensure that the internal temperature is reaching the setpoint and that agitation is sufficient to maintain a uniform temperature throughout the batch.
-
Ligand Assistance: In some cases, particularly with less reactive substrates or to lower the reaction temperature, the addition of a ligand like 8-hydroxyquinoline or a diamine can accelerate the reaction. [4] Issue 2: Impurity Formation
-
-
Question: My final product has a purity of <98% by HPLC, with several recurring impurities. What are they and how can I prevent them?
-
Answer:
-
Starting Material Impurities: The quality of the starting 3-bromo-5-(trifluoromethyl)aniline is paramount. Impurities in this raw material can carry through to the final product. [7]It is essential to have a robust analytical method to qualify your incoming raw material. [7] 2. Hydrolysis of Trifluoromethyl Group: While generally stable, prolonged exposure to harsh basic conditions at high temperatures can potentially lead to some degree of hydrolysis of the -CF₃ group, although this is less common.
-
Side Reactions: Overheating or extended reaction times can lead to the formation of thermal decomposition byproducts. Stick to the validated reaction time and temperature.
-
Regioisomer Formation: While the reaction favors the 1-substituted imidazole, a small amount of the regioisomeric product could form. The ratio is generally influenced by the reaction conditions and the specific base used. [4] Issue 3: Difficult Work-up and Purification
-
-
Question: The filtration after the reaction is very slow, and I'm struggling to remove all the DMF during the work-up. How can I improve this?
-
Answer:
-
Filtration of Salts: The inorganic salts can form a fine precipitate that clogs filter media. Diluting the cooled reaction mixture with a non-polar solvent like toluene before filtration can improve the flow rate.
-
DMF Removal: DMF is a high-boiling, water-miscible solvent that can be challenging to remove completely. Multiple aqueous washes are essential. Washing with a brine solution can help break any emulsions and further partition the DMF into the aqueous layer.
-
Alternative to Column Chromatography: At a commercial scale, column chromatography is often impractical and expensive. [3]Developing a robust crystallization procedure is key. Consider screening various solvents (e.g., ethanol, isopropanol, toluene/heptane mixtures) to find a system that gives good recovery and effectively purges impurities. [4]Alternatively, forming a hydrochloride salt of the aniline product can be an excellent purification strategy, often resulting in a highly crystalline solid that can be isolated in high purity. [4]
-
Key Process Parameters & Comparison
Effective scale-up requires understanding the impact of each variable. The tables below summarize critical parameters.
Table 1: Typical Reaction Parameters
| Parameter | Laboratory Scale (Typical) | Commercial Scale (Target) | Rationale / Comment |
| 3-bromo-5-(CF₃)aniline | 1.0 eq | 1.0 eq | Limiting reagent. |
| Imidazole | 2.0 - 2.8 eq [3] | 2.5 - 3.0 eq | Used in excess to drive the reaction to completion. |
| Base | 2.0 - 2.2 eq | 2.0 - 2.5 eq | Must be sufficient to neutralize HBr byproduct and facilitate catalysis. |
| CuI Catalyst | 0.1 eq [3] | 0.1 - 0.2 eq | Higher loading can increase rate but also complicates removal. |
| Temperature | 130 °C [3] | 130 - 165 °C [4] | Higher temperatures may be needed with less active bases like K₃PO₄. |
| Reaction Time | 16 - 20 hours [3] | 18 - 24 hours | Monitor by HPLC for completion. Avoid excessively long times. |
| Typical Yield | 60 - 70% [3] | > 75% | Process optimization is key to improving yield at scale. |
Table 2: Comparison of Bases for Scale-Up
| Base | Advantages | Disadvantages | Recommendation |
| Cesium Carbonate (Cs₂CO₃) | High reactivity, good solubility in DMF, often gives higher yields. [3] | Very expensive, making it prohibitive for large-scale commercial production. | Excellent for initial lab-scale development and proof-of-concept. |
| Tripotassium Phosphate (K₃PO₄) | Strong base, significantly more cost-effective than Cs₂CO₃, proven effective. [4] | Less soluble than Cs₂CO₃, may require slightly higher temperatures or longer reaction times. | Recommended for commercial production. Offers the best balance of reactivity and cost. |
| Potassium Carbonate (K₂CO₃) | Very low cost, readily available. | Often not basic enough to drive the reaction efficiently, leading to slow or incomplete conversion. | Not recommended unless process development shows acceptable performance. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use a palladium catalyst like in a Buchwald-Hartwig reaction instead of copper?
-
A: Yes, palladium-catalyzed N-arylation is a valid synthetic route. [6][8]However, palladium catalysts and the required phosphine ligands are typically much more expensive than CuI. Furthermore, residual palladium levels in the final API are strictly regulated and require dedicated, often costly, removal steps. For these reasons, a copper-catalyzed Ullmann process is generally preferred for commercial manufacturing.
-
-
Q2: Is DMF the only solvent option? Are there "greener" alternatives?
-
A: DMF is effective due to its high boiling point and ability to dissolve the reactants. However, due to its toxicity profile, replacing it is a common goal. Other polar aprotic solvents like DMSO, DMAc, or NMP could be investigated, but they carry their own safety and work-up challenges. A solvent-free reaction has also been reported for a similar transformation, which could be an environmentally friendly and cost-effective option if proven scalable. [4]
-
-
Q3: How critical is the quality of the starting imidazole?
-
A: Very critical. Imidazole is hygroscopic and can absorb water from the atmosphere. Water in the reaction can negatively impact the catalyst and base. Always use a high-purity, dry grade of imidazole and handle it in a way that minimizes exposure to moisture.
-
-
Q4: What are the key analytical methods I need for in-process control?
-
A: HPLC is the most important technique. You will need a validated HPLC method to:
-
Confirm the purity of the starting 3-bromo-5-(trifluoromethyl)aniline.
-
Monitor the reaction progress by measuring the disappearance of the starting material.
-
Determine the purity of the final product and quantify any impurities.
-
-
GC can be used to monitor residual solvents in the final product.
-
KF Titration is essential for measuring the water content in solvents and reagents like imidazole.
-
References
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents. EP3904342A1.
-
Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE. Available at: [Link]
-
Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review - MDPI. Available at: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents. US20200377475A1.
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Available at: [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents. CA2833394C.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. Available at: [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
- Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents. CN101168510A.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. Available at: [Link]
- Preparation of trifluoromethylanilines - Google Patents. US6333434B1.
-
Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
-
Imidazole synthesis : r/chemhelp - Reddit. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nilutamide Stability in Long-Term Storage
Welcome to the technical support center for Nilutamide. This guide is designed for researchers, scientists, and drug development professionals who are working with Nilutamide and require a deep, mechanistic understanding of its long-term stability. Here, we move beyond simple storage instructions to provide a comprehensive resource for troubleshooting stability-related issues, grounded in scientific principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding Nilutamide's stability.
Q1: What is the recommended long-term storage condition for Nilutamide as a pure substance (API)?
A1: For long-term storage, Nilutamide active pharmaceutical ingredient (API) should be stored in well-closed containers at controlled room temperature (typically 20°C to 25°C or 68°F to 77°F), protected from light and moisture. The rationale is to minimize thermal degradation, hydrolysis, and photodegradation, which are the primary pathways for instability.
Q2: How do temperature, light, and humidity affect Nilutamide's stability?
A2:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions. While Nilutamide is a crystalline solid with a relatively high melting point, chronic exposure to heat can lead to the formation of thermal degradants.
-
Light: Nilutamide's chemical structure, containing a nitroaromatic group, makes it susceptible to photodegradation. Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to discoloration (e.g., turning yellowish) and the formation of photolytic impurities. It is crucial to store the substance in light-resistant containers.
-
Humidity: Nilutamide is sparingly soluble in water.[1] High humidity can lead to the adsorption of moisture onto the solid particles, which can facilitate hydrolysis of the amide bond over time. Furthermore, the presence of moisture can also lead to changes in the physical properties of the powder, such as caking. Research has also identified the formation of a Nilutamide hydrate, indicating the substance's ability to incorporate water into its crystal structure, which could impact stability and dissolution properties.[2]
Q3: What are the primary degradation pathways for Nilutamide?
A3: The main degradation pathways identified for Nilutamide under stress conditions are:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is the most reactive moiety. It can be reduced to a hydroxylamine (-NHOH) and further to an amino group (-NH₂).[3] These metabolites have been identified in vivo and can also form under certain chemical conditions in vitro.
-
Hydrolysis: The amide linkage in the hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring structure.
-
Photodegradation: As mentioned, the nitroaromatic moiety is a chromophore that can absorb light, leading to the formation of reactive excited states and subsequent degradation products.
Q4: Are there different polymorphic forms of Nilutamide, and does this affect stability?
A4: Yes, multiple polymorphic forms of Nilutamide have been identified (Forms I, II, III, IV, and V).[2][4] Polymorphs are different crystalline structures of the same molecule, and they can have different physical properties, including melting point, solubility, and stability. Form I is the most thermodynamically stable form under ambient conditions.[4] When working with Nilutamide, it is crucial to know which polymorphic form you have, as a less stable form could potentially convert to a more stable form over time, affecting physical properties and potentially bioavailability. This is a critical consideration during formulation development.
Section 2: Troubleshooting Guide for Stability Issues
This section is designed to help you diagnose and resolve specific issues you might encounter during your long-term stability studies.
Problem 1: I observe a significant decrease in Nilutamide purity/potency in my HPLC analysis over time.
Possible Cause & Explanation: This is the most direct indicator of chemical degradation. The loss of the main peak area corresponds to its conversion into other substances. The rate of loss will be dependent on the storage conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Nilutamide potency loss.
Self-Validating Action: To confirm the diagnosis, run a small, controlled forced degradation study. Expose fresh Nilutamide samples to high temperature (e.g., 80°C), high humidity, and intense light separately for a short period (e.g., 24-48 hours).[5] Analyze the resulting chromatograms. If the impurity profile of a stressed sample matches the profile of your long-term storage sample, you have identified the primary cause of degradation.
Problem 2: I see new or growing impurity peaks in my HPLC chromatogram.
Possible Cause & Explanation: The appearance of new peaks is a direct consequence of the degradation of Nilutamide into different chemical entities. The identity of these peaks can provide clues to the degradation pathway.
Data Interpretation Table:
| Observation | Likely Degradation Pathway | Causal Factor |
| Early eluting, more polar peaks | Hydrolysis of the amide bond or reduction of the nitro group. | High humidity, presence of acid/base catalysts. |
| Discoloration of sample (yellowish) | Photodegradation or thermal stress. | Exposure to light or high temperature. |
| Multiple small new peaks | Severe stress conditions (e.g., strong acid/base, high heat, oxidation) causing multiple degradation routes.[6] | Inappropriate storage or intentional forced degradation. |
Troubleshooting & Characterization:
-
Peak Tracking: Ensure your analytical method is "stability-indicating," meaning it can separate the main Nilutamide peak from all potential degradation products.[1][7]
-
Mass Spectrometry (LC-MS): The most powerful tool for this problem. Analyze the new peaks by LC-MS to determine their molecular weights. This can help you identify structures, for example, by looking for the mass corresponding to the amino-nilutamide (reduction product) or a ring-opened product (hydrolysis product).
-
Review ICH Guidelines: The International Council for Harmonisation (ICH) Q1A guideline provides a framework for stability testing, including recommended conditions and testing frequency.[8][9][10]
Problem 3: The physical appearance of my solid Nilutamide has changed (e.g., color change, clumping).
Possible Cause & Explanation:
-
Color Change (to yellow/brown): This is a classic sign of degradation, often linked to the nitroaromatic functional group. It is most commonly caused by photolytic degradation or severe thermal stress.
-
Clumping/Caking: This indicates moisture uptake. It suggests that the storage container is not adequately protecting the sample from ambient humidity. This can be a precursor to hydrolytic degradation.
-
Change in Crystal Habit/Morphology: This could indicate a polymorphic transformation, where a metastable form converts to a more stable one. This is less common under standard long-term storage but can be triggered by temperature cycling or the presence of solvent vapors.
Recommended Actions:
-
For Color Change: Immediately protect all samples from light. Re-evaluate your packaging and storage location. Quantify the degradation via HPLC to assess the chemical impact.
-
For Clumping: Transfer the material to a desiccator to remove adsorbed water. For future storage, use containers with tight seals and consider including a desiccant.
-
For Suspected Polymorphic Change: Characterize the sample using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare the results to a reference standard of the known stable form (Form I).[4]
Section 3: Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Nilutamide from its potential degradation products, making it suitable for long-term stability studies.
Rationale: A validated stability-indicating method is a regulatory requirement and the cornerstone of any reliable stability study. It ensures that any decrease in the parent drug concentration is accurately measured and that degradation products are detected.[11]
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a robust column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Screen mobile phases consisting of an aqueous buffer (e.g., phosphate buffer, pH 4.6) and an organic modifier (e.g., methanol or acetonitrile).[1] An isocratic method using Methanol and water (45:55 % v/v) has been reported.[7]
-
Set the detection wavelength to a UV maximum of Nilutamide, such as 260 nm or 286 nm.[1][7]
-
-
Forced Degradation:
-
Prepare solutions of Nilutamide (~1 mg/mL) and subject them to stress conditions to intentionally generate degradation products.[5][6]
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 48 hours.
-
Photolytic: Expose solution to light according to ICH Q1B guidelines.
-
-
-
Method Optimization:
-
Inject a mixture of the stressed samples into the HPLC.
-
Adjust the mobile phase composition and/or gradient to achieve baseline separation between the Nilutamide peak and all degradation product peaks.
-
Ensure the Nilutamide peak is pure using a photodiode array (PDA) detector to check for co-elution.
-
-
Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Long-Term Stability Study Design
Objective: To assess the stability of Nilutamide API over a defined period under specified storage conditions.
Rationale: This protocol follows the principles outlined in ICH Q1A(R2) to generate reliable data for determining a re-test period or shelf life.[8]
Methodology:
-
Sample Preparation:
-
Use a single, well-characterized batch of Nilutamide.
-
Package the material in the proposed long-term storage container (e.g., amber glass vials with tightly sealed caps).
-
-
Storage Conditions:
-
Place samples in calibrated stability chambers set to the desired conditions.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Analytical Testing:
-
At each time point, test the samples for:
-
Appearance: Visual inspection for color and physical state.
-
Assay/Purity: Using the validated stability-indicating HPLC method.
-
Degradation Products: Quantify any specified or unspecified impurities.
-
Water Content (optional but recommended): By Karl Fischer titration.
-
-
-
Data Evaluation:
-
Plot the assay value and impurity levels versus time.
-
Evaluate any trends and determine if a "significant change" as defined by ICH has occurred.
-
Visualization of Degradation Pathways:
Caption: Potential chemical degradation pathways for Nilutamide.
References
-
Creaven, P. J., & Pendyala, L. (1990). Pharmacokinetics and metabolism of nilutamide. PubMed. Available at: [Link]
-
Harris, M. G., Coleman, M. D., & Marriott, J. F. (1995). Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer. PubMed. Available at: [Link]
-
Hasa, D., et al. (2020). Polymorphs, cocrystal and hydrate of nilutamide. CrystEngComm, 22(3), 435-446. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Nilutamide. LiverTox - NCBI Bookshelf. Available at: [Link]
-
McLeod, D. G. (1997). Tolerability of Nonsteroidal Antiandrogens in the Treatment of Advanced Prostate Cancer. PubMed. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Nilutamide? Patsnap Synapse. Available at: [Link]
-
Tyrrell, C. J., et al. (1998). Long-term efficacy and safety of nilutamide plus castration in advanced prostate cancer, and the significance of early prostate specific antigen normalization. PubMed. Available at: [Link]
-
Kumar, D. S., et al. (2024). A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut. World Journal of Advanced Research and Reviews, 23(1), 2413-2424. Available at: [Link]
-
Hasa, D., et al. (2021). Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]
-
Karki, R., et al. (2021). Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis. NIH. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]
-
Mintage Journal of Pharmaceutical and Medical Sciences. (2024). A comprehensive analysis of forced degradation and impurity profiling of the anticancer drug apalutamide. MJPMS. Available at: [Link]
-
Qureshi, H. K., et al. (2023). RP-HPLC Method Development and Validation for the Estimation of Nilutamide in Bulk Form and Marketed Pharmaceutical Dosage Form. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences. Available at: [Link]
-
International Council for Harmonisation. (2024). Quality Guidelines. ICH. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
Sources
- 1. ijarmps.org [ijarmps.org]
- 2. Polymorphs, cocrystal and hydrate of nilutamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjpms.in [mjpms.in]
- 7. wjarr.com [wjarr.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. sepscience.com [sepscience.com]
minimizing impurities in the final product of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Technical Support Center: 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Welcome to the dedicated technical support resource for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with achieving high purity for this critical building block. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of impurity profiling and mitigation.
The synthesis of this compound, while conceptually straightforward, often presents challenges in controlling impurity profiles. The presence of multiple reactive sites and the potential for side reactions necessitate a robust understanding of the reaction mechanism and meticulous control over process parameters. This guide provides a systematic approach to troubleshooting common issues and ensuring the final product meets the stringent purity requirements for downstream applications.
Part 1: Troubleshooting Guide - Minimizing Impurities
This section addresses the most frequently encountered impurities and provides a structured approach to their mitigation.
Issue 1: Incomplete Reaction - Presence of Starting Material (3-amino-5-(trifluoromethyl)aniline)
Root Cause Analysis:
The nucleophilic aromatic substitution (SNAr) reaction between 3-amino-5-(trifluoromethyl)aniline and an imidazole-introducing reagent (e.g., N,N'-carbonyldiimidazole or by direct alkylation) can be sluggish. Incomplete conversion is often a result of suboptimal reaction conditions.
Troubleshooting Steps:
-
Temperature and Reaction Time:
-
Rationale: Insufficient thermal energy can lead to a slow reaction rate.
-
Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by HPLC or TLC at regular intervals to determine the optimal balance between reaction completion and impurity formation. Extended reaction times at a moderate temperature may be preferable to high temperatures for shorter durations to minimize degradation.
-
-
Base Selection and Stoichiometry:
-
Rationale: An appropriate base is crucial for deprotonating the imidazole or aniline, facilitating the nucleophilic attack. The strength and amount of the base can significantly influence the reaction outcome.
-
Action: If using a weak base (e.g., K2CO3), consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alkali metal hydride (e.g., NaH), if compatible with other functional groups. Ensure at least one equivalent of the base is used.
-
-
Solvent Polarity:
-
Rationale: The choice of solvent can impact the solubility of reactants and the stabilization of the transition state.
-
Action: Aprotic polar solvents such as DMF, DMAc, or NMP are generally effective for SNAr reactions. If solubility is an issue, consider a solvent screen to identify the optimal medium.
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: Workflow for addressing incomplete reactions.
Issue 2: Formation of Di-substituted Byproducts
Root Cause Analysis:
Over-reaction or reaction at the aniline nitrogen can lead to the formation of di-imidazolyl or other substituted aniline species. This is particularly prevalent if the aniline nitrogen's reactivity is not adequately controlled.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
Rationale: Temporarily protecting the aniline's amino group can prevent it from participating in undesired side reactions.
-
Action: Consider using a readily cleavable protecting group for the aniline, such as a Boc (tert-butyloxycarbonyl) group. The imidazole moiety can be introduced, followed by deprotection of the aniline.
-
-
Control of Stoichiometry:
-
Rationale: Using a large excess of the imidazolating reagent can drive the formation of di-substituted products.
-
Action: Carefully control the stoichiometry of the reactants. A slight excess (1.05-1.2 equivalents) of the imidazole source is often sufficient.
-
Issue 3: Regioisomeric Impurities
Root Cause Analysis:
If the starting materials have multiple potential reaction sites, regioisomeric impurities can form. For instance, if a substituted imidazole is used, substitution can occur at different nitrogen atoms.
Troubleshooting Steps:
-
Use of Pre-functionalized Reagents:
-
Rationale: Employing reagents where the desired connectivity is already established can prevent the formation of regioisomers.
-
Action: Utilize 1-substituted imidazole derivatives where the regiochemistry is fixed.
-
-
Chromatographic Purification:
-
Rationale: Regioisomers often have slightly different polarities, allowing for their separation by chromatography.
-
Action: Employ a high-resolution flash chromatography system or preparative HPLC. Method development, including solvent screening and gradient optimization, will be critical. Normal-phase chromatography using a silica gel stationary phase with a hexane/ethyl acetate or dichloromethane/methanol mobile phase is a common starting point.
-
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction | Increase temperature, screen stronger bases, optimize solvent. |
| Di-substituted Byproduct | Over-reaction | Use a protecting group strategy, control stoichiometry. |
| Regioisomeric Impurity | Multiple reactive sites | Use pre-functionalized reagents, employ chromatographic separation. |
| Degradation Products | High reaction temperature | Reduce temperature, shorten reaction time. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the reaction progress?
A1: High-Performance Liquid Chromatography (HPLC) is the preferred method for its quantitative accuracy and ability to resolve closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is a good starting point for method development. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q2: My final product is off-color (yellow or brown). What is the cause and how can I fix it?
A2: Coloration often indicates the presence of minor, highly conjugated impurities or degradation products. This can result from excessive heat or exposure to air and light. To address this:
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be highly effective at removing colored impurities. Activated carbon (charcoal) treatment during recrystallization can also be beneficial.
-
Prevention: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to high temperatures.
Q3: I am having difficulty removing residual solvent (e.g., DMF, DMAc) from my final product. What should I do?
A3: High-boiling point solvents can be challenging to remove.
-
Azeotropic Removal: Co-evaporation with a lower-boiling point solvent that is a good solvent for the product but in which the impurity is also soluble can be effective. For example, dissolving the product in toluene and evaporating can help remove residual DMF.
-
Lyophilization (Freeze-Drying): If the product is soluble in a suitable solvent with a relatively high freezing point (e.g., 1,4-dioxane or tert-butanol), lyophilization can be an effective, albeit slower, method for removing residual solvents.
Q4: What are the ideal storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere is recommended for long-term stability to prevent oxidative degradation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small vial, dissolve approximately 20-30 mg of the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. Add a co-solvent (anti-solvent) in which the compound is poorly soluble dropwise until a slight turbidity persists.
-
Dissolution: Transfer the bulk of the crude product to an appropriately sized flask and add the primary solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Impurity Formation Pathway and Mitigation:
Caption: Overview of synthesis and purification strategy.
References
-
Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann, 8th Edition URL: [Link]
Technical Support Center: Preclinical Assessment of Nilutamide-Induced Hepatotoxicity
Welcome to the technical support center for researchers investigating Nilutamide-induced hepatotoxicity. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for common challenges encountered during preclinical studies. As drug development professionals, our goal is to build robust, reproducible, and mechanistically informative assays. This resource synthesizes field-proven insights with established scientific principles to help you navigate the complexities of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the planning and execution of hepatotoxicity studies for Nilutamide.
Q1: What are the primary hypothesized mechanisms of Nilutamide-induced hepatotoxicity that I should be investigating?
A1: The precise mechanism remains a subject of investigation, but preclinical and clinical data point towards a multi-faceted process involving metabolic activation, mitochondrial dysfunction, and oxidative stress.[1] Your studies should ideally be designed to probe these interconnected pathways.
-
Metabolic Activation: Nilutamide, a nitroaromatic compound, is metabolized by cytochrome P450 (CYP) enzymes.[2][3] This process can lead to the formation of a nitro anion-free radical, which then undergoes redox cycling to generate reactive oxygen species (ROS).[4]
-
Mitochondrial Injury: Nilutamide has been shown to directly inhibit Complex I (NADH ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][5] This impairs ATP synthesis, disrupts the mitochondrial membrane potential, and can render hepatocytes vulnerable to cell death, especially under conditions of low glucose.[5]
-
Oxidative Stress: The redox cycling of Nilutamide's metabolites generates superoxide anions, leading to an oxidative stress state.[4] This is characterized by the depletion of cellular antioxidants like reduced glutathione (GSH), an increase in glutathione disulfide (GSSG), and subsequent damage to proteins and lipids.[4]
Q2: I'm seeing high variability in my in vitro cytotoxicity results. What are the most common culprits?
A2: High variability often stems from issues with compound solubility, cell model inconsistency, or assay interference.
-
Compound Solubility: Nilutamide is only slightly soluble in water.[6] If it precipitates in your culture media, the effective concentration delivered to the cells will be inconsistent. Always prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for precipitation after dilution into aqueous media.[7]
-
Cell Model Health and Metabolic Capacity: Ensure your cell line is healthy, free of mycoplasma contamination, and within a low passage number. More importantly, the metabolic competence of your chosen cell line is critical. Standard cell lines like HepG2 have notoriously low and variable CYP enzyme activity, which is crucial for Nilutamide's metabolic activation. Consider using more metabolically competent models like HepaRG cells or primary human hepatocytes.[8][9]
-
Assay Interference: Some compounds can directly interfere with assay reagents. For example, a compound that can reduce MTT (a common viability reagent) in a cell-free system will give a false positive signal for cell viability. Always run parallel cell-free controls containing your compound at the highest concentration to check for such artifacts.
Q3: Which in vitro cell model is best for studying Nilutamide hepatotoxicity?
A3: The "best" model depends on your experimental question (screening vs. mechanistic study) and available resources. No single model is perfect.[10]
| Cell Model | Advantages | Disadvantages | Best For |
| Primary Human Hepatocytes (PHH) | Gold standard; possess full complement of metabolic enzymes and transporters. | High cost, limited availability, high donor-to-donor variability, rapid loss of phenotype in standard 2D culture. | Mechanistic studies, final validation of key findings. |
| HepaRG™ Cells | Terminally differentiated, express a wide range of CYP enzymes and transporters at levels comparable to PHH.[8] | Require a long differentiation period (4 weeks), can be expensive. | Mechanistic studies, chronic toxicity testing, induction studies. |
| HepG2 Cells | Inexpensive, easy to culture, widely available. | Very low and variable expression of key metabolic enzymes (e.g., CYP3A4).[11] Poor predictor of human hepatotoxicity. | Initial high-throughput screening for direct cytotoxicity (non-metabolism dependent). |
| 3D Spheroid/Organoid Models | Better mimic in vivo liver architecture, maintain cell phenotype and metabolic function for longer periods than 2D cultures.[9] | More complex to set up and analyze, may have mass transport limitations (core hypoxia). | Chronic toxicity studies, investigating complex cell-cell interactions. |
Q4: My in vitro results aren't translating to my in vivo animal model. Why might this be?
A4: This is a common challenge in toxicology. Discrepancies can arise from differences in metabolism, pharmacokinetics (PK), and systemic responses.
-
Species-Specific Metabolism: The expression and activity of CYP enzymes can vary significantly between humans and preclinical species like rodents.[12] Nilutamide's activation or detoxification pathways in your animal model may differ from those in humans, leading to a different toxicity profile.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of Nilutamide and its metabolites reaching the liver in vivo is governed by absorption, distribution, metabolism, and excretion (ADME). The sustained exposure profile in an animal is very different from the static concentration in a petri dish. Ensure your in vitro concentrations are relevant to the observed in vivo liver exposure.
-
Immune System Involvement: Some drug-induced liver injuries (DILI) have an immune-mediated component (idiosyncratic DILI), which cannot be recapitulated in simple hepatocyte monocultures.[13][14] While Nilutamide toxicity is considered more dose-dependent, systemic inflammatory responses in an animal model can exacerbate initial hepatocyte injury.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and solve specific experimental problems.
Guide 1: Troubleshooting Inconsistent Cytotoxicity Data
Problem: You observe significant well-to-well or day-to-day variability in your Nilutamide cytotoxicity assays (e.g., LDH, MTT, or CellTiter-Glo®).
This troubleshooting workflow is designed to systematically eliminate potential sources of error.
Caption: Troubleshooting workflow for inconsistent in-vitro data.
Guide 2: Investigating Mechanisms of Mitochondrial Toxicity
Problem: You hypothesize that Nilutamide is causing mitochondrial dysfunction in your cell model, but you need to confirm this and dissect the specific mechanism.
Approach: A combination of assays is required to build a complete picture of mitochondrial health. The gold standard is to measure cellular respiration directly.
This protocol outlines the use of a Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR), providing a real-time window into mitochondrial function.
1. Materials:
- Cell model (e.g., HepaRG cells)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as per assay requirements)
- Nilutamide
- Mitochondrial Stress Test Reagents:
- Oligomycin (Complex V inhibitor)
- FCCP (Protonophore, uncoupler)
- Rotenone/Antimycin A (Complex I/III inhibitors)
- Seahorse XFe/XF96 Analyzer
2. Step-by-Step Methodology:
- Cell Plating: Seed cells in the XF microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere and grow for 24-48 hours.
- Drug Treatment: Treat cells with a dose-range of Nilutamide for a relevant time period (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
- Assay Preparation:
- One hour before the assay, remove the treatment media.
- Wash cells gently twice with pre-warmed Seahorse XF Base Medium.
- Add the final volume of XF Base Medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.
- Analyzer Setup:
- Hydrate the sensor cartridge with XF Calibrant overnight.
- Load the hydrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.
- Calibrate the analyzer with the loaded sensor cartridge.
- Run Assay:
- Place the cell plate into the calibrated analyzer.
- The instrument will measure baseline OCR, then sequentially inject the inhibitors to probe different aspects of mitochondrial function.
3. Data Interpretation & Causality:
The resulting OCR profile provides several key parameters:
| Parameter | How it's Measured | What it Represents | Expected Effect of Nilutamide |
| Basal Respiration | Initial OCR before injections | Overall energetic demand of the cell | Decrease |
| ATP-Linked Respiration | Decrease in OCR after Oligomycin injection | Portion of basal respiration used for ATP synthesis | Decrease |
| Maximal Respiration | OCR after FCCP injection (uncouples respiration) | The maximum respiratory capacity of the mitochondria | Significant Decrease |
| Proton Leak | OCR remaining after Oligomycin injection | Protons leaking across the inner mitochondrial membrane | Minimal change or slight increase |
| Non-Mitochondrial Respiration | OCR remaining after Rotenone/Antimycin A | Oxygen consumed by cellular enzymes other than mitochondria | No change |
A significant decrease in Basal and Maximal Respiration, coupled with a drop in ATP-linked respiration, strongly supports the hypothesis that Nilutamide inhibits the electron transport chain, specifically at Complex I.[2][5]
Sources
- 1. Nilutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nilutamide - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for the hepatotoxicity of the antiandrogen, nilutamide. Evidence suggesting that redox cycling of this nitroaromatic drug leads to oxidative stress in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by nilutamide of the mitochondrial respiratory chain and ATP formation. Possible contribution to the adverse effects of this antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 11. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
mitigating interstitial pneumonitis associated with Nilutamide in clinical research
<Technical Support Guide: Mitigating Nilutamide-Associated Interstitial Pneumonitis in Clinical Research
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Nilutamide, a nonsteroidal antiandrogen, plays a role in the management of metastatic prostate cancer by competitively inhibiting androgen receptors.[1][2] While effective, its use is associated with a risk of interstitial pneumonitis, a form of drug-induced interstitial lung disease (ILD) that can lead to significant morbidity and, in rare cases, mortality.[2][3] This guide provides a comprehensive technical support framework for clinical research professionals to understand, monitor for, and mitigate the risks of nilutamide-associated interstitial pneumonitis (NIP). By integrating proactive monitoring and structured management protocols, research teams can enhance subject safety and ensure the integrity of clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is Nilutamide-Associated Interstitial Pneumonitis (NIP)?
A1: Nilutamide-associated interstitial pneumonitis is a form of drug-induced lung injury characterized by inflammation and potential fibrosis of the lung interstitium.[3] The clinical, radiological, and histological findings of NIP are often nonspecific, making it a diagnosis of exclusion.[4] The condition typically manifests within the first three months of initiating nilutamide therapy.[2][3]
Q2: What is the incidence of NIP in clinical trials?
A2: The reported incidence of interstitial pneumonitis in patients receiving nilutamide is approximately 1-2% in controlled clinical trials.[1][3] However, a study involving Japanese subjects reported a higher incidence of 17% (8 out of 47 patients), suggesting potential population-specific risk variations.[3]
Q3: What are the primary signs and symptoms of NIP?
A3: Subjects presenting with NIP commonly report exertional dyspnea (shortness of breath with activity), a persistent dry cough, chest pain, and fever.[3] Clinical investigators should maintain a high index of suspicion for NIP in any subject receiving nilutamide who develops new or worsening respiratory symptoms.
Q4: What is the proposed mechanism of NIP?
A4: The precise mechanism of NIP is not fully understood.[1] A leading hypothesis suggests that the antiandrogenic effect may cause repeated damage to alveolar epithelial cells and disrupt normal repair and healing processes.[5][6] This could be linked to genetic predispositions affecting alveolar epithelial cell function.[5][6]
Q5: What are the key risk factors for developing NIP?
A5: While specific risk factors for NIP are not well-defined, general risk factors for drug-induced ILD include increasing age and the presence of pre-existing lung disease.[7] The duration and dosage of nilutamide treatment may also play a role.[7]
Q6: How is NIP diagnosed in a clinical research setting?
A6: The diagnosis of NIP involves a multi-faceted approach:
-
Clinical Evaluation: Assessment of new or worsening respiratory symptoms.[3]
-
Radiographic Imaging: Chest X-rays typically show interstitial or alveolo-interstitial changes.[3] High-resolution computed tomography (HRCT) of the chest can provide a more detailed view of the lung parenchyma.
-
Pulmonary Function Tests (PFTs): PFTs often reveal a restrictive pattern with a decreased diffusing capacity for carbon monoxide (DLco).[3]
-
Exclusion of Other Causes: It is crucial to rule out other potential causes of respiratory symptoms, such as infection, heart failure, or disease progression.[4]
-
Bronchoalveolar Lavage (BAL): In some cases, BAL may be performed to rule out infection and can show lymphocytosis or neutrophilia.[8]
Q7: What is the immediate course of action if NIP is suspected?
A7: If NIP is suspected, nilutamide should be discontinued immediately until a definitive diagnosis can be made.[2][3] Prompt withdrawal of the suspected causative agent is a critical first step in management.[5][6]
Q8: How is NIP managed and what is the prognosis?
A8: The primary management strategy for NIP is the discontinuation of nilutamide.[5][6] Most cases resolve with the cessation of therapy.[3] In more severe cases, or if symptoms are progressive, systemic corticosteroids (e.g., prednisolone) may be administered.[1] The prognosis for NIP is generally favorable with prompt drug withdrawal and appropriate medical intervention.[1][8]
Troubleshooting Guide for Clinical Investigators
This section provides a structured approach to common challenges encountered during the monitoring and management of potential NIP cases in a clinical trial.
| Observed Issue/Symptom | Potential Cause | Recommended Action(s) |
| New onset of non-productive cough and/or dyspnea. | Nilutamide-Associated Interstitial Pneumonitis (NIP), Respiratory Infection, Cardiac Event, Disease Progression | 1. Perform a thorough physical examination and vital signs assessment. 2. Obtain a detailed interval history. 3. Order a chest X-ray and consider an HRCT scan. 4. Withhold nilutamide pending further investigation.[2] 5. Evaluate for infectious causes (e.g., viral panels, sputum cultures). 6. Assess cardiac function (e.g., ECG, BNP levels). |
| Abnormal findings on screening chest X-ray (e.g., new interstitial infiltrates). | NIP, Atypical Pneumonia, Pulmonary Edema | 1. Correlate radiographic findings with clinical symptoms. 2. Immediately discontinue nilutamide.[3] 3. Consult with a pulmonologist. 4. Schedule PFTs to assess for a restrictive pattern and decreased DLco.[3] 5. Consider bronchoscopy with BAL to rule out infection and assess cellular composition.[9] |
| Decline in oxygen saturation (SpO2) at rest or with exertion. | Hypoxia secondary to NIP, Pulmonary Embolism, Worsening of underlying cardiopulmonary disease | 1. Administer supplemental oxygen as needed. 2. Perform arterial blood gas (ABG) analysis for a precise measure of oxygenation. 3. Urgently evaluate for NIP and other acute causes. 4. Hospitalization may be required for close monitoring and management. |
| Subject reports fever in conjunction with respiratory symptoms. | NIP, Infection | 1. Fever can be a symptom of NIP.[3] 2. Conduct a comprehensive infectious workup, including blood cultures. 3. Do not delay discontinuation of nilutamide while awaiting infectious workup results. |
Experimental Protocols
Protocol 1: Baseline and Ongoing Monitoring for NIP
Objective: To proactively screen for and detect early signs of NIP in clinical trial participants receiving nilutamide.
Methodology:
-
Informed Consent: Ensure the informed consent form explicitly details the risk of interstitial pneumonitis.
-
Baseline Assessment (Prior to First Dose):
-
Routine Monitoring (e.g., at each study visit):
-
Systematically inquire about the emergence of new or worsening respiratory symptoms, specifically dyspnea, cough, chest pain, and fever.[2]
-
Perform pulse oximetry at rest. Consider a 6-minute walk test with continuous oximetry if clinically indicated.
-
-
Symptom-Triggered Investigations:
-
Instruct subjects to immediately report any new or worsening shortness of breath or other respiratory symptoms.[3]
-
If symptoms are reported, immediately proceed to the diagnostic workflow outlined below.
-
Protocol 2: Diagnostic Workflow for Suspected NIP
Objective: To establish a systematic approach for the diagnosis of NIP while excluding other potential causes.
Methodology:
-
Immediate Drug Discontinuation: As a precautionary measure, temporarily or permanently discontinue nilutamide upon suspicion of NIP.[3]
-
Initial Diagnostic Workup:
-
Imaging: Obtain a stat chest X-ray. If inconclusive or if suspicion remains high, proceed to an HRCT of the chest.
-
Laboratory Tests:
-
Complete Blood Count (CBC) with differential to assess for eosinophilia.[9]
-
Basic Metabolic Panel (BMP) and Liver Function Tests (LFTs).
-
Inflammatory markers (e.g., C-reactive protein).
-
Cardiac biomarkers (e.g., Brain Natriuretic Peptide) to exclude heart failure.
-
-
Infectious Disease Screen: As clinically indicated, obtain sputum cultures, viral respiratory panels, and other relevant tests to rule out infection.
-
-
Pulmonary Consultation and Advanced Diagnostics:
-
Engage a pulmonologist for expert consultation.
-
Pulmonary Function Tests (PFTs): Perform PFTs to identify a restrictive pattern and/or a reduction in DLco, which are characteristic of NIP.[3]
-
Bronchoscopy with Bronchoalveolar Lavage (BAL): Consider BAL to rule out opportunistic infections and malignancy.[9] The cellular analysis of BAL fluid may show lymphocytosis or neutrophilia, which can be suggestive of drug-induced pneumonitis.[8]
-
-
Diagnosis Confirmation: A diagnosis of NIP is made based on a combination of characteristic clinical and radiological findings, the exclusion of other causes, and often, clinical improvement after drug discontinuation.[4]
Visualizations
Logical Workflow for NIP Mitigation
Caption: Workflow for mitigating Nilutamide-Associated Interstitial Pneumonitis.
Proposed Pathophysiological Pathway of NIP
Caption: Hypothesized mechanism of Nilutamide-induced interstitial pneumonitis.
References
-
Frontiers. (2021, June 8). Evaluation of Potential Complications of Interstitial Lung Disease Associated With Antiandrogens Using Data From Databases Reporting Spontaneous Adverse Effects. Frontiers. Retrieved from [Link]
-
Drugs.com. (2023, December 16). Nilutamide: Package Insert / Prescribing Information / MOA. Drugs.com. Retrieved from [Link]
-
BMJ. (n.d.). Lung caught in Nilutamide treatment. BMJ. Retrieved from [Link]
-
National Institutes of Health. (2021, June 9). Evaluation of Potential Complications of Interstitial Lung Disease Associated With Antiandrogens Using Data From Databases Reporting Spontaneous Adverse Effects. National Institutes of Health. Retrieved from [Link]
-
Drugs.com. (2023, June 9). Nilutamide Monograph for Professionals. Drugs.com. Retrieved from [Link]
-
National Institutes of Health. (2024, July 16). Drug-induced interstitial lung disease: a pharmacovigilance study of twelve immunomodulatory and antineoplastic agents. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Drug-induced interstitial lung disease: a real-world pharmacovigilance study of the FDA Adverse Event Reporting System from 2004 to 2021. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nilutamide pneumonitis: a report on eight patients. National Institutes of Health. Retrieved from [Link]
-
Karger Publishers. (2024, October 31). Drug-Induced Interstitial Lung Disease: A Real-World Pharmacovigilance Study Based on an Adverse Event Reporting System. Karger Publishers. Retrieved from [Link]
-
U.S. Pharmacist. (2007, July 13). Drug-Induced Pulmonary Toxicities. U.S. Pharmacist. Retrieved from [Link]
-
European Respiratory Society. (n.d.). Drug-induced interstitial lung disease. European Respiratory Society. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014, October 9). 022535Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Interstitial Lung Disease Clinical Trials. Mayo Clinic. Retrieved from [Link]
-
Medscape. (2023, August 5). Drug-Induced Pulmonary Toxicity: Background, Pathophysiology, Etiology. Medscape. Retrieved from [Link]
Sources
- 1. Lung caught in Nilutamide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Nilutamide: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Frontiers | Evaluation of Potential Complications of Interstitial Lung Disease Associated With Antiandrogens Using Data From Databases Reporting Spontaneous Adverse Effects [frontiersin.org]
- 6. Evaluation of Potential Complications of Interstitial Lung Disease Associated With Antiandrogens Using Data From Databases Reporting Spontaneous Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Nilutamide pneumonitis: a report on eight patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline
Introduction
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline, a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity control to ensure the safety and efficacy of the final drug product. For instance, it serves as a critical building block in the manufacture of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The presence of impurities, even in trace amounts, can have significant implications for the manufacturing process, stability, and pharmacological profile of the API. Therefore, the selection and validation of appropriate analytical methods for purity assessment are of paramount importance in the pharmaceutical industry.
This guide provides a comprehensive comparison of various analytical techniques for the quantitative and qualitative purity assessment of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to assist researchers, scientists, and drug development professionals in establishing robust and reliable quality control systems.
Strategic Approach to Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantitation of the main component, detection and identification of impurities, or simple reaction monitoring. The logical workflow for selecting an appropriate method involves considering the physicochemical properties of the analyte and the potential impurities that may be present from the synthetic route.[3][4]
Caption: Workflow for selecting an analytical method.
Chromatographic Methods: The Gold Standard
Chromatography is the cornerstone of purity analysis, offering the high resolving power necessary to separate the main component from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separation.
Causality of Method Design (Why this approach?):
-
Reverse-Phase (RP-HPLC): This is the preferred mode because the target molecule is moderately polar. A nonpolar stationary phase (like C18) combined with a polar mobile phase (e.g., acetonitrile/water or methanol/buffer) provides excellent retention and separation of the analyte from both more polar and less polar impurities.[5]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobicity and broad applicability. For potentially challenging separations of isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivity.
-
Mobile Phase: A gradient elution (where the mobile phase composition is changed over time) is generally superior to isocratic elution for impurity profiling.[6] It allows for the effective elution of a wide range of impurities with varying polarities within a single run, ensuring that late-eluting, non-polar impurities are detected. The addition of a buffer (e.g., phosphate) or an acid (e.g., formic or phosphoric acid) helps to control the ionization state of the aniline group, ensuring sharp, symmetrical peaks.[5]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at a specific wavelength (e.g., 240 nm[6]) but also provides UV spectra for all separated peaks. This is invaluable for peak purity assessment and for gaining preliminary identification information about unknown impurities.
Comparative HPLC Conditions:
| Parameter | Method A (General Purity) | Method B (Impurity Profiling) | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | Method A provides high resolution. Method B offers faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 7.0 | Formic acid is MS-compatible.[5] A neutral pH buffer can alter selectivity.[6] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile often provides better peak shape and lower viscosity. |
| Gradient | 20% to 95% B in 30 min | 10% to 90% B in 15 min | A longer gradient resolves more components; a shorter one increases throughput. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Standard flow rate for analytical columns. |
| Detection | DAD at 254 nm | DAD at 240 nm | Wavelength selection is optimized for analyte absorbance maximum. |
| Column Temp. | 30 °C | 40 °C | Elevated temperature can improve efficiency and reduce backpressure. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. While aniline derivatives can be analyzed by GC, the polar nature and lower volatility of this compound present challenges.[7][8]
Causality of Method Design (Why this approach?):
-
Derivatization: The primary amino group and the imidazole nitrogen make the molecule polar, which can lead to poor peak shape and adsorption on the GC column. Derivatization, for example, by silylation to convert the N-H groups to N-Si(CH₃)₃, is often required to increase volatility and thermal stability, thereby improving chromatographic performance.[7]
-
Column Choice: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., AT-210[8]), is typically suitable for separating derivatized anilines and their isomers.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing excellent sensitivity. For higher specificity and sensitivity, particularly in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be employed.[9]
Comparison: HPLC vs. GC
| Feature | HPLC | GC |
| Applicability | Excellent. Analyte is non-volatile and soluble. | Possible, but requires derivatization.[7] |
| Sample Prep | Simple dissolution. | More complex (derivatization required). |
| Resolution | Very high, especially with UPLC. | High, but depends on successful derivatization. |
| Impurity Scope | Detects non-volatile and polymeric impurities. | Only detects volatile/semi-volatile impurities. |
| Cost | Higher solvent consumption. | Lower solvent consumption, but derivatization adds cost. |
Due to the need for derivatization and its inability to detect non-volatile impurities, GC is generally considered a secondary or complementary technique to HPLC for this specific analyte.
Method Validation: Ensuring Trustworthiness
A developed analytical method is not trustworthy until it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guideline.[10]
Caption: Workflow for analytical method validation.
Key Validation Parameters: [11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Usually evaluated by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Experimental Protocols
Protocol 1: Purity by Reverse-Phase HPLC-DAD
This protocol describes a gradient RP-HPLC method for the determination of purity and related substances of this compound.
-
Reagents and Materials:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Methanol (HPLC Grade)
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Detection at 254 nm, with spectral acquisition from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Data Analysis:
-
Inject the Diluent (as a blank), followed by the Sample Solution.
-
Calculate the percentage of any impurity using the formula: % Impurity = (Area_impurity / (Sum of all peak areas)) * 100%
-
Disregard peaks from the blank and any peaks below the LOQ (typically 0.05%).
-
Summary and Recommendations
A comparative overview of the primary analytical methods is presented below, providing a basis for selecting the most appropriate technique for the purity assessment of this compound.
| Technique | Principle | Pros | Cons | Application in Purity Assessment |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, widely applicable, peak purity analysis with DAD. | Higher cost, moderate sample throughput. | Primary Method. Ideal for purity assay, impurity profiling, and stability testing. |
| GC-FID | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Very high resolution for volatile compounds, low operational cost. | Requires derivatization for this analyte, not suitable for non-volatile impurities. | Secondary/Complementary Method. Useful for specific volatile impurities (e.g., residual solvents) or orthogonal confirmation. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight information for impurity identification, highly sensitive. | Higher instrument cost and complexity. | Impurity Identification. Essential for structural elucidation of unknown impurities detected by HPLC. |
| qNMR | Measures nuclear spin transitions in a magnetic field. | Primary analytical method, requires no reference standard for the analyte itself, provides structural info. | Lower sensitivity than chromatography, higher instrument cost, requires specialized expertise. | Purity Assay & Reference Standard Characterization. Provides an orthogonal, highly accurate assay value. |
| TLC | Separation on a solid stationary phase with a liquid mobile phase moving by capillary action. | Simple, fast, low cost.[3] | Semi-quantitative at best, low resolution. | In-process Control. Suitable for rapid monitoring of reaction completion. |
For comprehensive and regulatory-compliant purity assessment of this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD) is the unequivocally recommended primary technique. It provides the necessary sensitivity, resolution, and quantitative accuracy to control the quality of this critical pharmaceutical intermediate. This method should be complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive identification of any unknown impurities that are detected. While other techniques like GC and NMR have their specific applications, they serve as orthogonal or supplementary tools rather than the primary workhorse for routine purity analysis. Adherence to ICH validation guidelines is mandatory to ensure the integrity and trustworthiness of the generated data.[10]
References
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. Available at: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.Google Patents.
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health (NIH). Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 5. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rjptonline.org [rjptonline.org]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. wjarr.com [wjarr.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists in the pharmaceutical industry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unraveling the intricate architecture of molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the targeted cancer therapy drug, Nilotinib.
While this compound is well-established in synthetic chemistry, publicly available, fully assigned NMR spectral data is scarce. This guide, therefore, leverages high-quality predicted NMR data to provide a comprehensive analytical framework. By comparing this theoretical data with established principles of NMR spectroscopy and the known effects of its constituent functional groups, we offer a robust methodology for the structural verification of this and similar molecules. This approach not only serves as a practical guide for the analysis of this specific compound but also as a case study in the power of predictive spectroscopy in modern chemical research.
Molecular Structure and Key Features
The structure of this compound incorporates three key functionalities that dictate its spectral characteristics: a trifluoromethyl-substituted aniline ring and an imidazole moiety.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
The electron-withdrawing trifluoromethyl group (-CF₃) significantly influences the electronic environment of the aniline ring, deshielding nearby protons and carbons. Conversely, the amino group (-NH₂) is an electron-donating group, which tends to shield aromatic protons. The imidazole ring, being aromatic and heteroatomic, exhibits its own characteristic set of signals. The interplay of these electronic effects results in a unique and interpretable NMR fingerprint.
Experimental Protocol: A Best-Practice Approach
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is crucial. The following methodology represents a robust approach for the analysis of this compound and similar organic compounds.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those of the amine group.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Figure 2. A streamlined workflow for NMR sample preparation.
Data Acquisition
The following parameters are recommended for a standard NMR spectrometer (e.g., 400-500 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Acquisition Time | ~4 s | ~1 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 |
| Spectral Width | 16 ppm | 240 ppm |
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a distinct set of signals corresponding to the aromatic protons of the aniline and imidazole rings, as well as the amine protons.
Table 1: Predicted ¹H NMR Data and Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~7.80 | Singlet | 1H | H-2' (Imidazole) | The proton at the C2 position of the imidazole ring is typically the most deshielded due to its position between two nitrogen atoms. |
| ~7.55 | Singlet | 1H | H-2 (Aniline) | This proton is deshielded by the adjacent electron-withdrawing imidazole and trifluoromethyl groups. |
| ~7.25 | Singlet | 1H | H-5' (Imidazole) | A typical chemical shift for a proton on an imidazole ring. |
| ~7.15 | Singlet | 1H | H-4' (Imidazole) | Similar to H-5', its chemical shift is characteristic of the imidazole ring. |
| ~7.00 | Singlet | 1H | H-6 (Aniline) | Deshielded by the meta-trifluoromethyl group. |
| ~6.80 | Singlet | 1H | H-4 (Aniline) | Shielded by the ortho-amino group. |
| ~3.90 | Broad Singlet | 2H | -NH₂ | The broadness of the signal is due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |
¹³C NMR Spectral Analysis (Predicted)
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data and Assignments
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~148.0 | C-1 (Aniline) | The carbon atom attached to the amino group is significantly shielded. |
| ~140.0 | C-3 (Aniline) | The carbon attached to the imidazole ring is deshielded. |
| ~137.5 | C-2' (Imidazole) | The carbon between the two nitrogen atoms in the imidazole ring is highly deshielded. |
| ~132.0 (quartet) | C-5 (Aniline) | The carbon attached to the trifluoromethyl group is deshielded and appears as a quartet due to coupling with the three fluorine atoms. |
| ~130.0 | C-5' (Imidazole) | A characteristic chemical shift for a carbon in an imidazole ring. |
| ~124.0 (quartet) | -CF₃ | The carbon of the trifluoromethyl group exhibits a large chemical shift and splits into a quartet due to one-bond coupling with the fluorine atoms. |
| ~118.5 | C-4' (Imidazole) | A typical chemical shift for an imidazole carbon. |
| ~115.0 | C-6 (Aniline) | Shielded relative to unsubstituted benzene due to the electron-donating amino group. |
| ~112.0 | C-2 (Aniline) | Shielded by the para-amino group. |
| ~110.0 | C-4 (Aniline) | Shielded by the ortho-amino group. |
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.
-
Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation patterns, which can confirm the elemental composition and substructures of the molecule.
-
Infrared (IR) Spectroscopy : Identifies the presence of functional groups, such as the N-H stretches of the amine and the C-F stretches of the trifluoromethyl group.
-
X-ray Crystallography : Offers the definitive three-dimensional structure of the molecule in the solid state, provided a suitable crystal can be obtained.
In comparison, NMR provides unparalleled detail about the connectivity and electronic environment of each atom within the molecule in solution, making it the most powerful standalone technique for complete structural assignment.
Figure 3. Interplay of analytical techniques for structural elucidation.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, guided by high-quality predicted data, provides a clear and unambiguous method for its structural verification. The distinct chemical shifts and coupling patterns observed are a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl and imidazole moieties. This guide serves as a comprehensive resource for researchers, enabling them to confidently identify this important pharmaceutical intermediate and apply similar analytical strategies to other complex organic molecules. The integration of predictive tools with sound experimental practice represents the forefront of modern chemical analysis, accelerating the pace of discovery and innovation in drug development.
References
- U.S. Patent No. US20200377475A1. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
ACD/Labs. (2024). ACD/NMR Predictor Suite. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
For researchers and scientists engaged in drug development and discovery, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its structural elucidation and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a key building block in medicinal chemistry. In the absence of direct, published experimental data for this specific analyte, this guide synthesizes established fragmentation principles from structurally related compounds to offer a robust predictive model. We will explore the influence of the imidazole, trifluoromethyl, and aniline moieties on the fragmentation pathways, providing a comparative framework for interpreting mass spectra of similar N-aryl imidazole derivatives.
The Structural Context: Predicting Fragmentation Hotspots
This compound (Molecular Formula: C₁₀H₈F₃N₃, Molecular Weight: 227.19 g/mol ) is an aniline derivative featuring a trifluoromethyl group and an imidazole ring.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2][3] The interplay of these functional groups dictates the molecule's fragmentation behavior upon ionization. The lone pair of electrons on the aniline nitrogen and the imidazole nitrogens are the most probable sites of protonation in electrospray ionization (ESI) or ionization in electron ionization (EI). The subsequent fragmentation is governed by the stability of the resulting fragments and the relative strengths of the chemical bonds.
Proposed Fragmentation Pathways: A Mechanistic Deep Dive
Based on established fragmentation patterns of imidazole derivatives, trifluoromethylated aromatics, and anilines, we can postulate the primary fragmentation pathways for this compound.
Ionization and the Molecular Ion
In a typical mass spectrometry experiment, the initial step is the formation of a molecular ion ([M]⁺• in EI-MS or [M+H]⁺ in ESI-MS). For this compound, the molecular ion is expected to be observed at m/z 227 in EI-MS or m/z 228 in positive-ion ESI-MS. The stability of this molecular ion will influence the extent of fragmentation.
Key Fragmentation Pathways
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the energetic favorability of bond cleavages and rearrangements.
-
Cleavage of the C-N bond between the aniline ring and the imidazole ring: This is a common fragmentation pathway for N-aryl imidazoles. This cleavage can result in two primary fragment ions: the imidazolyl cation and the trifluoromethylaniline radical cation (or its corresponding cation).
-
Fragmentation of the Imidazole Ring: While the imidazole ring itself is relatively stable, it can undergo fragmentation, particularly after initial bond cleavages.[4][5] This can involve the loss of small neutral molecules like HCN.[6]
-
Loss of the Trifluoromethyl Group: The C-CF₃ bond is strong, but fragmentation involving the loss of a fluorine atom or the entire CF₃ radical can occur, especially at higher collision energies. The fragmentation of trifluoroacetylated derivatives often shows complex pathways.[7][8]
-
Rearrangements: McLafferty-type rearrangements are possible if there are abstractable gamma-hydrogens, though this is less likely for this specific rigid aromatic structure.[9]
The following diagram illustrates the predicted major fragmentation pathways under electron ionization.
Caption: General workflow for MS/MS analysis of this compound.
Conclusion
References
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1460.
- Jiang, T., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
- Holman, S. W., et al. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
- Vu, H., & Loo, J. A. (2016). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 6(4), 40.
- Liko, F., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2548–2557.
- Kowal, S., et al. (2022). Rationale for the EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines.
- Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Gorin, D. J., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2269-2277.
- Ferreira da Silva, F., et al. (2018). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 29(10), 2056-2065.
-
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]
- Costa, S. P. G., et al. (2021).
- El-Gendy, Z., et al. (2009).
- Schurtz, C., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(15), 1723-1730.
- Abdel-Ghany, M. F., et al. (2016). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives.
- Lee, M. R., et al. (2002). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 26(7), 497-506.
- Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
- Google Patents. (2015). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Ram, B., et al. (2011). Identification and characterization of impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 22(11), 2069-2076.
- Jiang, T., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Method Development for the Quantification of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate quantification of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its precise measurement critical for quality control and process optimization. We will explore a systematic approach to method development, from understanding the analyte's physicochemical properties to selecting and optimizing chromatographic conditions, and finally, validating the method according to industry standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally related compounds.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
Key Structural Features and Their Predicted Influence:
-
Basic Nature: The presence of the aniline and imidazole moieties confers basic properties to the molecule. The imidazole ring contains a basic nitrogen atom, and the aniline amine group is also basic. This suggests that the retention and peak shape will be highly dependent on the pH of the mobile phase. To ensure good peak shape and consistent retention, it is generally advisable to work at a pH that keeps the analyte in a single ionic state.
-
Polarity and Hydrophobicity: The trifluoromethyl group imparts significant hydrophobicity, while the imidazole and aniline groups contribute to its polarity. The overall molecule is expected to have moderate polarity, making it suitable for reverse-phase HPLC.
-
UV Absorbance: The aromatic nature of the aniline and imidazole rings indicates that the compound will have strong UV absorbance, making UV detection a suitable quantification technique. Aniline itself exhibits two prominent absorption maxima in the UV region, around 220 nm and 290 nm.[4][5] Therefore, a detection wavelength in this range is likely to provide good sensitivity.
Based on these characteristics, a reverse-phase HPLC method with UV detection is the most logical approach. The primary challenges in method development will be achieving good peak shape due to the basic nature of the analyte and optimizing the separation from potential impurities.
A Systematic Approach to HPLC Method Development
The development of a robust HPLC method is a multi-step process that involves screening, optimization, and validation. The following workflow provides a logical and efficient path to a reliable quantitative method.
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Nilutamide and Bicalutamide in Preclinical Prostate Cancer Models
This guide provides a detailed comparative analysis of two first-generation non-steroidal anti-androgens (NSAAs), Nilutamide and Bicalutamide, within the context of preclinical prostate cancer research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction: The Androgen Receptor as a Therapeutic Target in Prostate Cancer
Prostate cancer, a leading malignancy in men, is predominantly driven by the androgen receptor (AR) signaling pathway. Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat-shock proteins, dimerization, and subsequent translocation of the AR-ligand complex into the nucleus. Once in the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for prostate cell growth, proliferation, and survival.
First-generation non-steroidal anti-androgens, including Nilutamide and Bicalutamide, were developed to disrupt this critical pathway by acting as competitive antagonists at the ligand-binding domain of the AR.[1] By occupying the same binding pocket as endogenous androgens, they prevent AR activation and downstream signaling, thereby inhibiting the growth of androgen-dependent prostate cancer cells.[1] This guide will dissect the key preclinical differences between these two foundational anti-androgen therapies.
Molecular and Pharmacokinetic Profiles: A Tale of Two Antagonists
While both Nilutamide and Bicalutamide are classified as first-generation NSAAs, their distinct chemical structures and resulting pharmacokinetic properties have significant implications for their preclinical evaluation and clinical utility.
Chemical Structures:
Bicalutamide and Nilutamide are synthetic, non-steroidal molecules. Bicalutamide is administered as a racemate, a 50:50 mixture of (R)- and (S)-enantiomers.[2][3] Its anti-androgenic activity is almost exclusively derived from the (R)-enantiomer.[4][5] Nilutamide does not possess a chiral center. These structural differences underpin their varying affinities for the androgen receptor and their metabolic fates.
Figure 1: Chemical structures of Bicalutamide (left) and Nilutamide (right).Mechanism of Action: Competitive Antagonism of the Androgen Receptor
Both drugs function by competitively inhibiting the binding of androgens to the AR. This blockade is the primary mechanism through which they exert their anti-tumor effects in androgen-sensitive prostate cancer models.
Caption: AR Signaling and NSAA Inhibition Mechanism.
Comparative Pharmacokinetics
A crucial differentiator between the two drugs is their pharmacokinetic profile, particularly the elimination half-life. Bicalutamide's significantly longer half-life allows for a more convenient once-daily dosing schedule, which is a key advantage in both long-term animal studies and clinical practice.[6]
| Parameter | Nilutamide | Bicalutamide | Reference(s) |
| Elimination Half-life | ~56 hours (mean) | ~6-10 days | [6] |
| Dosing Frequency | Once daily | Once daily | [1] |
| Metabolism | Hepatic | Extensive Hepatic (Oxidation & Glucuronidation) | [7] |
| Active Component | Parent Drug | (R)-enantiomer | [5] |
Preclinical Efficacy and Potency
Head-to-head preclinical comparisons consistently demonstrate the superior potency of Bicalutamide over Nilutamide. This is evident in both receptor binding assays and functional cellular and in vivo models.
Androgen Receptor Binding Affinity
The relative affinity for the androgen receptor is a primary determinant of an NSAA's potency. Bicalutamide exhibits a higher binding affinity for the AR compared to Nilutamide.
| Compound | Relative Binding Affinity (RBA) | IC₅₀ (nM) | Reference(s) |
| Bicalutamide | ~2x higher than Nilutamide | ~160 | [7][8] |
| Nilutamide | Lower than Bicalutamide | Not consistently reported | [6][7][8] |
| 2-Hydroxyflutamide * | ~2-4x lower than Bicalutamide | Not applicable | [8] |
Active metabolite of Flutamide, another first-generation NSAA, included for context.
Performance in In Vitro Prostate Cancer Models
The efficacy of these compounds is routinely tested in androgen-sensitive prostate cancer cell lines. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a cornerstone model, as it expresses a functional, albeit mutated (T877A), androgen receptor and is sensitive to androgens for growth.[9][10][11] VCaP (Vertebral-Cancer of the Prostate) cells are also valuable as they overexpress wild-type AR.[12][13] In these models, Bicalutamide typically demonstrates a lower IC₅₀ for growth inhibition than Nilutamide, confirming its greater in vitro potency.
Performance in In Vivo Xenograft Models
In vivo studies using xenografts, where human prostate cancer cells are implanted into immunocompromised mice, provide a more complex biological system to evaluate anti-tumor activity.[14] Animal studies have shown that Bicalutamide has greater potency in reducing the weight of androgen-dependent tissues like the seminal vesicles and ventral prostate, and in inhibiting the growth of prostate tumors, when compared to other first-generation NSAAs.[8]
Comparative Safety and Resistance Profiles
Toxicity and Side Effects
While a comprehensive clinical side-effect profile is beyond the scope of this preclinical guide, it's important to note that observations from clinical use inform preclinical toxicology assessments. Nilutamide is associated with unique side effects such as delayed adaptation to darkness and, more seriously, a higher risk of interstitial pneumonitis.[6][7] Bicalutamide generally has a more favorable safety profile, with lower incidences of severe hepatotoxicity and diarrhea compared to flutamide and nilutamide.[6][7][15]
Mechanisms of Resistance
A significant challenge with first-generation NSAAs is the development of resistance, leading to castration-resistant prostate cancer (CRPC). A key mechanism involves mutations in the AR ligand-binding domain.[16] For instance, the W741C/L mutation can convert Bicalutamide from an antagonist into an agonist, paradoxically stimulating tumor growth.[16] Similarly, the T877A mutation, present in LNCaP cells, can make the receptor responsive to other steroids and render some anti-androgens less effective.[16] Understanding these resistance pathways is critical for developing next-generation therapies.
Key Experimental Protocols for Comparative Evaluation
The following sections provide detailed, validated protocols for the direct comparison of Nilutamide and Bicalutamide in a research setting.
Protocol 1: Androgen Receptor Competitive Binding Assay
This assay directly quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is the foundational experiment for determining binding affinity (IC₅₀).
Expertise & Experience: The choice of receptor source is critical. While rat prostate cytosol is a traditional source, using a recombinant human AR protein provides higher purity and reproducibility, avoiding confounding interactions with other cytosolic proteins.[17][18]
Caption: Workflow for an AR Competitive Binding Assay.
Step-by-Step Methodology:
-
Plate Coating (if using ELISA-based method): Coat a 96-well plate with recombinant AR protein overnight at 4°C.[19]
-
Preparation of Reagents: Prepare serial dilutions of Nilutamide and Bicalutamide (e.g., from 1 nM to 100 µM). Prepare a fixed concentration of a radiolabeled androgen, such as [³H]-DHT.
-
Competition Reaction: In each well, add the AR preparation, the fixed concentration of [³H]-DHT, and varying concentrations of the competitor drug (Nilutamide or Bicalutamide). Include wells for total binding (no competitor) and non-specific binding (excess cold DHT).
-
Incubation: Incubate the plate for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate the AR-bound ligand from the free ligand. A common method is to add a hydroxylapatite slurry, which binds the receptor complex, followed by centrifugation and washing.
-
Quantification: Lyse the pellet and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a drug's cytotoxic or cytostatic effects.
Expertise & Experience: It is crucial to use charcoal-stripped fetal bovine serum (CS-FBS) in the culture medium. This process removes endogenous steroids, ensuring that the only androgenic stimulation comes from the researcher's experimental setup, thus providing a clean baseline to measure the effects of AR antagonists.
Caption: Workflow for an MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed LNCaP cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in culture medium supplemented with 10% CS-FBS.[20]
-
Cell Culture: Incubate overnight to allow cells to attach.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Nilutamide or Bicalutamide. Include vehicle controls (e.g., DMSO) and positive controls. Often, cells are co-treated with a low concentration of DHT (e.g., 1 nM) to stimulate proliferation, against which the antagonists must compete.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[21]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC₅₀.
Protocol 3: In Vivo Prostate Cancer Xenograft Study
This protocol establishes a tumor in an animal model to evaluate the systemic efficacy of the test compounds on tumor growth.
Expertise & Experience: The choice of mouse strain is paramount. Immunocompromised strains such as NOD-SCID or nude mice are required to prevent rejection of the human tumor cells.[14] For studies involving androgen manipulation, surgical castration of the host mice is often performed to remove endogenous testosterone production, creating a controlled environment to study tumor response to AR-targeted therapies.
Caption: Workflow for an In Vivo Xenograft Study.
Step-by-Step Methodology:
-
Cell Preparation and Implantation: Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject ~1-2 x 10⁶ cells into the flank of male immunodeficient mice.[24]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment cohorts (e.g., Vehicle, Nilutamide, Bicalutamide).
-
Drug Administration: Prepare the drugs in a suitable vehicle for administration (e.g., oral gavage). Administer the drugs daily at pre-determined doses based on pilot studies or literature.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. The tumors can be weighed and processed for downstream analyses like immunohistochemistry (to check for proliferation markers like Ki-67) or Western blotting (to confirm AR pathway inhibition).
Summary and Conclusion
The preclinical data, supported by the experimental protocols outlined in this guide, provide a clear and compelling rationale for the observed clinical differences between Nilutamide and Bicalutamide.
-
Potency: Bicalutamide is demonstrably more potent than Nilutamide, exhibiting approximately twice the binding affinity for the androgen receptor.[8] This translates to greater efficacy in inhibiting cell proliferation in vitro and suppressing tumor growth in vivo at comparable doses.[8]
-
Pharmacokinetics: Bicalutamide's significantly longer elimination half-life offers a more stable and sustained drug exposure with once-daily dosing, a considerable advantage over older NSAAs.[6]
-
Safety: Preclinical and clinical findings indicate a more favorable safety profile for Bicalutamide, with a lower risk of specific toxicities like interstitial pneumonitis that are associated with Nilutamide.[7]
References
-
ResearchGate. (n.d.). The AR antagonists bicalutamide (A–D), nilutamide (C and D), and... Retrieved from [Link]
-
Wikipedia. (2023). Comparison of bicalutamide with other antiandrogens. Retrieved from [Link]
-
Askari, N., et al. (2021). Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
The Kingsley Clinic. (n.d.). Androgen Receptor Blockers: Flutamide, Bicalutamide, Nilutamide. Retrieved from [Link]
-
Grokipedia. (n.d.). Comparison of bicalutamide with other antiandrogens. Retrieved from [Link]
-
Hussain, M., et al. (2002). A phase II study of nilutamide in men with prostate cancer after the failure of flutamide or bicalutamide therapy. BJU International. Retrieved from [Link]
-
McLeod, D. G. (1998). An update on bicalutamide in the treatment of prostate cancer. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicalutamide. PubChem Compound Summary for CID 2375. Retrieved from [Link]
-
NIH. (n.d.). Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX. Retrieved from [Link]
-
Kolvenbag, G. J., & Furr, B. J. (1997). Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. Prostate Cancer and Prostatic Diseases. Retrieved from [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
-
NIH. (n.d.). Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR. Retrieved from [Link]
-
NIH. (n.d.). Mouse models for studying prostate cancer bone metastasis. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Bicalutamide. Retrieved from [Link]
-
NIH. (n.d.). A case of advanced prostate cancer controlled for the long term by flutamide after bicalutamide failure. Retrieved from [Link]
-
Wikipedia. (n.d.). Side effects of bicalutamide. Retrieved from [Link]
-
Wikipedia. (n.d.). LNCaP. Retrieved from [Link]
-
NIH. (n.d.). Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. Retrieved from [Link]
-
Mayo Clinic. (2025). Beyond hormone therapy: Treatment options for advanced prostate cancer. Retrieved from [Link]
-
Cytion. (n.d.). LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. Retrieved from [Link]
-
JoVE. (2022). Prostate Cancer Xenograft Models from circulating Tumor cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-Bicalutamide. PubChem Compound Summary for CID 56069. Retrieved from [Link]
-
SpringerLink. (n.d.). Current mouse and cell models in prostate cancer research. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubMed. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of bicalutamide. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Bicalutamide (Casodex™) Versus Placebo in Patients With Early Prostate Cancer. Retrieved from [Link]
-
FDA. (n.d.). CASODEX (bicalutamide) tablet, for oral use. Retrieved from [Link]
-
Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]
-
LNCAP CELL LINE. (n.d.). LNCaP Cells. Retrieved from [Link]
-
ACS Publications. (2014). Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
JoVE. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
Sources
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. (R)-Bicalutamide | C18H14F4N2O4S | CID 56069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accegen.com [accegen.com]
- 11. LNCaP - Wikipedia [en.wikipedia.org]
- 12. Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 14. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. atcc.org [atcc.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchhub.com [researchhub.com]
- 24. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
comparing the efficacy of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline with other antiandrogens
An In-Depth Comparative Guide to the Efficacy of Antiandrogen Therapies
A Note to the Researcher: Clarification on 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
Before delving into a comparative analysis of established antiandrogens, it is crucial to address the specific compound of interest: this compound. Our comprehensive search of the scientific literature indicates that this molecule is not characterized as an antiandrogen. Instead, it is a well-documented chemical intermediate, primarily utilized in the synthesis of Nilotinib.[1] Nilotinib is a potent tyrosine kinase inhibitor, not an androgen receptor antagonist.[2][3][4][5] Its mechanism of action involves targeting the BCR-ABL kinase, which is pivotal in certain types of leukemia.[4]
Given this, a direct comparison of this compound with antiandrogens would be inappropriate. However, recognizing the interest in compounds with similar structural motifs (specifically the trifluoromethylphenyl group) that are active in prostate cancer, this guide will provide a detailed comparison of clinically significant non-steroidal antiandrogens that share this feature. We will focus on a first-generation antiandrogen, Bicalutamide, and two second-generation agents, Enzalutamide and Apalutamide.
The Androgen Receptor Signaling Pathway: The Central Target in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, is a cornerstone in the development and progression of prostate cancer.[6][7][8][9][10] In its canonical pathway, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes that drive prostate cancer cell growth, proliferation, and survival.[8]
Antiandrogen therapies are designed to disrupt this signaling cascade at various points, thereby inhibiting the growth of androgen-dependent prostate cancer.
Caption: A diagram of the Androgen Receptor (AR) signaling pathway and points of therapeutic intervention.
Comparative Profiles of Non-Steroidal Antiandrogens
Bicalutamide (First-Generation)
Bicalutamide is a first-generation non-steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor.[11][12][13] By binding to the AR, it prevents the binding of endogenous androgens like testosterone and DHT, thereby inhibiting the downstream signaling that leads to prostate cancer cell growth.[11][13] However, its antagonistic activity is not absolute, and under certain conditions, such as AR overexpression, it can exhibit partial agonist activity.
Enzalutamide (Second-Generation)
Enzalutamide represents a significant advancement over first-generation antiandrogens. It exhibits a much higher binding affinity for the androgen receptor compared to bicalutamide.[14] Its mechanism of action is multifaceted; it not only competitively inhibits androgen binding but also prevents the nuclear translocation of the AR and its subsequent binding to DNA.[15][16][17][18] This multi-pronged attack on the AR signaling pathway results in a more profound and sustained inhibition of androgen-driven gene expression.[16]
Apalutamide (Second-Generation)
Apalutamide is another potent second-generation non-steroidal antiandrogen with a mechanism of action similar to enzalutamide.[19][20][21][22][23] It acts as a direct inhibitor of the AR by binding to its ligand-binding domain.[19][20] This action prevents AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation and increased apoptosis.[19][20]
Efficacy Comparison: In Vitro and In Vivo Data
The following table summarizes key efficacy parameters for the selected antiandrogens. It is important to note that direct head-to-head comparisons in identical experimental settings are not always available, and data is aggregated from various sources.
| Parameter | Bicalutamide | Enzalutamide | Apalutamide |
| Mechanism of Action | Competitive AR antagonist.[11][13] | Competitive AR antagonist, inhibits nuclear translocation and DNA binding.[15][16][17] | Competitive AR antagonist, inhibits nuclear translocation and DNA binding.[19][20] |
| AR Binding Affinity | Lower | Approximately 5- to 8-fold higher than bicalutamide.[14] | High |
| In Vitro Potency (IC50) | Less potent | More potent than bicalutamide | Potent inhibitor of AR |
| Clinical Efficacy (vs. Bicalutamide) | N/A | Superior progression-free and overall survival in metastatic castration-resistant prostate cancer (mCRPC).[24] | Not directly compared in a head-to-head trial, but network meta-analyses suggest superiority over bicalutamide.[25] |
| Clinical Efficacy (vs. Placebo in nmCRPC) | Not extensively studied in this setting | Significant improvement in metastasis-free survival.[15] | Significant improvement in metastasis-free survival.[19] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions and are therefore presented qualitatively for a more accurate general comparison.
Network meta-analyses of clinical trials have provided valuable insights into the relative efficacy of these agents. Several studies have concluded that both enzalutamide and apalutamide are more effective than bicalutamide in treating castration-resistant prostate cancer.[25][26] When comparing enzalutamide and apalutamide, some analyses have found no statistically significant differences in key outcomes like metastasis-free survival, while others suggest a potential slight advantage for one over the other in certain patient populations.[27][28]
Experimental Methodologies
In Vitro Androgen Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Protocol:
-
Preparation of AR Source: Utilize either purified recombinant human AR protein or cell lysates from a cell line overexpressing the AR (e.g., LNCaP cells).
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.
-
Competition: Incubate a constant concentration of the radioligand and the AR source with increasing concentrations of the test compound (e.g., bicalutamide, enzalutamide).
-
Separation: Separate the bound from the unbound radioligand using a method like filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
In Vivo Prostate Cancer Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of antiandrogens.[29][30][31][32][33]
Protocol:
-
Cell Culture: Culture a human prostate cancer cell line (e.g., LNCaP for androgen-sensitive studies, or VCaP for castration-resistant studies) under standard conditions.
-
Animal Model: Use immunodeficient male mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the prostate cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, bicalutamide, enzalutamide, etc.). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Measure tumor volume (using calipers) and body weight at regular intervals. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the in vivo efficacy of the compounds.
Caption: Workflow for an in vivo prostate cancer xenograft study.
Conclusion
While this compound is not an antiandrogen, the structural query leads to a pertinent comparison of highly effective antiandrogen therapeutics. The evolution from first-generation (Bicalutamide) to second-generation (Enzalutamide, Apalutamide) antiandrogens marks a significant advancement in the treatment of prostate cancer. The enhanced efficacy of the latter is attributed to their higher binding affinity for the androgen receptor and their multifaceted mechanisms of action that more comprehensively shut down AR signaling. The choice between Enzalutamide and Apalutamide may depend on specific patient characteristics and tolerability profiles, as clinical data suggests comparable efficacy in many settings.
References
-
Ayad, M., et al. (2021). The effect of ketoconazole related imidazole drugs and antiandrogens on [3H] R 1881 binding to the prostatic androgen receptor and [3H]5 alpha-dihydrotestosterone and [3H]cortisol binding to plasma proteins. Journal of Steroid Biochemistry, 32(3), 259-264. [Link]
-
Hussain, M., et al. (2018). Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer. The New England Journal of Medicine, 378(26), 2465-2474. [Link]
-
Sternberg, C. N., et al. (2021). Network meta-analysis (NMA) comparing the efficacy of enzalutamide versus apalutamide, darolutamide, and bicalutamide for treatment of nonmetastatic (nm) castration-resistant prostate cancer (CRPC). Journal of Clinical Oncology, 39(6_suppl), 9-9. [Link]
-
Demetri, G. D., et al. (2009). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Cancer Research, 15(19), 5939-5947. [Link]
-
Vinggaard, A. M., et al. (2002). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Toxicology in Vitro, 16(6), 679-690. [Link]
-
Tran, C., et al. (2009). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Science, 324(5928), 787-790. [Link]
-
Estébanez-Perpiñá, E., et al. (2007). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. Proceedings of the National Academy of Sciences, 104(5), 1607-1612. [Link]
-
Sampson, N., et al. (2017). “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis”. Journal of Cellular Physiology, 232(9), 2315-2324. [Link]
-
Li, Y., et al. (2022). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 65(1), 549-566. [Link]
-
Di Lorenzo, G., et al. (2022). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. Cancers, 14(11), 2636. [Link]
-
Ho, T., et al. (2011). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. International Journal of Molecular Sciences, 12(11), 7784-7796. [Link]
-
Urology Textbook. Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. [Link]
-
Garnick, M. B. (1993). Antiandrogenic drugs. Cancer, 71(3 Suppl), 1052-1058. [Link]
-
Wang, Y., et al. (2023). The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis. Frontiers in Pharmacology, 14, 1109355. [Link]
-
Gauthier, S., et al. (2022). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. Cancers, 14(15), 3788. [Link]
-
ClinPGx. Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Patsnap Synapse. What is the mechanism of Bicalutamide?. [Link]
-
Patsnap Synapse. What is the mechanism of Nilotinib Hydrochloride?. [Link]
-
Karantanos, T., et al. (2013). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Clinical Genitourinary Cancer, 11(3), 206-217. [Link]
-
Wikipedia. Pharmacology of bicalutamide. [Link]
-
Tentori, L., et al. (2016). Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX. BioMed Research International, 2016, 6701634. [Link]
-
Kwegyir-Afful, A. K., et al. (2018). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Molecular Cancer Therapeutics, 17(9), 1846-1858. [Link]
-
Fuhrmann, U., et al. (2000). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. Toxicology, 142(2), 99-111. [Link]
-
Taplin, M. E., et al. (2014). Sequential use of the androgen synthesis inhibitors ketoconazole and abiraterone acetate in castration-resistant prostate cancer and the predictive value of circulating androgens. Clinical Cancer Research, 20(20), 5449-5459. [Link]
-
van Soest, R. J., et al. (2015). Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Expert Opinion on Pharmacotherapy, 16(18), 2735-2746. [Link]
-
Patsnap Synapse. What is the mechanism of Apalutamide?. [Link]
-
Schreurs, R. H., et al. (2005). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 87(2), 373-382. [Link]
-
Prostate Cancer UK. Apalutamide. [Link]
-
Mayo Clinic. Bicalutamide (oral route). [Link]
-
Altogen Labs. Prostate Cancer Xenografts. [Link]
-
Kucera, R., & Soukup, T. (2013). Androgen receptor signaling in prostate cancer. Klinicka Onkologie, 26(5), 329-335. [Link]
-
Dr.Oracle. Which is better for treatment of prostate cancer: apalutamide, enzalutamide (Xtandi) or bicalutamide (Casodex)?. [Link]
-
YouTube. Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Rathkopf, D. E., & Scher, H. I. (2013). Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer. Therapeutic Advances in Urology, 5(3), 139-147. [Link]
-
Rungrotmongkol, T., et al. (2022). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. Journal of Natural Products, 85(8), 1947-1959. [Link]
-
Oncohema Key. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer. [Link]
-
Al-Suhaimi, K. S., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Bioorganic Chemistry, 115, 105213. [Link]
-
Driehuis, E., et al. (2020). Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids. Cancers, 12(10), 2840. [Link]
-
Xtandi HCP. mechanism of action (moa). [Link]
-
Scher, H. I., & Sawyers, C. L. (2005). Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target. The Journal of Clinical Investigation, 115(9), 2322-2330. [Link]
-
Singh, S., et al. (2022). Evaluation of (Anti)androgenic Activities of Environmental Xenobiotics in Milk Using a Human Liver Cell Line and Androgen Receptor-Based Promoter-Reporter Assay. ACS Omega, 7(45), 41530-41541. [Link]
-
Urology Textbook. Bicalutamide: Anti-Androgen Prostate Cancer Hormonal Treatment. [Link]
-
Shore, N. D., et al. (2021). Matching-adjusted indirect treatment comparison of the efficacy of enzalutamide versus apalutamide for the treatment of nonmetastatic castration-resistant prostate cancer. Future Oncology, 17(31), 4165-4176. [Link]
-
Drugs.com. Apalutamide: uses, dosing, warnings, adverse events, interactions. [Link]
-
Clinical Cancer Research. Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. [Link]
-
ResearchGate. Chemical formulae of androgens, antiandrogens, and environmental.... [Link]
-
DermNet. Anti-androgen therapy. Hormonal treatment for acne and hirsutism. [Link]
-
PubChem. Nilotinib. [Link]
-
Vaishampayan, U. N., et al. (2021). Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial. JAMA Network Open, 4(1), e2034633. [Link]
Sources
- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 12. Bicalutamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urology-textbook.com [urology-textbook.com]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
- 19. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 21. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 22. prostatecanceruk.org [prostatecanceruk.org]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 25. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. ascopubs.org [ascopubs.org]
- 28. researchgate.net [researchgate.net]
- 29. “Prostate Cancer Xenografts and Hormone induced Prostate Carcinogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prostate Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 33. mdpi.com [mdpi.com]
Nilutamide versus Flutamide: A Comparative Analysis of Side Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nilutamide and flutamide, first-generation nonsteroidal antiandrogens (NSAAs), have historically been integral in the management of advanced prostate cancer. Both function by competitively antagonizing the androgen receptor, thereby inhibiting androgen-driven tumor growth. Despite their shared mechanism of action, their distinct chemical structures lead to different metabolic pathways and, consequently, disparate side effect profiles. This guide provides a comprehensive comparative analysis of the adverse effects associated with nilutamide and flutamide, with a focus on hepatotoxicity, interstitial pneumonitis, visual disturbances, and gastrointestinal side effects. Understanding these differences is crucial for informed clinical decision-making and for guiding the development of safer, next-generation antiandrogen therapies.
Introduction: Mechanism of Action and Metabolic Differentiation
Nilutamide and flutamide are orally administered small molecules that directly compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the androgen receptor (AR).[1][2][3] This competitive inhibition prevents AR translocation to the nucleus, co-activator recruitment, and the transcription of androgen-responsive genes, ultimately leading to a reduction in prostate cancer cell proliferation.[1]
While their pharmacodynamic action is similar, their metabolic fates diverge significantly, which is a key determinant of their toxicity profiles.
-
Flutamide: A prodrug, flutamide is rapidly metabolized to its active form, 2-hydroxyflutamide, which has a higher affinity for the androgen receptor. However, other metabolites are implicated in its toxicity.[4] The nitroaromatic group in flutamide's structure is believed to contribute to its potential for causing mitochondrial dysfunction and subsequent cytotoxicity.[5]
-
Nilutamide: In contrast, nilutamide is an active drug that does not require metabolic activation to exert its antiandrogenic effects.[1] It has a longer half-life than flutamide, allowing for once-daily dosing.[6]
Figure 1: Metabolic pathways and action of flutamide versus nilutamide. This diagram illustrates the conversion of flutamide to both active and toxic metabolites, in contrast to the direct action of nilutamide.
Comparative Side Effect Profiles: A Tabular Overview
The following table summarizes the key differences in the adverse event profiles of nilutamide and flutamide, based on clinical data.
| Side Effect Category | Nilutamide | Flutamide | Key Distinctions & Clinical Implications |
| Hepatotoxicity | Less frequent, but can be severe. | More frequent and a major cause for treatment discontinuation.[4][7] Carries an FDA black box warning for this reason.[5] | The risk of severe liver damage is a significant limiting factor for flutamide use.[4][7] |
| Interstitial Pneumonitis | A well-documented, serious, and potentially fatal adverse effect, occurring in approximately 1-2% of patients.[8][9][10] | Rare, with an estimated incidence of around 0.04%.[4][11] | This risk necessitates baseline and ongoing respiratory monitoring for patients on nilutamide.[1][2] |
| Visual Disturbances | Common, particularly delayed adaptation to darkness (57% with leuprolide) and changes in color perception.[6][12][13] | Not a commonly reported side effect. | Patients should be counseled on the risk of driving at night or through tunnels.[1][14] |
| Gastrointestinal Effects | Nausea (10-24%) and constipation (20%) are more common.[6] | Diarrhea is a hallmark side effect (12-26%), and can be dose-limiting.[4][6][15] | The differing GI profiles can influence drug selection based on patient history and tolerance. |
| Alcohol Intolerance | Can cause a disulfiram-like reaction (facial flushing, malaise, hypotension).[1] | Not a characteristic side effect. | Patients should be advised to avoid alcohol consumption.[1] |
| Gynecomastia | Common class effect. | Common class effect.[11] | Expected consequence of androgen blockade. |
In-Depth Analysis of Key Adverse Events
Hepatotoxicity: A Major Differentiator
Hepatotoxicity is a serious concern with both agents, but the incidence and severity are notably higher with flutamide.[4][7]
-
Flutamide-Induced Hepatotoxicity: The mechanism is believed to involve mitochondrial toxicity mediated by its metabolites.[4] This can lead to a spectrum of liver injury, from asymptomatic elevations in liver enzymes (occurring in up to 62% of patients) to severe cholestatic hepatitis and fatal fulminant hepatic failure.[4][16] Regular monitoring of liver function is mandatory.[4]
-
Nilutamide-Induced Hepatotoxicity: While less common, severe hepatic injury can also occur with nilutamide.[6] Monitoring of liver enzymes is also recommended.
Experimental Protocol: Monitoring for Hepatotoxicity
-
Baseline Assessment: Prior to initiating therapy, obtain baseline serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.
-
Frequent Initial Monitoring: For the first four months of therapy, monitor serum transaminases monthly.
-
Continued Surveillance: After the initial four months, continue periodic monitoring throughout the duration of treatment.
-
Clinical Evaluation: Instruct patients to immediately report any signs or symptoms of liver dysfunction, including jaundice, dark urine, anorexia, or right upper quadrant pain.[1]
-
Action on Abnormality: If liver enzyme elevations exceed 2-3 times the upper limit of normal, or if clinical signs of liver injury appear, the drug should be discontinued immediately.
Interstitial Pneumonitis: A Significant Risk with Nilutamide
A distinguishing and serious adverse effect of nilutamide is interstitial pneumonitis.[2][8][12]
-
Clinical Presentation: Patients may present with exertional dyspnea, cough, chest pain, and fever.[1][2] Radiographic findings typically show interstitial or alveolo-interstitial changes.[1][2]
-
Incidence and Onset: This condition has been reported in approximately 2% of patients in controlled clinical trials, with a higher incidence of 17% observed in a small study of Japanese subjects.[2] The onset is usually within the first three months of treatment.[1][2]
-
Management: The condition is generally reversible upon discontinuation of nilutamide.[8][10]
Experimental Protocol: Monitoring for Interstitial Pneumonitis
-
Baseline Imaging: Obtain a baseline chest X-ray before starting nilutamide therapy.[1][2]
-
Patient Education: Counsel patients to report any new or worsening respiratory symptoms, particularly shortness of breath.[2]
-
Symptom-Triggered Evaluation: If respiratory symptoms develop, nilutamide should be immediately discontinued pending further investigation.[2]
-
Diagnostic Imaging: A chest X-ray should be performed. If abnormalities are present, a high-resolution computed tomography (HRCT) scan of the chest can provide a more detailed evaluation.
-
Pulmonary Function Testing: Pulmonary function tests may reveal a restrictive pattern with a decreased diffusing capacity for carbon monoxide (DLCO).[1][2]
Visual Disturbances: A Unique Side Effect of Nilutamide
Nilutamide is associated with unique ocular side effects.[12][13]
-
Clinical Manifestations: The most common visual symptom is a delay in adaptation to darkness.[6][14] Changes in color perception can also occur.[12][17]
-
Management: These visual disturbances are typically reversible upon discontinuation of the drug. Patients should be advised to exercise caution when driving at night or in conditions with rapidly changing light levels and may benefit from wearing tinted glasses.[1][14]
Visualization of Monitoring and Decision-Making Workflow
Figure 2: A decision-making workflow for monitoring key adverse events associated with flutamide and nilutamide therapy. This highlights the divergent monitoring strategies required for each drug.
Conclusion and Future Directions
The comparative analysis of nilutamide and flutamide reveals distinct and clinically significant differences in their side effect profiles. Flutamide's utility is hampered by a higher risk of severe hepatotoxicity, while nilutamide is associated with a notable risk of interstitial pneumonitis and unique visual disturbances. These toxicities have driven the development of second-generation NSAAs, such as bicalutamide, which exhibit improved safety and tolerability. For researchers and drug development professionals, the lessons learned from the toxicity profiles of these first-generation agents provide a valuable framework for designing safer and more effective antiandrogen therapies. A thorough understanding of structure-toxicity relationships is paramount in the ongoing effort to optimize the therapeutic index of androgen receptor antagonists.
References
- GoodRx. Flutamide vs. Nilutamide for Prostate Cancer: Important Differences and Potential Risks. GoodRx. Accessed January 23, 2026.
- Wikipedia. Feminizing hormone therapy. Wikipedia. Accessed January 23, 2026.
- Regan, T. M. et al. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology23, 1491-1499 (2010).
- Drugs.com. Nilutamide Monograph for Professionals. Drugs.com. Updated June 9, 2025. Accessed January 23, 2026.
- Drugs.com. Bicalutamide vs Flutamide Comparison. Drugs.com. Accessed January 23, 2026.
- Rosenthal, S. A. et al.
- ResearchGate. of bicalutamide vs flutamide: adverse events leading to withdrawal in a total of at least three patients 12.
- The Kingsley Clinic. Androgen Receptor Blockers: Flutamide, Bicalutamide, Nilutamide. The Kingsley Clinic. Accessed January 23, 2026.
- National Center for Biotechnology Information. Flutamide - StatPearls. NCBI Bookshelf. Accessed January 23, 2026.
- Lourenço, E. P. et al. Lung caught in Nilutamide treatment. BMJ Case Reports2016, bcr2016216590 (2016).
- Patsnap Synapse. What are the side effects of Nilutamide?. Patsnap Synapse. Updated July 12, 2024. Accessed January 23, 2026.
- Andrade, R. J. et al. Flutamide-induced hepatotoxicity: report of a case series. Revista Española de Enfermedades Digestivas93, 428-432 (2001).
- Drugs.com. Nilutamide: Package Insert / Prescribing Information / MOA. Drugs.com. Updated December 16, 2025. Accessed January 23, 2026.
- Wikipedia. Flutamide. Wikipedia. Accessed January 23, 2026.
- Dijkman, G. A. et al. Comment: clinical experiences of visual disturbances with nilutamide. Annals of Pharmacotherapy31, 1550-1552 (1997).
- Drugs.com. Nilutamide Side Effects: Common, Severe, Long Term. Drugs.com. Updated March 1, 2025. Accessed January 23, 2026.
- Lourenço, E. P. et al.
- Rosenthal, S. A. et al. Direct Gastrointestinal Toxicity of Flutamide: Comparison of Irradiated and Nonirradiated Cases. The Journal of Urology161, 1221-1224 (1999).
- Camus, P. et al.
- RxList. Nilutamide: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Updated August 28, 2023. Accessed January 23, 2026.
- WebMD. Flutamide (Eulexin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Updated October 13, 2024. Accessed January 23, 2026.
Sources
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Flutamide (Eulexin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Flutamide - Wikipedia [en.wikipedia.org]
- 5. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 8. Lung caught in Nilutamide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. casereports.bmj.com [casereports.bmj.com]
- 10. Nilutamide pneumonitis: a report on eight patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are the side effects of Nilutamide? [synapse.patsnap.com]
- 13. Comment: clinical experiences of visual disturbances with nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. researchgate.net [researchgate.net]
- 17. Nilutamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comprehensive Guide to the Validation of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy and precision. It is the benchmark against which all measurements are made, from raw material identification to final product purity assessment. The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens used in qualitative and quantitative analyses[1]. The integrity of analytical data is, therefore, intrinsically linked to the quality and purity of the reference standard used[1].
This guide focuses on the validation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , a key intermediate and known impurity in the synthesis of the tyrosine kinase inhibitor, Nilotinib[2]. As such, a well-characterized reference standard of this compound is essential for monitoring the purity of Nilotinib active pharmaceutical ingredients (APIs) and finished products.
The validation process detailed herein is designed to establish the identity, purity, and stability of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, thereby ensuring its suitability for use as a reference standard. We will also explore a comparative analysis with a potential alternative, providing a broader context for its application.
Physicochemical Characterization of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
A foundational step in validating a reference standard is the thorough characterization of its physicochemical properties. This not only confirms the identity of the material but also provides essential data for its handling, storage, and use in analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃N₃ | PubChem[3] |
| Molecular Weight | 241.22 g/mol | TCI Chemicals[4] |
| CAS Number | 641571-11-1 | TCI Chemicals[4] |
| Appearance | White to light gray/yellow powder/crystal | TCI Chemicals[4], Ossila[5] |
| Melting Point | 129.0 to 133.0 °C | TCI Chemicals[4] |
| Purity (GC) | >98.0% | TCI Chemicals[4] |
| Purity (¹H NMR) | >98% | Ossila[5] |
The Validation Workflow: A Multi-faceted Approach
The validation of a reference standard is not a single experiment but a suite of orthogonal analytical techniques that, together, provide a comprehensive picture of the material's identity, purity, and stability. The following workflow is a robust approach grounded in established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Caption: A comprehensive workflow for the validation of a chemical reference standard.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
-
Protocol:
-
Accurately weigh approximately 10 mg of the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline reference standard candidate.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
-
B. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
-
Protocol:
-
Prepare a dilute solution of the reference standard candidate in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺) with the calculated exact mass of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (C₁₁H₁₀F₃N₃, calculated m/z for [M+H]⁺ = 242.0905).
-
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is used for quantification.
-
Protocol for Assay and Organic Impurities:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the main peak from all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity by area normalization, and quantify any impurities against the main peak or a qualified impurity standard.
-
B. Gas Chromatography (GC-FID/MS)
-
Principle: GC is used to separate and analyze volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is used for quantification of organic solvents, while a Mass Spectrometer (MS) can be used for identification.
-
Protocol for Residual Solvents:
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard candidate into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF).
-
GC Conditions:
-
Column: A suitable capillary column for residual solvent analysis (e.g., G43).
-
Injector Temperature: 140 °C (or as appropriate)
-
Detector Temperature: 250 °C (FID)
-
Oven Program: A suitable temperature program to separate common synthesis solvents.
-
-
Analysis: Analyze the headspace of the sample vial.
-
Quantification: Quantify any detected solvents against a calibrated standard containing known amounts of the expected residual solvents.
-
Comparative Analysis: Alternative Reference Standards
While 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a critical reference standard for Nilotinib analysis, other related impurities may also require well-characterized standards. For instance, a regioisomer, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline , could be a potential process-related impurity.
| Feature | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline (Hypothetical Alternative) |
| Role | Known Nilotinib intermediate and impurity. | Potential regioisomeric impurity. |
| Analytical Challenge | Requires chromatographic separation from Nilotinib and other impurities. | May co-elute with the primary standard or other components if the analytical method is not optimized. |
| Validation Requirement | Full validation as per this guide is necessary. | Requires similar full validation to be used as a quantitative reference standard for impurity profiling. |
The validation of both isomers as reference standards would be crucial for developing a comprehensive and robust analytical method for Nilotinib purity testing, allowing for accurate identification and quantification of each specific impurity.
Stability Indicating Studies
A reliable reference standard must be stable under defined storage conditions. Stability studies are performed to establish the re-test period and appropriate storage conditions.
Caption: Workflow for stability indicating studies of a reference standard.
The goal of forced degradation is to demonstrate the specificity of the analytical method to detect degradation products and to understand the degradation pathways of the molecule. Long-term stability studies confirm the integrity of the reference standard over its intended shelf life.
Conclusion: Establishing Trust in Measurement
The validation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a reference standard is a rigorous, multi-step process that underpins the reliability of analytical data in a regulated environment. By following a scientifically sound and well-documented validation plan, researchers and drug developers can establish a high degree of confidence in their analytical measurements, ensuring the quality and safety of pharmaceutical products. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
References
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. PharmTech. [Link]
- Google Patents.An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. ossila.com [ossila.com]
A Senior Application Scientist's Guide to Bioequivalence Studies of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline Formulations
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the journey of bringing a generic drug to market. This guide provides an in-depth technical comparison of bioequivalence studies for different formulations of drugs containing the active moiety 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline. While specific bioequivalence studies on this exact chemical entity are not extensively published, it forms the core structure of the well-established tyrosine kinase inhibitor, Nilotinib (marketed as Tasigna). Therefore, this guide will leverage the wealth of public data and regulatory guidance available for Nilotinib to illustrate the principles and practices of demonstrating bioequivalence for formulations containing this critical pharmacophore.
The Imperative of Bioequivalence in Generic Drug Development
The approval of a generic drug hinges on the demonstration of its bioequivalence to a reference listed drug (RLD).[1] Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability when administered at the same molar dose under similar experimental conditions.[2] This ensures that the generic version is as safe and effective as the original branded product.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for conducting and evaluating bioequivalence studies.[3][4]
This guide will delve into the critical aspects of designing and executing a bioequivalence study, using Nilotinib as a practical exemplar for formulations containing the this compound core.
The Regulatory Landscape: FDA and EMA Perspectives
Both the FDA and EMA provide comprehensive guidance on the design, conduct, and evaluation of bioequivalence studies.[3][4][5] The fundamental principle is to demonstrate that any differences in the rate and extent of absorption of the active pharmaceutical ingredient (API) from the test (generic) and reference products are not clinically significant.
Key pharmacokinetic (PK) parameters are at the heart of this assessment:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
AUC (Area Under the Curve): The total exposure to the drug over time. This is typically measured as AUC0-t (from time zero to the last measurable concentration) and AUC0-∞ (extrapolated to infinity).[6]
For a generic product to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[6][7]
Designing a Robust Bioequivalence Study for Nilotinib Formulations
A meticulously designed study is paramount for generating reliable data. For orally administered drugs like Nilotinib, a randomized, single-dose, two-period, two-sequence crossover study is the gold standard.[6][8]
Study Design Rationale:
-
Crossover Design: Each subject serves as their own control, receiving both the test and reference formulations in a randomized sequence, separated by a washout period. This minimizes inter-subject variability.
-
Fasting and Fed Conditions: Nilotinib's absorption is significantly affected by food.[9][10] Therefore, conducting studies under both fasting and fed conditions is crucial to characterize the formulation's performance and ensure patient safety.
-
Healthy Volunteers: Studies are typically conducted in healthy volunteers to reduce variability that could be introduced by disease states.[5][11]
The following diagram illustrates the typical workflow of a crossover bioequivalence study:
Caption: Decision framework for establishing bioequivalence.
Experimental Protocol: Quantification of Nilotinib in Human Plasma by LC-MS/MS
Accurate quantification of the drug in biological matrices is the bedrock of a bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. [12][13][14] Objective: To determine the concentration of Nilotinib in human plasma samples.
Materials and Reagents:
-
Nilotinib reference standard
-
Nilotinib-d8 (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Nilotinib and the internal standard (IS), Nilotinib-d8, in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Nilotinib.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute Nilotinib and the IS from the cartridge with an elution solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of Nilotinib from endogenous plasma components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nilotinib: Precursor ion (m/z) -> Product ion (m/z)
-
Nilotinib-d8 (IS): Precursor ion (m/z) -> Product ion (m/z)
-
-
-
-
Data Analysis:
-
Integrate the peak areas of Nilotinib and the IS.
-
Calculate the peak area ratio (Nilotinib/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Nilotinib in the unknown samples and QCs from the calibration curve.
-
Conclusion
Conducting bioequivalence studies for different formulations of drugs containing the this compound moiety, exemplified by Nilotinib, is a rigorous, multi-faceted process that demands a deep understanding of regulatory requirements, study design principles, and bioanalytical techniques. By adhering to established guidelines from regulatory bodies like the FDA and EMA and employing robust analytical methodologies such as LC-MS/MS, pharmaceutical scientists can confidently establish the therapeutic equivalence of generic formulations, ultimately increasing patient access to safe, effective, and affordable medicines.
References
-
Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]
-
Wang, M., et al. (2022). Pharmacokinetics, Bioequivalence, and Safety Studies of a Generic Selective Tyrosine Kinase Inhibitor Nilotinib Capsule Versus a Branded Product in Healthy Chinese Volunteers. Clinical Pharmacology in Drug Development, 11(7), 844-851. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
-
European Medicines Agency. (2024). Nilotinib product-specific bioequivalence guidance. [Link]
-
An, M., & Wu, J. T. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2014, 584260. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
QuickRx. (n.d.). How the Generic Version of Tasigna Could Affect You. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
-
MDPI. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]
-
U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. [Link]
-
Sun, Y., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Journal of pharmaceutical and biomedical analysis, 182, 113111. [Link]
-
Davit, B., et al. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. The AAPS journal, 13(4), 548–553. [Link]
-
Li, F., & Paiva, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug discovery today. Technologies, 19, 3–10. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Nilotinib Hydrochloride. [Link]
-
Drugs.com. (2026). Generic Tasigna Availability & Release Date. [Link]
-
U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
ECA Academy. (2025). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Storka, A., et al. (2025). A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability. European journal of clinical pharmacology, 81(5), 631–640. [Link]
-
ASH Publications. (2024). Novel Nilotinib Tablet Formulation: Pharmacokinetic Characterization and Effects of Food. [Link]
-
National Center for Biotechnology Information. (n.d.). Brand-name drug, generic drug, orphan drug. Pharmacological therapy with biosimilar drugs – provision of due diligence in the treatment process. [Link]
-
MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
European Medicines Agency. (2024). Nilotinib hard capsules 50, 150 and 200 mg product-specific bioequivalence guidance. [Link]
-
Van de Velde, V., & Wöhrle, S. (2011). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. Journal of bioequivalence & bioavailability, 3(8), 173–178. [Link]
-
Sun, Y., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Journal of pharmaceutical and biomedical analysis, 182, 113111. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
-
PubMed. (n.d.). Arginine Methyltransferase 5 (PRMT5) Inhibitors with 3-(1H-benzo[d]imidazol- 2-yl)anilines Core Identified by Virtual Screening and Biological Evaluation. [Link]
-
Scribd. (n.d.). FDA Bioequivalence Study Guidelines. [Link]
-
ResearchGate. (2025). Pharmacokinetic profile of novel reduced-dose Danziten (nilotinib tablets) versus Tasigna (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. [Link]
-
ResearchGate. (2025). Bioavailable curcumin formulations: A review of pharmacokinetic studies in healthy volunteers. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 3. fda.gov [fda.gov]
- 4. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacokinetics, Bioequivalence, and Safety Studies of a Generic Selective Tyrosine Kinase Inhibitor Nilotinib Capsule Versus a Branded Product in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are built on a foundation of chemical causality and field-proven best practices.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This is not merely a procedural step but the logical foundation for every safety measure that follows. This compound is a complex molecule with multiple functional groups that contribute to its toxicological and environmental profile.
-
Trifluoromethyl Group (-CF3): This group classifies the compound as a halogenated organic . Halogenated wastes have specific disposal requirements due to their potential to form persistent organic pollutants and toxic byproducts, such as hydrogen fluoride (HF), upon incomplete combustion.[1][2] Therefore, they must be segregated from non-halogenated waste streams to ensure they are routed to appropriate high-temperature incinerators equipped with scrubbers.[3]
-
Aniline Moiety: Aniline and its derivatives are known for their toxicity, particularly their ability to cause methemoglobinemia. They are readily absorbed through the skin and can cause damage to organs like the liver, spleen, and bone marrow with repeated exposure.[4]
-
Imidazole Ring: While the imidazole ring itself has a lower order of toxicity, it is a basic, nitrogen-containing heterocycle.[5][6]
Based on aggregated data from safety data sheets (SDS) for this compound and its close analogs, the following hazard profile has been established.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301/H302: Toxic or harmful if swallowed.[7][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][7][9] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Danger / Warning | H318/H319: Causes serious eye damage or irritation.[3][7][9] |
| Aquatic Hazard, Long-Term | Category 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects.[7] |
This substance is also classified under UN number 2811 as a "Toxic solid, organic, n.o.s." for transport, underscoring its hazardous nature.[10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from the laboratory bench to final waste collection.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. The compound's ability to cause skin and severe eye irritation, coupled with the toxicity of anilines, necessitates robust protection.[9]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Always check the manufacturer's compatibility data. Discard and replace gloves immediately if contamination occurs.[1]
-
Eye/Face Protection: Use chemical safety goggles as a minimum. A face shield is recommended if there is a risk of splashing.[11]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For handling larger quantities or cleaning spills, consider a chemically resistant apron or suit.[11]
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[11]
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation is critical for both safety and regulatory compliance.
-
Designate a Waste Stream: This compound must be disposed of as halogenated organic waste .[2] Never mix it with non-halogenated solvents or other waste streams.[12] Mixing can lead to complex and expensive disposal processes and create safety hazards.[2]
-
Container Selection:
-
Solid Waste: Collect pure or minimally contaminated solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[13]
-
Contaminated Labware: Items like pipette tips, weighing boats, and contaminated gloves should be placed in a separate, sealed plastic bag or container, also labeled as halogenated waste.[14]
-
Solution Waste: If the compound is in solution, it must be collected in a compatible, sealed, and vented container designed for liquid chemical waste.[2]
-
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste with a "Hazardous Waste" label. The label must include the full chemical name: "this compound" and list all other components and their approximate concentrations.[15]
Step 3: Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Contain the Spill: For solid spills, avoid raising dust.[10] Gently cover with an inert absorbent material like sand, diatomite, or a universal binder.[1] Do not use combustible materials like sawdust.[16]
-
Collect and Dispose: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container for disposal.[10][17]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[14]
-
Environmental Protection: Crucially, do not allow the chemical or contaminated cleanup materials to enter drains or surface waters, as it is toxic to aquatic life.[4][10]
Step 4: Storage and Final Disposal
-
Interim Storage: Store sealed waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizing agents and acids.[11][15] This area should be a secondary containment location.
-
Professional Disposal: The final disposal must be conducted by a licensed and accredited waste disposal contractor.[10] The standard and required method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like HF and NOx that form during combustion.[3] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.
Visualization of the Disposal Workflow
To ensure clarity, the decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Caption: Disposal workflow for this compound.
References
-
Material Safety Data Sheet. 3-(Trifluoromethyl)aniline.[Link]
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[Link]
-
United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]
-
Angene Chemical. Safety Data Sheet: N-Methyl-3-(trifluoromethyl)aniline.[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]
-
Carl ROTH. Safety Data Sheet: Imidazole.[Link]
-
University of Washington. Imidazole - Standard Operating Procedure.[Link]
-
Gujarat Fluorochemicals Limited. SAFETY DATA SHEET: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.[Link]
-
United States Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]
-
University of Washington. Imidazole SOP Template.[Link]
-
United States Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]
-
University of Maryland. EPA Hazardous Waste Codes.[Link]
Sources
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. gfl.co.in [gfl.co.in]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline
This document provides essential safety and logistical protocols for the handling, use, and disposal of 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline (CAS No. 943320-48-7)[1][2]. As a substituted aniline containing a trifluoromethyl group, this compound requires stringent adherence to safety procedures to mitigate risks associated with its toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personnel protection and operational integrity.
Core Hazard Analysis and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of safe handling. The toxicity of this compound is primarily driven by its aniline backbone, known for systemic toxicity, and its halogenated nature, which informs environmental and disposal considerations.
Chemical Identification:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 943320-48-7 | [1][2] |
| Molecular Formula | C₁₀H₈F₃N₃ | [1][2] |
| Molecular Weight | 227.19 g/mol | [1][2] |
| Appearance | Pale yellow solid |[1] |
GHS Hazard Classification: The Globally Harmonized System (GHS) classification for analogous compounds indicates significant hazards that must be addressed through engineering controls and personal protective equipment.[3]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term (Category 2) | H411: Toxic to aquatic life with long lasting effects |
| Note: GHS data is aggregated from notifications for the closely related compound 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is expected to have a similar hazard profile.[3] |
The aniline moiety is associated with risks of methemoglobinemia, where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity. Furthermore, many aromatic amines are suspected mutagens or carcinogens.[4] The trifluoromethyl group classifies this as a halogenated aromatic compound, which requires specific disposal procedures.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on the task-specific risks.[6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles & face shield | Butyl, Neoprene, or Viton gloves (double-gloving recommended) | Fully-buttoned lab coat, disposable sleeves | Not required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles & face shield | Butyl, Neoprene, or Viton gloves (double-gloving recommended) | Lab coat & chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles & face shield | Butyl, Neoprene, or Viton gloves (double-gloving recommended) | Chemical-resistant suit or apron over lab coat | Assess need for respirator based on potential for aerosolization |
Causality Behind PPE Choices:
-
Eye/Face Protection : A combination of goggles and a face shield is crucial due to the compound's classification as a severe eye irritant/damaging agent.[7]
-
Hand Protection : Standard nitrile gloves are not recommended for handling anilines as they offer insufficient protection.[8] Materials like butyl, neoprene, or Viton are necessary to prevent dermal absorption, a primary exposure route for aniline-based compounds.[8][9]
-
Body Protection : A lab coat prevents contact with minor spills. For larger quantities, a chemical-resistant apron or suit is necessary to protect against splashes.[7]
-
Respiratory Protection : All handling of the solid and its solutions should occur within a chemical fume hood to eliminate the risk of inhaling dust or aerosols.[10]
Operational Handling & Engineering Controls
The primary engineering control for this compound is a certified chemical fume hood. All operations involving the transfer, weighing, and preparation of solutions must be conducted within the hood to minimize inhalation exposure.[10]
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and waste containers within the hood. .
-
-
Weighing (Solid Compound) :
-
Tare a suitable weighing vessel on a balance located within the fume hood or in a contained ventilation enclosure.
-
Carefully transfer the required amount of the solid, avoiding the creation of dust.
-
Close the primary container immediately after dispensing. .
-
-
Solution Preparation :
-
Add the solvent to the vessel containing the weighed solid.
-
Ensure the vessel is loosely capped or covered to prevent splashes while stirring or sonicating.
-
Perform all liquid transfers carefully to avoid splashing and aerosol generation. .
-
-
Post-Handling Decontamination :
-
Wipe down all surfaces, glassware, and equipment with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated halogenated waste container.[11]
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
Caption: Safe handling workflow for this compound.
Emergency Procedures
A clear, rehearsed emergency plan is critical.[13]
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Small Spill (<1g, contained in hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled container for halogenated waste. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert others and restrict access. If safe to do so, eliminate ignition sources. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[8][15] |
| Fire | Use dry powder, foam, or carbon dioxide extinguishers.[7] Firefighters must wear self-contained breathing apparatus, as hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10] |
Waste Disposal and Decontamination Plan
Proper segregation and disposal of waste are essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : As a fluorinated aromatic compound, all waste containing this compound must be classified as halogenated organic waste .[5][11]
-
Solid Waste :
-
Collect contaminated disposables (gloves, bench paper, pipette tips) and excess solid chemical in a clearly labeled, sealed container.
-
The label must read "HAZARDOUS WASTE" and include the full chemical name.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented container for halogenated liquid waste.
-
Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[11]
-
-
Decontamination :
-
Glassware should be rinsed three times with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as halogenated liquid waste. The glassware can then be washed normally.
-
Work surfaces should be wiped down with a solvent-dampened towel, which is then disposed of as solid halogenated waste.
-
Adherence to these protocols is not merely a matter of compliance but a commitment to a culture of safety. By understanding the risks and implementing these control measures, you can work confidently and safely with this and other similarly hazardous chemical intermediates.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0577 - TRIFLUOROMETHANE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Scribd. (n.d.). Aniline | PDF | Chemistry | Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
TCI America. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%. Retrieved from [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
LinkedIn. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bloomtechz.com [bloomtechz.com]
- 14. scribd.com [scribd.com]
- 15. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
